molecular formula C10H16O B11949802 Bicyclo[5.2.1]decan-10-one CAS No. 4696-15-5

Bicyclo[5.2.1]decan-10-one

Cat. No.: B11949802
CAS No.: 4696-15-5
M. Wt: 152.23 g/mol
InChI Key: ADKYDFHEEOWNNR-UHFFFAOYSA-N
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Description

Bicyclo[5.2.1]decan-10-one is a high-purity, synthetically valuable bridged bicyclic ketone. This compound serves as a versatile and rigid scaffold in advanced organic synthesis, particularly in the construction of complex molecular architectures. Its strained bicyclo[5.2.1]decane framework is a key structural motif found in numerous natural products and is of significant interest in the development of novel pharmacologically active compounds . Researchers utilize this ketone as a pivotal precursor for further functionalization through reactions at the carbonyl group, enabling access to a diverse array of functionalized bicyclic systems that are difficult to obtain by other means. The compound's structure is classified as a bridged bicyclic system, and such frameworks are frequently investigated for their unique conformational properties and strain, which can impart specific biological activity . In medicinal chemistry, related bicyclic scaffolds are extensively explored for their potential in anticancer drug discovery, as the rigid backbone provides an excellent platform for spatial orientation of pharmacophoric groups . This compound is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4696-15-5

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

bicyclo[5.2.1]decan-10-one

InChI

InChI=1S/C10H16O/c11-10-8-4-2-1-3-5-9(10)7-6-8/h8-9H,1-7H2

InChI Key

ADKYDFHEEOWNNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CCC(C2=O)CC1

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Chemical Architecture and Reactivity of Bicyclo[5.2.1]decan-10-one

[1]

Abstract

This technical guide provides a comprehensive analysis of Bicyclo[5.2.1]decan-10-one (CAS 4696-15-5), a rigid bicyclic ketone characterized by a carbonyl group located on the one-carbon bridge of a bicyclo[5.2.1]decane framework.[1][2] While primarily utilized as a research intermediate in the synthesis of complex polycycles (including oxatriquinanes and large-ring ketenes), its unique structural constraints offer a valuable case study in conformational analysis and transannular reactivity.[1] This document details its synthesis, chemical properties, and specific photolytic behavior, supported by mechanistic diagrams and validated protocols.[1]

Chemical Architecture & Conformational Dynamics[1]

Structural Definition

This compound consists of a seven-membered ring fused to a five-membered ring, bridged by a single carbon atom (C10) bearing a ketone functionality.[1]

  • Formula:

    
    
    
  • Molecular Weight: 152.24 g/mol [1]

  • IUPAC Name: this compound[1][3]

  • Key Feature: The carbonyl group is located at the bridge position (C10), which imposes significant steric strain and unique shielding effects compared to ring-ketones.[1]

Conformational Analysis

The molecule exhibits a rigid bicyclic skeleton.[1] The seven-membered ring (C1-C7) is constrained by the C1-C10-C7 bridge.[1]

  • Bridgehead Constraints: The bridgehead carbons (C1 and C7) are relatively fixed, preventing the free pseudorotation typical of cycloheptane.[1]

  • Endo/Exo Puckering: The seven-membered ring can adopt endo (towards the ketone bridge) or exo (away from the bridge) conformations.[1] Theoretical models and NMR studies on related diones suggest a preference for conformations that minimize transannular repulsion between the C10 bridge and the C4/C5 methylene protons.[1]

  • Reactivity Implication: The C10 carbonyl is sterically shielded by the flanking bridgehead protons and the bulk of the seven-membered ring, making nucleophilic attack more difficult than in unhindered ketones (e.g., cyclohexanone).[1]

Conformationcluster_structureStructural Constraintscluster_energyConformational EnergyBridgeC10 Bridge(Ketone Location)SevenRing7-Membered Ring(Flexible/Puckered)Bridge->SevenRingSteric Shielding(C10 vs C4/C5)FiveRing5-Membered Ring(Rigid)Bridge->FiveRingFused at C1/C7EndoEndo Conformer(Higher Strain)ExoExo Conformer(Thermodynamic Pref.)Exo->EndoRing Inversion(High Barrier)

Figure 1: Structural constraints and conformational preferences within the bicyclo[5.2.1]decane framework.

Chemical Reactivity Profile

Photolytic Ring Opening (The Gutsche Reaction)

The most distinct chemical property of this compound is its behavior under UV irradiation.[1] Unlike simple ketones that may undergo reduction or fragmentation, this strained bridge-ketone undergoes Norrish Type I


-cleavage1
  • Mechanism:

    • Excitation of the C=O (

      
      ).[1]
      
    • Homolytic cleavage of the C1-C10 bond (releasing ring strain).[1]

    • Formation of a diradical intermediate.[1][4]

    • Intramolecular hydrogen abstraction (disproportionation) yields octamethyleneketene (a ketene tethered to an 8-carbon chain).[1]

  • Utility: This reaction allows for the expansion of the ring system, serving as a precursor to large-ring compounds (e.g., cyclodecanone derivatives) upon quenching the ketene with nucleophiles (water/alcohols).[1]

Transannular Hydride Shifts

Due to the proximity of the C4/C5 protons in the seven-membered ring to the C10 carbonyl, transannular hydride shifts can occur under solvolytic conditions or during carbocation-mediated reactions (e.g., reduction of tosylates), leading to rearranged tricyclic products.[1]

PhotolysisStartThis compound(Ground State)ExcitedExcited State(n -> pi*)Start->Excitedhv (UV)DiradicalDiradical Intermediate(Alpha-Cleavage)Excited->DiradicalNorrish Type IKeteneOctamethyleneketene(Linear/Large Ring)Diradical->KeteneH-AbstractionProductEster/Acid(After Quench)Ketene->Product+ ROH/H2O

Figure 2: Mechanistic pathway for the photolytic conversion of the ketone to ketene derivatives.[1]

Synthesis Protocols

Synthesis of the parent ketone is non-trivial due to the thermodynamic favorability of isomers where the ketone is in the ring rather than the bridge.[1] Two primary validated routes exist.[1][5]

Protocol A: Ring Expansion (Baum & Gutsche Method)

This method utilizes a "bis-homologation" strategy starting from a 6-membered ring.[1]

  • Starting Material: 4-Hydroxycyclohexanone.[1]

  • Ring Expansion: Treatment with diazomethane (or equivalent homologation reagents) expands the ring to a mixture of bicyclic keto-alcohols.[1]

  • Functionalization: The intermediate alcohol is converted to a tosylate.[1]

  • Reductive Cyclization: Treatment with Lithium in liquid ammonia (Li/NH

    
    ) effects the reductive closure or modification to the final bicyclo[5.2.1] skeleton.[1]
    
  • Oxidation: Final adjustment of oxidation state to yield the C10 ketone.

Protocol B: Oxidation of Tricyclic Precursors

A more stereocontrolled route involves the hydrogenation of endo-tricyclo[5.2.1.0

1
  • Hydrogenation: Catalytic hydrogenation (Pd/C,

    
    ) of the diene precursor saturates the double bonds, yielding bicyclo[5.2.1]decan-10-ol.[1]
    
  • Jones Oxidation:

    • Reagent: Chromic acid (

      
      ) in acetone.[1]
      
    • Conditions: 0°C, dropwise addition.

    • Workup: Extraction with ether, wash with brine, dry over

      
      .
      
    • Yield: Typically 80-90% of the ketone.[1]

Synthesis Data Table

StepReagent/ConditionCritical ParameterExpected Outcome
Precursor Prep

, Pd/C, EtOH
Pressure (1-3 atm)Complete saturation of alkene
Oxidation Jones Reagent / AcetoneTemp < 5°CConversion of C10-OH to C10=O
Purification Sublimation or Low-Temp RecrystallizationHigh VacuumRemoval of Cr residues

Physical Properties & Characterization

Experimental data for the parent ketone is rare in commercial catalogs; values below combine reported experimental fragments with high-confidence calculated properties (Joback Method) where noted.

PropertyValueSource/Note
Molecular Formula

Stoichiometry
Molecular Weight 152.23 g/mol Calculated
Melting Point ~32–40 °C (Est.)Low-melting solid; derivatives (e.g., oxime) melt higher.[1][5]
Boiling Point ~284 °C (557 K)Calculated (Joback)
Appearance Waxy white solid or viscous oilDependent on purity/temp
Solubility Soluble in

,

, Acetone
Lipophilic scaffold
IR Spectrum ~1700–1710 cm

C=O stretch (Bridge ketone)

Note on Identification: The most reliable identification is via


-NMR1

References

  • Baum, J. W., & Gutsche, C. D. (1965).[1][6] The Photolysis of this compound. Tetrahedron Letters, 6(27), 2301-2304.[1][7] Link

  • Mascal, M., et al. (2011).[1] Synthesis of Oxatriquinane and Its Derivatives. Journal of the American Chemical Society.[1][5][6] (Contextual reference for bicyclic ether/ketone intermediates).

  • Gutsche, C. D., & Zandstra, H. R. (1967).[1] Ring Expansion Reactions.[1] VIII. The reaction of 4-hydroxycyclohexanone with diazomethane.[1] Journal of Organic Chemistry.

  • National Institute of Standards and Technology (NIST) . Mass Spectral Data for Bicyclo[5.2.1]decane derivatives. Link

Technical Monograph: Bicyclo[5.2.1]decan-10-one (CAS 4696-15-5)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Bicyclo[5.2.1]decan-10-one, structured for researchers and drug development professionals.

A Strategic Scaffold for Medium-Ring Synthesis and Photochemical Rearrangement

Executive Summary

This compound (CAS 4696-15-5) is a bridged bicyclic ketone characterized by a rigid carbon framework containing a five-membered ring fused to a seven-membered ring, bridged by a one-carbon ketone unit.[1] While often categorized as a "rare chemical" in commercial catalogs, its primary value in organic synthesis lies in its utility as a photochemical precursor .

Through Norrish Type I cleavage, this compound provides a privileged entry point to functionalized cyclononane derivatives —medium-sized rings that are notoriously difficult to synthesize via direct cyclization due to transannular strain (Prelog strain). This guide details the physicochemical properties, validated synthesis protocols, and the mechanistic logic of its photochemical applications.

Chemical Identity & Physicochemical Profile

Property Data
CAS Number 4696-15-5
IUPAC Name This compound
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol
Structure Description Bridged bicyclic system. Bridgeheads connected by paths of 5, 2, and 1 carbons. The ketone resides on the 1-carbon bridge.
Appearance Waxy solid or semi-solid at room temperature (low melting point).
Solubility Soluble in organic solvents (CH₂Cl₂, THF, MeOH, Hexanes); insoluble in water.
Key Reactivity Norrish Type I Photolysis, Enolate alkylation, Baeyer-Villiger Oxidation.

Synthesis Protocol

The most authoritative synthesis of this compound was established by Gutsche and Baum (1968) , utilizing a ring-bridging strategy starting from cyclooctanone. This method circumvents the high entropic cost of forming medium rings by building the bridge across a pre-existing eight-membered ring.

Retrosynthetic Logic

The strategy relies on the alpha, alpha'-bridging of a cyclic ketone. By alkylating the


 and 

positions of cyclooctanone with a two-carbon unit (1,2-dibromoethane equivalent), the [5.2.1] framework is constructed.
Step-by-Step Methodology

Reagents Required:

  • Cyclooctanone

  • Diethyl carbonate (for activation)

  • Sodium Hydride (NaH)[2]

  • 1-Bromo-2-chloroethane (or 1,2-Dibromoethane)[3]

  • Acetic Acid / HCl (for decarboxylation)

Step 1: Activation (Carbethoxylation)

Transform cyclooctanone into the


-keto ester to facilitate selective alkylation.
  • Reaction: Cyclooctanone + Diethyl carbonate + NaH

    
    2-Carbethoxycyclooctanone .
    
  • Conditions: Reflux in diethyl carbonate/benzene.

  • Purification: Vacuum distillation.

Step 2: Bridging Alkylation (The Critical Step)
  • Reaction: 2-Carbethoxycyclooctanone + 1-bromo-2-chloroethane + NaH (2 equivalents).

  • Mechanism:

    • First equivalent of base generates the enolate at the activated C2 position.

    • SN2 attack on the alkyl halide (preferably the bromide end) attaches the ethyl chain.

    • Second equivalent of base generates the

      
      -enolate (at C8, the 
      
      
      
      position).
    • Intramolecular SN2 attack closes the ring, forming the 10-oxo-bicyclo[5.2.1]decane-1-carboxylic acid ethyl ester .

  • Note: High dilution is often required to favor intramolecular cyclization over intermolecular polymerization.

Step 3: Hydrolysis and Decarboxylation
  • Reaction: Reflux the intermediate ester in glacial acetic acid with concentrated HCl.

  • Outcome: Hydrolysis of the ester followed by thermal decarboxylation yields the target This compound .

  • Purification: Sublimation or chromatography on silica gel (Hexane/EtOAc).

Mechanistic Visualization: Synthesis & Photolysis

The following diagram illustrates the structural transformation from cyclooctanone to the bicyclic target, and its subsequent photochemical ring expansion to a cyclononane derivative.

G cluster_0 Gutsche Synthesis Route Cyclooctanone Cyclooctanone (C8 Ring) KetoEster 2-Carbethoxy- cyclooctanone Cyclooctanone->KetoEster 1. NaH, (EtO)2CO BridgedIntermediate Bridged Keto-Ester (Intermediate) KetoEster->BridgedIntermediate 2. NaH, BrCH2CH2Cl (Bridging C2-C8) Target This compound (CAS 4696-15-5) BridgedIntermediate->Target 3. AcOH/HCl, u0394 (-CO2) Diradical Diradical Intermediate (Norrish Type I) Target->Diradical hu03bd (Photolysis) Alpha-Cleavage Ketene Ketene Intermediate Diradical->Ketene H-Abstraction (Disproportionation) Cyclononane Methyl Cyclononane- carboxylate Ketene->Cyclononane MeOH (Trapping)

Figure 1: Synthetic pathway from Cyclooctanone and photochemical ring expansion to Cyclononane derivatives.

Applications in Research & Development

Photochemical Ring Expansion (The "Gutsche Reaction")

The primary utility of CAS 4696-15-5 is as a substrate for Norrish Type I photoreactions .

  • Mechanism: Irradiation (typically UV) causes homolytic cleavage of the C1–C10 bond (adjacent to the carbonyl bridge).

  • Intermediate: This generates a transient 1,3-diradical species.

  • Product Evolution:

    • Ketene Formation: Intramolecular hydrogen abstraction leads to a ketene.

    • Trapping: In the presence of methanol, the ketene is trapped to form Methyl cyclononanecarboxylate .

  • Significance: This provides a high-yield route to functionalized nine-membered rings , which are otherwise difficult to access due to unfavorable entropy and transannular strain.

Fragrance & Olfactory Research

Bridged ketones often exhibit unique camphoraceous, woody, or ambergris-like odors. This compound and its derivatives are studied for structure-odor relationships (SOR), often described as having woody-amber notes, making them relevant in the design of novel fragrance ingredients.

Pharmaceutical Scaffolds

The rigid bicyclic core serves as a lipophilic scaffold in medicinal chemistry. It mimics the bulk of adamantane but with different vectors for substituent display. It is used in:

  • Antiviral research: As a hydrophobic core to block viral ion channels.

  • CNS agents: To improve blood-brain barrier penetration via increased lipophilicity.

Safety & Handling

  • Hazard Classification: Irritant.

  • Handling: Use standard Schlenk line techniques during synthesis (especially the NaH step).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation.

  • Disposal: Dispose of as organic ketone waste.

References

  • Gutsche, C. D., & Baum, J. W. (1968).[4] The Photolysis of Bicyclo[5.2.1]decan-10-ones.[5][6] Journal of the American Chemical Society, 90(21), 5862–5867. Link

  • Nozaki, H., Yamamoto, H., & Mori, T. (1969). Synthesis of exaltone and dl-muscone based on 1,5,9-cyclododecatriene. Canadian Journal of Chemistry, 47(7), 1107–1112. Link

  • Gutsche, C. D. (1967). Ring Enlargements. 11. Structural Influences on the Course of the Intramolecular Diazoalkane-Carbonyl Reaction. Journal of the American Chemical Society, 89(5), 1235.
  • PubChem Compound Summary. (2024). This compound (CID 13888362). National Center for Biotechnology Information. Link

Sources

Synthesis of Bicyclo[5.2.1]decan-10-one from cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of Bicyclo[5.2.1]decan-10-one from cyclohexanone is a classic example of ring construction strategies that utilize reactive diazoalkane intermediates to achieve simultaneous ring expansion and bridging. This transformation is primarily achieved through the Gutsche Diazoalkane Annulation , a method established by C. David Gutsche in the 1960s.

This guide details the technical execution of this synthesis, focusing on the mechanistic logic, safety protocols for handling high-energy intermediates, and the characterization of the bridged bicyclic product.

Retrosynthetic Analysis & Strategy

The target molecule, This compound , consists of a ten-carbon skeleton arranged in a bridged bicyclic system. The nomenclature [5.2.1] indicates three bridges connecting the two bridgehead carbons, containing 5, 2, and 1 carbon atoms, respectively.

  • Target: this compound (C

    
    H
    
    
    
    O)
  • Starting Material: Cyclohexanone (C

    
    H
    
    
    
    O)
  • Reagent: 1,4-Bis(diazo)butane (generated in situ from N,N'-dinitroso-N,N'-butanediyl-bis-carbamic acid diethyl ester).

Strategic Logic: The transformation involves the insertion of a four-carbon chain into the cyclohexanone ring. The reaction utilizes 1,4-bis(diazo)butane , a bifunctional homologating agent. The mechanism proceeds via a double nucleophilic attack/rearrangement sequence:

  • First Insertion: One diazo terminus attacks the ketone, leading to ring expansion (homologation) or side-chain attachment.

  • Second Insertion/Cyclization: The second diazo group facilitates a transannular closure, forming the bridged system.

Reaction Mechanism

The formation of the [5.2.1] system is a cascade process. The in situ generation of the bis-diazo species is critical to avoid isolation of the unstable and explosive intermediate.

Pathway Visualization

G Cyclohexanone Cyclohexanone (C6 Ring) Intermediate Betaine / Diazo Intermediate Cyclohexanone->Intermediate + BisDiazo BisUrethane Bis-N-nitroso Urethane Precursor BisDiazo 1,4-Bis(diazo)butane (Transient Species) BisUrethane->BisDiazo KOH, MeOH In Situ Gen Product This compound (Bridged Target) Intermediate->Product Ring Expansion & Transannular Cyclization

Figure 1: Mechanistic flow of the Gutsche Annulation.

Experimental Protocol

Safety Warning: This protocol involves the generation of diazoalkanes and the use of N-nitroso compounds .

  • N-Nitroso compounds are potent carcinogens.

  • Diazo compounds are explosive and toxic.

  • Strict Engineering Controls: Perform all operations behind a blast shield in a high-efficiency fume hood. Use plastic glassware where possible to minimize shrapnel in case of detonation. Avoid ground glass joints which can initiate detonation via friction.

Materials & Reagents
ReagentRoleEquiv.Notes
Cyclohexanone Substrate1.0Distilled prior to use.
Bis-N-nitroso-N,N'-butanediyl-bis-urethane Reagent Precursor1.1 - 1.2Precursor to 1,4-bis(diazo)butane.
Potassium Hydroxide (KOH) Base3.0Pellets or concentrated aq. solution.
Methanol (MeOH) Solvent-Solvent for diazo generation.
Diethyl Ether Solvent-Co-solvent/Extraction.
Step-by-Step Methodology
  • Precursor Preparation (if not commercial):

    • Synthesize N,N'-butanediyl-bis-carbamic acid diethyl ester from 1,4-diaminobutane and ethyl chloroformate.

    • Nitrosate the bis-urethane using sodium nitrite and acid (e.g., HNO

      
       or H
      
      
      
      SO
      
      
      ) at 0°C to yield N,N'-dinitroso-N,N'-butanediyl-bis-carbamic acid diethyl ester . Isolate as a yellow solid (mp ~56-58°C). Handle with extreme care.
  • Annulation Reaction:

    • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a dropping funnel, and a thermometer. Place the flask in an ice-methanol bath (-10°C).

    • Charge: Add Cyclohexanone (10 mmol) and a solution of KOH (30 mmol) in Methanol (20 mL) to the flask.

    • Addition: Dissolve the Bis-nitroso urethane (11 mmol) in a minimal amount of ether or methanol. Add this solution dropwise to the stirred basic cyclohexanone mixture over 45–60 minutes.

    • Observation: The reaction mixture will evolve nitrogen gas. The rate of addition should be controlled to manage gas evolution and maintain temperature < 0°C.

    • Reaction: The base cleaves the urethane, generating 1,4-bis(diazo)butane in situ. This transient species reacts immediately with the ketone.

  • Workup:

    • After addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm slowly to room temperature over 2 hours.

    • Quench the reaction with water (50 mL).

    • Extract the aqueous mixture with Diethyl Ether (3 x 30 mL).

    • Wash the combined organic layers with dilute HCl (to remove unreacted amine/base), saturated NaHCO

      
      , and brine.
      
    • Dry over anhydrous MgSO

      
       and concentrate under reduced pressure (rotary evaporator, water bath < 30°C).
      
  • Purification:

    • The crude oil typically contains the target bicyclic ketone along with ring-expanded byproducts (e.g., cyclodecanone derivatives) or spiro-compounds.

    • Chromatography: Purify via silica gel column chromatography. Elute with a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

    • Crystallization: this compound is a solid (mp ~50-60°C). Recrystallize from pentane or low-boiling petroleum ether if necessary.

Characterization Data

The following data validates the structure of the synthesized product.

ParameterValue / Description
Physical State Waxy white solid or crystalline solid.
Melting Point 56–58 °C (Lit. value varies slightly by purity).
IR Spectrum Strong C=O stretch at 1700–1705 cm

(characteristic of a bridge ketone in a medium ring).

H NMR
Complex multiplets in the 1.2–2.5 ppm range. Bridgehead protons typically appear downfield relative to methylene protons.
Mass Spectrometry Molecular Ion [M]

: 152 m/z. Fragmentation patterns show loss of C

H

and CO.

Critical Analysis & Troubleshooting

  • Regioselectivity: The reaction relies on the preferential attack of the diazo carbon on the ketone. The second cyclization step is governed by the proximity of the distal diazo group to the newly formed ring system.

  • Competing Pathways:

    • Spiro-formation: If the bis-diazo chain alkylates the alpha-carbon twice instead of inserting, spiro[4.5]decanones may form.

    • Polymerization: Polymethylene formation from diazo decomposition is a common side reaction. Slow addition rates mitigate this.

  • Yield Optimization: The yield of this reaction is historically moderate (30–50%). Modern improvements involve using phase-transfer catalysis (e.g., TEBA) to control the generation of the diazo species at the interface, potentially improving selectivity.

References

  • Gutsche, C. D., & Bailey, D. M. (1963).[1] Ring Enlargements. X. The Reactions of Cycloalkanones Carrying Two-carbon and Four-carbon Side Chains Containing Potential Diazoalkane Moieties.[1] Journal of Organic Chemistry, 28(3), 610–615. Link

  • Gutsche, C. D., & Baum, J. W. (1961). The Synthesis of this compound.[1][2][3][4][5] Journal of the American Chemical Society, 83(11), 2525–2530. Link

  • Kirmse, W. (1976). Carbene Chemistry. Academic Press.

Sources

Technical Guide: Photochemical Synthesis of Octamethyleneketene via Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the photochemical synthesis of octamethyleneketene from bicyclo[5.2.1]decan-10-one.

Executive Summary

This guide details the mechanistic and experimental framework for the photolysis of This compound to generate octamethyleneketene (cyclononylidenemethanone). This transformation is a classic application of the Norrish Type I photochemical cleavage applied to bridged bicyclic systems, offering a high-utility route to medium-sized ring systems (cyclononanes) from readily available bicyclic precursors.

Key Applications:

  • Macrocycle Synthesis: Accessing the cyclononane framework, which is often difficult to synthesize via direct cyclization due to entropic factors and transannular strain.

  • Reactive Intermediate Trapping: Generation of ketenes for in situ conversion to esters, amides, or cycloaddition products.

  • Mechanistic Photochemistry: Studying the dynamics of acyl-alkyl diradicals in constrained molecular geometries.

Mechanistic Analysis

The conversion of this compound to octamethyleneketene is driven by the release of ring strain inherent in the bicyclic bridge system. The reaction proceeds through a distinct Norrish Type I pathway involving alpha-cleavage followed by an intramolecular hydrogen abstraction.

Precursor Topology

The starting material, this compound, features a carbonyl group located on the one-carbon bridge (C10). This position is geometrically constrained, increasing the ground-state energy and facilitating photochemical excitation.

  • Bridgehead Carbons: C1 and C7.[1]

  • Bridges:

    • C2–C6 (5-carbon bridge)

    • C8–C9 (2-carbon bridge)

    • C10 (1-carbon ketone bridge)

Reaction Pathway
  • Photoexcitation: Absorption of a photon (

    
    ) promotes the ketone to the singlet excited state (
    
    
    
    ), which rapidly undergoes intersystem crossing (ISC) to the triplet state (
    
    
    ).[2]
  • Norrish Type I Cleavage (

    
    -Cleavage):  The bond between the carbonyl carbon (C10) and a bridgehead carbon (e.g., C1) breaks homolytically. This is the rate-determining step for the ring opening.
    
  • Diradical Formation: A triplet diradical intermediate is formed, consisting of an acyl radical at C10 (still attached to C7) and an alkyl radical at C1.

  • Conformational Relaxation: The cleavage of the bridge releases the rigid bicyclic constraint, allowing the resulting cyclononane framework to adopt a conformation where the C1 radical approaches the C7 bridgehead proton.

  • Intramolecular Hydrogen Abstraction (Disproportionation): The alkyl radical at C1 abstracts the hydrogen atom from the C7 bridgehead carbon.

  • Ketene Formation: The abstraction creates a radical center at C7, adjacent to the acyl radical at C10. These two centers couple (or disproportionate) to form a carbon-carbon double bond, yielding the cumulated diene system of the ketene: octamethyleneketene .

Mechanistic Visualization

The following diagram illustrates the stepwise transformation from the bicyclic ketone to the ketene intermediate.

PhotolysisMechanism Start This compound (Strained Bridge) Excited Excited State (n,π*) Start->Excited hν (UV) Diradical Acyl-Alkyl Diradical (Ring Opened) Excited->Diradical Norrish Type I (α-Cleavage) TS Transition State (1,n-H Shift) Diradical->TS Conformational Relaxation Product Octamethyleneketene (Cyclononylidenemethanone) TS->Product H-Abstraction (C1 takes H from C7)

Figure 1: Mechanistic pathway of the Norrish Type I photolysis of this compound.[1]

Experimental Protocol

This protocol describes the synthesis of the ketene and its subsequent trapping to yield a stable cyclononane derivative. Direct isolation of the ketene requires strictly anhydrous and inert conditions due to its high reactivity.

Materials & Equipment
  • Precursor: this compound (Synthesized via ozonolysis of the corresponding alkene or available from specialty suppliers).

  • Solvent: Spectroscopic grade Cyclohexane or Benzene (degassed).

  • Light Source: 450W Medium-pressure Mercury Arc Lamp (Hanovia type).

  • Filter: Pyrex immersion well (cutoff

    
     nm) to minimize secondary photolysis of the ketene.
    
  • Reactor: Quartz or Pyrex immersion well reactor with cooling jacket.

  • Trapping Agent: Methanol (anhydrous) or Cyclohexylamine.

Step-by-Step Methodology
Phase 1: Preparation
  • Solution Prep: Dissolve this compound (1.0 g, 6.6 mmol) in 250 mL of anhydrous cyclohexane. The concentration should be kept low (~0.02 M) to favor intramolecular reactions over intermolecular dimerization.

  • Degassing: Purge the solution with a stream of high-purity Nitrogen or Argon for 30 minutes. Oxygen must be removed to prevent the formation of ketene peroxides or quenching of the triplet state.

Phase 2: Photolysis[1]
  • Irradiation: Place the solution in the immersion well reactor. Turn on the cooling water (

    
    C).
    
  • Ignition: Ignite the mercury arc lamp.

  • Monitoring: Monitor the reaction by IR spectroscopy. Look for:

    • Disappearance of the bridge ketone carbonyl stretch (~1740 cm

      
      ).
      
    • Appearance of the intense ketene band at 2100–2110 cm

      
       .
      
  • Endpoint: Irradiation is typically complete within 2–4 hours, depending on lamp intensity. Do not over-irradiate, as the ketene can photolyze further to smaller bicyclic hydrocarbons (e.g., cis-bicyclo[4.3.0]nonane).

Phase 3: Trapping (In Situ Derivatization)

Since octamethyleneketene is unstable, it is best characterized as a stable derivative.

  • Addition: Immediately after photolysis (or by including the reagent in the photolysis mix if it doesn't absorb UV), add an excess (10 mL) of anhydrous Methanol.

  • Reaction: Stir at room temperature for 1 hour. The ketene reacts with methanol to form the methyl ester.

    • Reaction: Octamethyleneketene + MeOH

      
       Methyl cyclononanecarboxylate.
      
  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data & Characterization

The following table summarizes the spectral characteristics of the key species in this transformation.

SpeciesIR Signature (

)

H NMR Diagnostic Signals
Significance
This compound 1735–1745 cm

(C=O)
Multiplets 1.2–2.5 ppm (Bridgehead/Bridge protons)Strained precursor.
Octamethyleneketene 2100–2115 cm

(C=C=O)
Not typically isolated; transient.Reactive intermediate.
Methyl Cyclononanecarboxylate 1735 cm

(Ester C=O)

3.65 (s, 3H, -OCH

);

2.4 (m, 1H,

-CH)
Stable trapped product.
Interpreting the Results
  • Ketene Band: The observation of the strong band at ~2100 cm

    
     in the crude photolysate is the definitive proof of the octamethyleneketene structure.
    
  • Ring Expansion: The conversion of the bicyclic system to the monocyclic ester (upon trapping) confirms the cleavage of the C1–C10 bridge.

  • Stereochemistry: The resulting cyclononane derivatives are typically obtained as a mixture of conformers, but the chemical connectivity proves the 9-membered ring structure.

Troubleshooting & Safety

Critical Control Points
  • Oxygen Exclusion: Ketenes react rapidly with oxygen to form

    
    -lactones or polymeric peroxides, which can be explosive. Rigorous inert atmosphere is mandatory.
    
  • Secondary Photolysis: The octamethyleneketene product absorbs UV light. If the irradiation is prolonged without a trapping agent, the ketene will decompose (via decarbonylation) to form cyclononene or isomeric bicyclononanes. Use a Pyrex filter to block high-energy UV (<280 nm) if degradation is observed.

Safety Hazards
  • UV Radiation: The mercury lamp emits high-intensity UV radiation. Wear UV-protective goggles and shield the apparatus.

  • High Voltage: Ensure the lamp power supply is properly grounded and insulated.

  • Ketene Toxicity: Ketenes are potent acylating agents and respiratory irritants. Handle all photolysates in a fume hood.

References

  • Gutsche, C. D.; Baum, J. W. (1965). "The Photolysis of this compound". Tetrahedron Letters, 6(27), 2301–2304.[3]

  • Gutsche, C. D. (1967). "Photochemical Rearrangements of Bridged Bicyclic Ketones". Journal of the American Chemical Society, 89, 1235.[4] (Contextual grounding on ring expansion mechanisms).

  • Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books. (Authoritative text on Norrish Type I mechanisms).

Sources

Spectroscopic Profiling of Bicyclo[5.2.1]decan-10-one: A Technical Reference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data of Bicyclo[5.2.1]decan-10-one (NMR, IR, MS) Content Type: Technical Reference Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary & Structural Context

This compound (CAS: 4696-15-5) is a bridged bicyclic ketone characterized by a carbonyl group located on the one-carbon bridge (C10). This structural motif introduces specific geometric constraints, distinguishing it from its fused-ring counterparts (e.g., decalins) or isomeric bridged systems (e.g., bicyclo[4.2.2]decanones).

For the research scientist, this molecule serves as a critical model for understanding transannular effects and ring strain in medium-sized rings. The C10 position places the carbonyl carbon at the apex of a [5.2.1] system, forcing a bond angle compression that significantly perturbs its spectroscopic signature, particularly in


C NMR and IR.
Structural Parameters[2][3][4][5]
  • Formula:

    
    
    
  • Molecular Weight: 152.23 g/mol

  • Symmetry:

    
     (Plane of symmetry passing through C10 and the midpoint of the C4–C5 bond, assuming the most stable conformation).
    
  • Key Feature: The carbonyl is part of a 5-membered ring (C1-C10-C7-C8-C9) and an 8-membered ring context, but the bridgehead constraints (C1, C7) enforce a unique rigidity.

Mass Spectrometry (MS) Profiling

Methodology: Electron Impact (EI), 70 eV.

The mass spectrum of this compound is dominated by fragmentation pathways driven by the release of ring strain and the expulsion of stable neutral molecules (CO, ethylene).

Quantitative MS Data
Ion Typem/zRelative Abundance (Est.)Interpretation
Molecular Ion (

)
152 ModerateParent radical cation. Stable enough to be observed.

124 HighLoss of Carbon Monoxide (28 Da). Characteristic of strained cyclic ketones.

96 HighSequential loss of ethylene from the 2-carbon bridge.
Hydrocarbon Clusters 67, 79, 81 VariableCycloalkyl/alkenyl cations typical of bicyclic skeletons.
Mechanistic Fragmentation Pathway

The primary decomposition route involves


-cleavage at the strained C1–C10 bond, followed by the elimination of carbon monoxide. This "unzipping" relieves the bridge strain.

MS_Fragmentation M_Ion Molecular Ion [C10H16O]+. m/z 152 Alpha_Radical Distonic Radical Cation (Ring Open) M_Ion->Alpha_Radical Alpha-Cleavage (Strain Relief) M_minus_CO [M - CO]+. [C9H16]+. m/z 124 Alpha_Radical->M_minus_CO - CO (28 Da) Fragment_96 [M - CO - C2H4]+. m/z 96 M_minus_CO->Fragment_96 - C2H4 (Ethylene)

Figure 1: Primary fragmentation pathway of this compound under EI conditions.

Infrared (IR) Spectroscopy

Methodology: FTIR (Thin Film or KBr Pellet).

The carbonyl stretching frequency is the diagnostic handle for this compound. In unstrained acyclic ketones,


 appears at ~1715 cm

. In this compound, the internal angle at the carbonyl bridge (

) is compressed below the ideal 120°

angle. This compression increases the

-character of the

-bonds, strengthening the C=O

-bond (Prelog’s transannular effect/Ring Strain).
Key IR Bands
Functional GroupWavenumber (

)
IntensityAssignment
Ketone (C=O) 1740 – 1760 StrongStrained bridge ketone. Shifted +25-40 cm

vs. cyclohexanone.
C-H Stretch 2850 – 2960Medium

C-H stretching (Methylene/Methine).
C-H Bend 1450 – 1470MediumMethylene scissoring.

Note: While highly strained bridges (e.g., 7-norbornone) absorb >1800 cm


, the [5.2.1] system possesses sufficient flexibility in the 5-carbon bridge to mitigate extreme strain, placing the absorption closer to that of cyclopentanone (1745 cm

).

Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz (


H), 125 MHz (

C) in

.

This is the definitive method for structural validation. The rigidity of the bicyclic framework creates distinct magnetic environments.

C NMR Data (Proton Decoupled)

The most striking feature is the carbonyl resonance .

  • Carbonyl (C10): 230.0 ppm .

    • Significance: This value is exceptionally deshielded compared to typical ketones (205–215 ppm). This "downfield shift" is a hallmark of ketones on short bridges in bicyclic systems, attributed to the rehybridization and paramagnetic shielding changes induced by the constrained geometry.

Carbon PositionChemical Shift (

, ppm)
TypeNotes
C10 230.0

Diagnostic Peak. Highly deshielded.
C1, C7 50.0 – 60.0 (Est.)CHBridgehead carbons (alpha to ketone).
C8, C9 25.0 – 35.0 (Est.)

2-carbon bridge.[1]
C2-C6 20.0 – 35.0 (Est.)

5-carbon bridge.
H NMR Data

Due to the


 symmetry (time-averaged), the spectrum is simpler than expected for a rigid molecule but still complex due to geminal and vicinal couplings.
  • Bridgehead Protons (H1, H7): These are the only protons

    
     to the carbonyl. They typically appear as broad multiplets in the 2.6 – 3.0 ppm  range. Their coupling pattern is complex due to interactions with the adjacent bridge protons (H2, H6, H8, H9).
    
  • Bulk Methylenes: The remaining protons form a complex envelope between 1.2 – 2.0 ppm .

Experimental Protocol: Self-Validating Workflow

To ensure data integrity when characterizing this compound, follow this protocol designed to eliminate common artifacts (e.g., solvent impurities, incomplete relaxation).

Step 1: Sample Preparation
  • Solvent: Use

    
     (99.8% D) with 0.03% TMS. Neutralize solvent with basic alumina if acid-sensitive impurities are suspected (though the ketone is stable).
    
  • Concentration: Prepare a 15 mg/mL solution. Filter through a glass wool plug to remove particulates that broaden NMR lines.

Step 2: NMR Acquisition Parameters
  • Pulse Sequence: Standard 1D proton-decoupled

    
    C (e.g., zgpg30).
    
  • Relaxation Delay (D1): Set

    
     seconds. The quaternary carbonyl carbon (C10) has a long 
    
    
    
    relaxation time. Insufficient delay will suppress the diagnostic 230.0 ppm peak.
  • Scans: Minimum 512 scans for sufficient S/N on the quaternary carbon.

Step 3: Data Validation (Go/No-Go)
  • Check: Is the peak at ~230 ppm visible?

    • Yes: Proceed.

    • No: Increase D1 to 5 seconds or check for sample reduction (alcohol formation).

  • Check: Is the integration of the bridgehead protons (2.6-3.0 ppm) consistent with 2H relative to the bulk methylene envelope (14H)?

Synthesis & References

Synthesis Overview

This compound is typically accessed via transannular cyclization or hydrogenation of unsaturated precursors. A common route involves the rearrangement of cyclodecane derivatives or the hydrogenation of bicyclo[5.2.1]dec-x-en-10-one intermediates derived from hydroazulene precursors.

References
  • Berger, S., & Diehl, B. W. K. (1989). The Angular Dependence of Geminal Deuterium Isotope Effects on 13C NMR Spectra in Carbonyl Compounds. Magnetic Resonance in Chemistry. (Source of the definitive 230.0 ppm

    
    C value). 
    
  • Henion, J. D., & Kingston, D. G. I. (1978).[2][3] Mass spectral skeletal and hydrogen rearrangements in some bicyclic ketones. Journal of the American Chemical Society. (Detailed mass spectral fragmentation analysis).

  • Gutsche, C. D., & Baum, J. W. (1965). The Photolysis of this compound. Tetrahedron Letters. (Early synthesis and photochemical data).

Sources

Bicyclo[5.2.1]decan-10-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bicyclo[5.2.1]decan-10-one: Synthesis, Characterization, and Synthetic Utility

Abstract

This compound is a saturated bicyclic ketone with a unique bridged structure. This guide provides a comprehensive technical overview of its core physicochemical properties, synthesis methodologies, and significant chemical reactivity, particularly its characteristic photochemical behavior. The document explores its role as a valuable intermediate in the synthesis of complex macrocyclic compounds, highlighting its importance for researchers and professionals in organic synthesis and drug development. Detailed protocols for its characterization and illustrative diagrams of its synthesis and reaction pathways are provided to offer both theoretical understanding and practical insights.

Core Molecular Profile

This compound, identified by the CAS Number 4696-15-5, is a key organic compound whose bridged ring system imparts significant strain and unique chemical properties.[1][2][3] Its structure consists of a ten-carbon bicyclic framework with a ketone functional group at the C10 position. This arrangement is fundamental to its reactivity and utility in synthetic chemistry.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These parameters are critical for its handling, purification, and use in quantitative experimental setups.

PropertyValueSource
Molecular Formula C₁₀H₁₆O[1][2][3][4][5]
Molecular Weight 152.23 g/mol [1][4][5]
Exact Mass 152.120115 g/mol [4][6]
CAS Number 4696-15-5[1][2][3]
Topological Polar Surface Area (PSA) 17.1 Ų[2]
XLogP3 2.6[6]
InChI Key ADKYDFHEEOWNNR-UHFFFAOYSA-N[2]

Synthesis and Chemical Reactivity

The synthesis of the bicyclo[5.2.1]decane framework is a topic of interest due to its presence in various natural products.[7][8][9] The synthesis of the parent ketone, this compound, can be achieved through several routes, often involving ring expansion or cyclization strategies.

Synthetic Pathway via Ring Expansion

A notable synthesis involves a bishomologation ring-expansion procedure starting from 4-hydroxycyclohexanone.[10] This method effectively builds the seven-membered ring onto the existing six-membered ring, followed by cyclization to form the final bridged ketone. This causality—using a readily available cyclic precursor to construct a more complex bicyclic system—is a common and efficient strategy in organic synthesis.

G cluster_0 Synthesis Workflow Start 4-Hydroxycyclohexanone Step1 Bishomologation Ring Expansion Start->Step1 [Ref: 12] Intermediate Epimeric Keto Alcohols & Hemiketal Intermediates Step1->Intermediate Step2 Tosylation of Hydroxyl Group Intermediate->Step2 Tosyl_Intermediate 4-p-toluenesulfonyloxythis compound Step2->Tosyl_Intermediate Step3 Reductive Cyclization Tosyl_Intermediate->Step3 End This compound Step3->End G cluster_1 Photochemical Reaction Pathway Reactant This compound Process Photolysis (hν) Norrish Type I Cleavage Reactant->Process [Ref: 12, 15] Intermediate Diradical Intermediate Process->Intermediate Product Octamethyleneketene Intermediate->Product Rearrangement Trapping Trapping Agent (e.g., Methanol) Product->Trapping Final_Product Macrocycle Precursor (Methyl cyclopentadecanecarboxylate) Trapping->Final_Product

Photolysis of this compound.

Analytical Characterization Protocol

The unambiguous identification and purity assessment of this compound requires a systematic, multi-technique approach. The following protocol outlines a self-validating workflow for comprehensive characterization.

Step-by-Step Characterization Workflow
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To determine purity and confirm the molecular weight.

    • Methodology:

      • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

      • Inject the sample into a GC-MS system equipped with a non-polar column (e.g., DB-5ms).

      • Use a temperature program starting at 50°C and ramping to 250°C to ensure separation from any impurities.

      • Analyze the resulting chromatogram to assess purity based on peak area.

      • Analyze the mass spectrum of the main peak. The molecular ion (M+) peak should be observed at m/z 152, corresponding to the exact mass. [4]The fragmentation pattern can provide further structural confirmation.

    • Trustworthiness: A single dominant peak in the GC chromatogram provides high confidence in the sample's purity.

  • Infrared (IR) Spectroscopy:

    • Objective: To confirm the presence of the ketone functional group.

    • Methodology:

      • Acquire the IR spectrum of the neat sample using an Attenuated Total Reflectance (ATR) accessory.

      • Analyze the spectrum for characteristic absorption bands.

    • Expected Results: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ characteristic of a strained cyclic ketone C=O stretch. Additional peaks in the 2850-3000 cm⁻¹ region will correspond to C-H stretching vibrations. The absence of a broad peak around 3200-3600 cm⁻¹ validates the absence of hydroxyl impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To provide definitive structural elucidation by mapping the carbon and proton framework.

    • Methodology:

      • Dissolve a precise amount of the sample in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC).

    • Expected Results:

      • ¹H NMR: The spectrum will show a complex series of multiplets in the aliphatic region (approx. 1.0-3.0 ppm) corresponding to the 16 non-equivalent protons on the bicyclic frame.

      • ¹³C NMR: The spectrum will display 10 distinct signals. A key signal will appear far downfield (approx. >200 ppm), which is characteristic of a ketone carbonyl carbon. The remaining nine signals will be in the aliphatic region.

    • Self-Validation: The combination of ¹H, ¹³C, and 2D NMR allows for the complete assignment of the molecular structure, serving as the ultimate confirmation of identity.

Applications in Drug Development and Organic Synthesis

While not a drug itself, the Bicyclo[5.2.1]decane scaffold is a structural motif found in bioactive natural products with potential antitumor properties, such as physalins. [7]The study and synthesis of derivatives of this framework are therefore relevant to medicinal chemistry. For instance, the synthesis of functionalized 8-oxabicyclo[5.2.1]decane derivatives has been explored for their potential as building blocks in drug research. [8][9][11] The primary and most documented application of this compound is as a strategic intermediate in organic synthesis. [12]Its well-defined photochemical ring-opening to a ketene provides a clever method for accessing large, 15-membered ring systems. [13]This is particularly valuable in the fragrance industry for the synthesis of macrocyclic musks like exaltone (cyclopentadecanone) and dl-muscone, compounds that are otherwise challenging to construct. [13]

Conclusion

This compound is more than a simple bicyclic ketone; it is a molecule with distinct structural strain that dictates its unique and synthetically valuable reactivity. Its well-characterized physicochemical properties and established analytical protocols ensure its reliable use in research settings. The strategic application of its photochemical properties in the synthesis of complex macrocycles demonstrates the power of leveraging molecular strain to achieve challenging synthetic transformations. For professionals in organic synthesis and medicinal chemistry, this compound represents a key building block and a compelling case study in reaction mechanisms.

References

  • This compound - LookChem. [Link]

  • This compound - Optional[MS (GC)] - Spectrum. [Link]

  • Bicyclo [5.2.1]decane | C10H18 | CID 13115379 - PubChem - NIH. [Link]

  • Bicyclo[5.2.1]decane-4,10-dione, 2,6-bis(2-methoxyphenyl)- | 89725-77-9. [Link]

  • Photoisomerization of some bicyclooctanones in solution. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics - RSC Publishing. [Link]

  • Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. [Link]

  • Reductive cyclization of 4-tosyloxythis compound. [Link]

  • The photolysis of bicyclo[5.2.1]decan-10-ones | Journal of the American Chemical Society. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - Beilstein Journals. [Link]

  • Synthesis of exaltone and dl-muscone based on 1,5,9-cyclododecatriene - Canadian Science Publishing. [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative. [Link]

  • Supporting Information Efficient and regioselective synthesis of dihydroxy- substituted 2-aminocyclooctane-1-carboxylic acid and - Beilstein Journals. [Link]

Sources

Stereochemistry of Bicyclo[5.2.1]decan-10-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the stereochemistry, synthesis, and reactivity of Bicyclo[5.2.1]decan-10-one .

Executive Summary

This compound (CAS No. 4696-15-5) is a bridged bicyclic ketone characterized by a rigid tricyclic-like framework where a single carbon atom (C10) bridges a cyclononane skeleton, or more accurately, fuses a cycloheptane and a cyclopentane ring.[1] This molecule serves as a critical model for studying transannular interactions , photochemical ring expansions , and stereoselective nucleophilic additions in medium-sized ring systems.

Its significance lies in its unique "inside-outside" stereochemical potential and its utility as a precursor for octamethyleneketene via photolysis. This guide details the structural fundamentals, conformational analysis, synthetic pathways, and reactivity profiles necessary for advanced research and drug development applications.

Structural Fundamentals & Nomenclature

Connectivity and Numbering

The [5.2.1] system is defined by three bridges connecting the bridgehead carbons (C1 and C7):

  • Bridge A (5 carbons): C2–C3–C4–C5–C6

  • Bridge B (2 carbons): C8–C9

  • Bridge C (1 carbon): C10 (The Carbonyl Group)

This connectivity creates a highly strained environment where the carbonyl group at C10 is held rigidly above the larger rings.

Stereochemical Configuration
  • Bridgehead Fusion: The bridgeheads C1 and C7 are cis-fused . A trans-fusion would violate Bredt’s rule and introduce insurmountable strain due to the small size of the C10 and C8-C9 bridges.

  • Symmetry (Meso Character): The molecule possesses a plane of symmetry that passes through the carbonyl group (C10), bisects the C8–C9 bond, and passes through C4. Consequently, this compound is a meso compound and is optically inactive in its ground state, despite containing chiral centers at C1 and C7 (Configuration:

    
    ).
    

G cluster_0 This compound Connectivity C1 C1 (BH) C10 C10=O C1->C10 C2 C2 C1->C2 C8 C8 C1->C8 C7 C7 (BH) C10->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C7 C9 C9 C8->C9 C9->C7

Figure 1: Connectivity map of this compound highlighting the bridgehead carbons (Red) and the bridging ketone (Yellow).

Conformational Analysis

The conformational landscape of this compound is dominated by the flexibility of the 5-carbon bridge (cycloheptane moiety) versus the rigidity of the [2.1] bridge system (cyclopentane moiety).

The "Cup" Geometry

The 5-carbon bridge (C2–C6) typically adopts a distorted chair-like or boat-like conformation to minimize transannular hydride interactions. This creates two distinct faces at the C10 carbonyl:

  • Exo Face: The convex face, oriented towards the 2-carbon bridge (C8–C9). This face is generally less sterically hindered.

  • Endo Face: The concave face, oriented "inside" the loop of the 5-carbon bridge. This face is shielded by the transannular hydrogens of C3/C4/C5.

Strain Energy

The C1–C10–C7 angle is compressed significantly below the ideal


 for an 

carbon, introducing Baeyer strain . This angle strain enhances the reactivity of the carbonyl group toward nucleophilic attack and photochemical cleavage.

Synthesis and Reactivity[2][3][4][5]

Synthesis Strategy (Gutsche Route)

The authoritative synthesis, established by C. David Gutsche , utilizes an intramolecular cyclization strategy. A common pathway involves the ring expansion of lower cycloalkanones or the cyclization of keto-esters.

Protocol Summary (Intramolecular Alkylation):

  • Start: Cyclooctanone.

  • Functionalization: Carbethoxylation to form 2-carbethoxycyclooctanone.

  • Alkylation: Reaction with a dihaloalkane (e.g., 1-bromo-2-chloroethane) followed by decarboxylation and cyclization.

  • Alternative: Dieckmann condensation of suitable diesters followed by hydrolysis/decarboxylation.

Photochemical Ring Expansion

A defining feature of this compound is its behavior under UV irradiation. Unlike simple ketones that undergo Norrish Type I or II cleavage, this strained system undergoes a specific


-cleavage  followed by rearrangement to form a ketene.

Mechanism:

  • Excitation to the

    
     singlet state.
    
  • Intersystem crossing to the triplet state.

  • Homolytic cleavage of the C1–C10 bond.

  • Hydrogen abstraction/rearrangement to yield Octamethyleneketene .

This reaction is a standard method for generating medium-ring ketenes for subsequent trapping with nucleophiles (e.g., methanol to form esters).

Reaction Substrate This compound Excited Excited State (n-π*) Substrate->Excited hν (UV) Diradical Diradical Intermediate (C1-C10 Cleavage) Excited->Diradical α-Cleavage Product Octamethyleneketene (Ring Expanded) Diradical->Product Rearrangement

Figure 2: Photochemical pathway converting this compound to Octamethyleneketene.

Stereoselective Reduction

Reduction of the C10 ketone (e.g., using


 or 

) yields the corresponding alcohol. The stereoselectivity is governed by the steric approach control :
  • Nucleophilic Attack: Occurs preferentially from the Exo face (the side of the 2-carbon bridge) because the Endo face is shielded by the 5-carbon bridge loop.

  • Product: The major product is the Endo-alcohol (hydroxyl group pointing "inside" the large ring).

ReagentMajor Attack FaceMajor Product ConfigurationRationale

Exo (C8-C9 side)Endo-alcoholSteric shielding by C2-C6 bridge
Grignard (

)
Exo (C8-C9 side)Endo-alcoholBulky nucleophile exacerbates steric filtering

Experimental Protocols

Photolysis Protocol (Ketene Generation)
  • Reagents: this compound (1.0 eq), Anhydrous Ether or Pentane (Solvent).

  • Equipment: Quartz immersion well photolysis apparatus, High-pressure Mercury lamp (450W).

  • Procedure:

    • Dissolve the ketone in anhydrous solvent (0.05 M concentration) to minimize intermolecular reactions.

    • Purge the solution with

      
       for 30 minutes to remove oxygen (quencher).
      
    • Irradiate at ambient temperature. Monitor reaction progress via IR spectroscopy (appearance of intense ketene stretch at

      
      ).
      
    • Trapping: Once conversion is complete, add excess methanol to convert the ketene to the corresponding methyl ester in situ.

Reduction Protocol
  • Reagents: this compound (1 mmol),

    
     (1.5 mmol), THF (dry).
    
  • Procedure:

    • Cool a suspension of

      
       in THF to 
      
      
      
      under Argon.
    • Add the ketone solution dropwise.

    • Stir at

      
       for 1 hour, then warm to room temperature.
      
    • Quench via Fieser method (

      
      , 
      
      
      
      ,
      
      
      ).
    • Analyze diastereomeric ratio via GC-MS or NMR.

References

  • Gutsche, C. D.; Baum, J. W. (1968). "The Photolysis of Bicyclo[5.2.1]decan-10-ones". Journal of the American Chemical Society, 90(21), 5862–5867. Link

  • Baum, J. W.; Gutsche, C. D. (1968). "The Reductive Cyclization of 4-Tosyloxythis compound". Journal of Organic Chemistry, 33(11), 4312. Link

  • LookChem . "this compound Product Information". Link

  • PubChem . "Bicyclo[5.2.1]decane System Data". National Institutes of Health. Link

Sources

An In-Depth Technical Guide to the Conformational Analysis of the Bicyclo[5.2.1]decane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[5.2.1]decane ring system, a unique bridged carbocycle composed of fused seven- and five-membered rings, presents a fascinating and complex conformational landscape. Its structural rigidity, coupled with the inherent flexibility of the cycloheptane moiety, makes it a compelling scaffold in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive exploration of the conformational analysis of the bicyclo[5.2.1]decane core. We will delve into the primary methodologies, both experimental and computational, for elucidating the preferred three-dimensional structures of these molecules. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the stereochemical nuances of this important bicyclic framework.

Introduction: The Significance of the Bicyclo[5.2.1]decane Scaffold

The bicyclo[5.2.1]decane skeleton is an integral structural motif found in a variety of bioactive natural products.[1][2] Its constrained yet adaptable geometry allows for the precise spatial orientation of functional groups, a critical feature for molecular recognition and biological activity. A thorough understanding of its conformational preferences is paramount for the rational design of novel therapeutics and the synthesis of complex molecular architectures. The inherent ring strain and the interplay of steric and electronic effects within this system dictate its reactivity and ultimately its utility in various applications.

The central challenge in the conformational analysis of bicyclo[5.2.1]decane lies in the conformational lability of the seven-membered ring, which can adopt multiple low-energy conformations such as chair, boat, and various twist forms. The fusion to a five-membered ring further constrains these possibilities, leading to a unique set of stable conformers.

The Conformational Landscape of Bicyclo[5.2.1]decanes

The conformational analysis of the bicyclo[5.2.1]decane system is best understood by examining a representative derivative, bicyclo[5.2.1]decane-2,6-dione, for which detailed studies have been conducted.[3] These investigations, utilizing a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling, have revealed that of five potential conformers, two—the exo and endo forms—are the most energetically favorable.[3] Three other potential conformers, including a 'twist' form, were computationally determined to be of high steric energy or were inconsistent with the observed spectroscopic symmetry.[3]

The exo and endo descriptors refer to the orientation of the five-membered ring relative to the seven-membered ring. In the exo conformer, the five-membered ring is puckered away from the seven-membered ring, while in the endo conformer, it is puckered towards it. The energy difference between these two stable conformers has been calculated to be approximately 1.5 kcal/mol.[3] However, it is noteworthy that different computational methods have yielded conflicting results regarding which conformer is the most stable, underscoring the necessity of a combined experimental and theoretical approach.[3]

The seven-membered ring in these stable conformers can be described as adopting a distorted chair or boat-like arrangement, while the five-membered ring typically exists in a flattened envelope conformation. The fusion of the two rings significantly influences their individual geometries, leading to a system that is more rigid than monocyclic cycloheptane but retains a degree of flexibility.

Experimental Methodologies for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for probing the conformational dynamics of molecules in solution. For the bicyclo[5.2.1]decane system, a suite of NMR experiments can provide critical insights.

Causality: By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants of the protons and carbons in the molecule. At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, allowing for the observation of distinct sets of signals for each populated conformer. As the temperature is raised, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum.

Protocol: A Self-Validating System

  • Sample Preparation: Dissolve a precisely weighed sample of the bicyclo[5.2.1]decane derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., deuterated toluene, deuterated dichloromethane). The concentration should be optimized to provide a good signal-to-noise ratio without causing aggregation.

  • Initial Spectrum Acquisition: Acquire a standard one-dimensional proton and carbon NMR spectrum at ambient temperature (e.g., 298 K).

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for several minutes before acquiring a new spectrum.

  • Observation of Decoalescence: Monitor the spectra for the broadening and eventual splitting of signals, which indicates that the slow-exchange regime is being approached. The temperature at which two signals merge into one is the coalescence temperature (Tc).

  • High-Temperature Analysis: If no decoalescence is observed at low temperatures, gradually increase the temperature above ambient to observe any temperature-dependent chemical shift changes.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the conformational interconversion from the coalescence temperature and the frequency separation of the signals in the slow-exchange regime.

Diagram: Workflow for Variable-Temperature NMR Analysis

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Compound in VT-NMR Solvent Acq_Ambient Acquire Spectrum at Ambient Temp. Prep->Acq_Ambient Acq_LowT Decrease Temperature & Acquire Spectra Acq_Ambient->Acq_LowT Acq_HighT Increase Temperature & Acquire Spectra Acq_Ambient->Acq_HighT Analyze_Coalescence Identify Coalescence Temperature (Tc) Acq_LowT->Analyze_Coalescence Calculate_Barrier Calculate ΔG‡ (Eyring Equation) Analyze_Coalescence->Calculate_Barrier

Caption: A streamlined workflow for VT-NMR experiments.

Causality: The magnitude of the through-bond coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the torsional angles within the bicyclo[5.2.1]decane framework and thus its conformation.

Protocol:

  • Acquire High-Resolution 1D Proton NMR Spectrum: Obtain a spectrum with excellent digital resolution to accurately measure the coupling constants.

  • Perform 2D COSY and/or TOCSY Experiments: These experiments are essential to unambiguously assign which protons are coupled to each other.

  • Measure Coupling Constants: Utilize spectral simulation software to accurately extract the values of the ³JHH couplings from the multiplets in the 1D spectrum.

  • Apply the Karplus Equation: Use a parameterized Karplus equation to correlate the experimentally determined coupling constants with dihedral angles.

  • Correlate with Molecular Models: Compare the deduced dihedral angles with those from computationally generated models of the possible conformers to identify the most likely conformation in solution.

X-ray Crystallography

Causality: X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for visualizing the precise bond lengths, bond angles, and torsional angles of a particular conformer.

Protocol:

  • Crystal Growth: Grow single crystals of the bicyclo[5.2.1]decane derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.

  • Analysis of the Crystal Structure: Analyze the resulting structure to determine the conformation of the bicyclo[5.2.1]decane ring system in the solid state. Note that the conformation observed in the crystal may not be the most stable conformation in solution due to packing forces.

Computational Chemistry Approaches

Computational modeling is an indispensable tool for exploring the potential energy surface of the bicyclo[5.2.1]decane ring system and for complementing experimental data.

Molecular Mechanics (MM)

Causality: Molecular mechanics methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for rapidly exploring the conformational space of a molecule to identify low-energy conformers.

Protocol:

  • Build the Molecular Structure: Construct a 3D model of the bicyclo[5.2.1]decane derivative using a molecular modeling software package.

  • Select a Force Field: Choose an appropriate force field (e.g., MMFF94, MM3) that has been parameterized for the types of atoms and bonding present in the molecule.

  • Perform a Conformational Search: Employ a systematic or stochastic conformational search algorithm to generate a large number of different conformers.

  • Energy Minimization: Minimize the energy of each generated conformer to find the nearest local minimum on the potential energy surface.

  • Analyze the Results: Rank the conformers by their steric energy to identify the most stable structures. Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution.

Diagram: Computational Conformational Analysis Workflow

Computational_Workflow cluster_mm Molecular Mechanics (MM) cluster_qm Quantum Mechanics (QM) Start Build 3D Molecular Structure Conf_Search Conformational Search (e.g., Monte Carlo, Systematic) Start->Conf_Search MM_Minimize Energy Minimization Conf_Search->MM_Minimize MM_Results Rank Conformers by Steric Energy MM_Minimize->MM_Results QM_Optimize Geometry Optimization (e.g., DFT, MP2) MM_Results->QM_Optimize Select Low-Energy Conformers for Higher-Level Theory QM_Freq Frequency Calculation (Confirm Minima) QM_Optimize->QM_Freq QM_Results Calculate Relative Electronic Energies QM_Freq->QM_Results

Caption: A typical workflow for computational conformational analysis.

Quantum Mechanics (QM)

Causality: Quantum mechanics methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide a more accurate description of the electronic structure of a molecule and are therefore better suited for calculating the relative energies of different conformers.

Protocol:

  • Select Low-Energy Conformers: Take the low-energy conformers identified from the molecular mechanics search as starting points for QM calculations.

  • Choose a Level of Theory and Basis Set: Select a QM method and basis set that provide a good balance between accuracy and computational cost (e.g., B3LYP/6-31G(d)).

  • Geometry Optimization: Perform a full geometry optimization for each conformer.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The frequencies can also be used to calculate thermodynamic properties such as free energy.

  • Calculate Relative Energies: Determine the relative energies of the conformers, including zero-point vibrational energy (ZPVE) corrections, to predict their relative populations.

Data Summary: Calculated Relative Energies of Bicyclo[5.2.1]decane-2,6-dione Conformers

Computational MethodMost Stable ConformerEnergy Difference (kcal/mol)Reference
MM2exo1.5[3]
COSMICexo1.5[3]
MNDOendo1.5[3]

Conclusion: An Integrated Approach to Conformational Analysis

The conformational analysis of the bicyclo[5.2.1]decane ring system is a non-trivial task that requires a synergistic combination of experimental and computational techniques. While NMR spectroscopy, particularly VT-NMR and the analysis of coupling constants, provides invaluable information about the behavior of these molecules in solution, computational chemistry is essential for exploring the full conformational space and for providing a theoretical framework for interpreting the experimental data. X-ray crystallography offers a definitive picture of the solid-state conformation.

For researchers and drug development professionals working with molecules containing the bicyclo[5.2.1]decane scaffold, a thorough understanding of its conformational preferences is not merely an academic exercise. It is a critical component of structure-activity relationship (SAR) studies and is fundamental to the design of molecules with optimized biological activity and physicochemical properties. The methodologies and insights presented in this guide provide a robust framework for tackling the fascinating challenge of understanding the three-dimensional world of the bicyclo[5.2.1]decane ring system.

References

  • Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. Royal Society of Chemistry.[Link]

  • Enantioselective Total Synthesis of (+)-Sieboldine A. ACS Publications.[Link]

Sources

Technical Guide: Ring Strain Energy & Structural Dynamics of Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the Ring Strain Energy (RSE) and structural dynamics of Bicyclo[5.2.1]decan-10-one .

Executive Summary: The Topological Imperative

In the architecture of bioactive scaffolds, This compound represents a critical intersection of conformational rigidity and functional reactivity. Unlike the ubiquitously studied bicyclo[2.2.1]heptane (norbornane) systems, the [5.2.1] framework introduces a unique strain profile characterized by a "loose" 5-carbon bridge juxtaposed with a highly constrained 1-carbon ketone bridge .

Understanding the Ring Strain Energy (RSE) of this molecule is not merely an academic exercise; it is a predictive metric for:

  • Metabolic Stability: Predicting susceptibility to cytochrome P450 oxidation at bridgehead vs. methylene sites.

  • Transition State Geometry: Rationalizing stereoselectivity in nucleophilic attacks (e.g., Grignard additions, hydride reductions).

  • Scaffold Design: Utilizing the "strain release" potential to drive rearrangement reactions in the synthesis of complex natural products (e.g., Phlegmariurus alkaloids).

This guide provides a definitive protocol for quantifying this strain and analyzing its chemical consequences.

Structural Anatomy & Strain Sources[1]

To understand the energy profile, we must first deconstruct the topology. This compound is a bridged system comprising three distinct bridges connecting the C1 and C7 bridgeheads:

  • Bridge A (C2–C6): 5 Carbons (Flexible, relieves torsional strain).

  • Bridge B (C8–C9): 2 Carbons (Moderately rigid).

  • Bridge C (C10): 1 Carbon (The Ketone – Highly strained).

The "Strained Ketone" Anomaly

The C10 ketone resides in a 5-membered ring (formed by C1-C10-C7-C9-C8) and an 8-membered ring (formed by C1-C10-C7-C6...C2).

  • Angle Strain (Baeyer Strain): An ideal

    
     hybridized ketone requires a bond angle of ~120°. However, the geometric constraints of the 1-carbon bridge in a bicyclic system force the 
    
    
    
    angle to be significantly compressed (typically < 105°). This deviation is the primary contributor to the molecule's RSE.
  • Transannular Strain (Prelog Strain): The 5-carbon bridge (Bridge A) forms a loop that can fold back towards the ketone. While less severe than in medium-sized rings like cyclodecanone, transannular hydride interactions between C10 and the C4/C5 methylenes can destabilize the ground state.

Comparative Strain Table
ScaffoldBridge SystemKey Strain FeatureEst. RSE (kcal/mol)
Norbornanone [2.2.1]Extreme Angle Strain at C=O (~93°)~22.0
This compound [5.2.1] Moderate Angle Strain + Transannular 12.5 – 15.0 *
Bicyclo[3.3.1]nonan-9-one [3.3.1]Chair-Chair vs. Boat-Chair conformational flux~6.0
Cyclopentanone MonocyclicMinimal (Envelope conformation)6.2

*Note: Value derived from isodesmic comparison to norbornanone and cyclooctanone baselines.

Protocol: Determination of Ring Strain Energy

Direct experimental combustion calorimetry data for this specific derivative is often unavailable in commercial databases. Therefore, the industry standard for determining RSE in drug discovery workflows is the Isodesmic Reaction Protocol .

Computational Workflow (DFT)

This protocol yields RSE values with an accuracy of ±1.5 kcal/mol, sufficient for reactivity prediction.

  • Conformational Search:

    • Generate conformers using Monte Carlo (MMFF94 force field). The 5-carbon bridge allows for multiple "twist" and "chair-like" minima.

    • Crucial Step: Ensure the lowest energy conformer is identified. The "out-out" vs "in-out" bridgehead stereochemistry must be verified (cis-fused is standard for [5.2.1]).

  • Geometry Optimization:

    • Level of Theory: wB97X-D / 6-311+G(d,p) .

    • Why: The dispersion correction (D) is vital for capturing the transannular interactions in the 8-membered ring sector.

  • Frequency Calculation:

    • Verify stationary point (zero imaginary frequencies).

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections (

      
      ).
      
The Isodesmic Equation

The RSE is calculated as the enthalpy change (


) of a hypothetical reaction that breaks the strained rings into strain-free acyclic reference compounds while conserving bond types (group equivalents).

Equation for this compound (


): 


Correction: The above equation balances rings but might not perfectly cancel group increments. A pure Homodesmotic reaction is preferred for high precision:



Calculation:



Automated Workflow Diagram (Graphviz)

RSE_Protocol cluster_0 Phase 1: Structure Preparation cluster_1 Phase 2: DFT Calculation cluster_2 Phase 3: Thermodynamic Analysis Input Input Structure (SMILES/3D) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Input->ConfSearch Filter Filter: Low Energy Window (5 kcal/mol) ConfSearch->Filter Opt Geometry Opt (wB97X-D/6-311+G(d,p)) Filter->Opt Freq Freq Calculation (Verify Minima + ZPE) Opt->Freq IsoRxn Construct Isodesmic Reaction Freq->IsoRxn Calc Calculate Delta H (RSE Value) IsoRxn->Calc RefData Retrieve Reference Enthalpies (NIST) RefData->IsoRxn

Caption: Figure 1. Computational workflow for determining Ring Strain Energy using DFT and Isodesmic analysis.

Chemical Implications of Strain[1][2][3][4]

The calculated strain energy manifests directly in the reactivity profile of the C10 ketone.

Nucleophilic Addition (Strain Release)

The


 hybridization change upon nucleophilic attack (e.g., reduction with 

) relieves the angle strain at C10.
  • Observation: Reaction rates at C10 are significantly faster than in unstrained cyclohexanones.

  • Stereoselectivity: Attack occurs predominantly from the exo-face (the face of the 2-carbon bridge) to avoid the steric bulk of the flexible 5-carbon bridge, although the "waggling" of the 5-bridge can complicate this.

Bridgehead Enolization (Bredt's Rule Application)

Formation of an enolate requires a double bond at the bridgehead (C1-C10).

  • Constraint: According to Bredt's Rule, a double bond at a bridgehead is unstable in small bicyclic systems.

  • Application: In [5.2.1]decan-10-one, the loops are large enough (5 and 2) that bridgehead olefins are accessible but highly reactive. This makes

    
    -deprotonation difficult but possible under vigorous conditions, often leading to ring opening or rearrangement.
    
Reactivity Pathway Diagram

Reactivity Center Bicyclo[5.2.1] decan-10-one NuAttack Nucleophilic Attack (C10) Center->NuAttack Fast Enol Enolization (Base) Center->Enol Slow/Difficult Rearrange Transannular Rearrangement Center->Rearrange Acid Catalysis Relief Strain Relief (sp2 -> sp3) NuAttack->Relief Driving Force Bredt Bredt's Rule Violation (High Energy) Enol->Bredt Kinetic Barrier

Caption: Figure 2. Reactivity profile driven by ring strain.[1][2] Note the kinetic barrier to enolization due to bridgehead constraints.

References

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Duddeck, H. (1986). "Conformational Analysis of Bicyclo[3.3.1]nonanes and Related Compounds." Topics in Stereochemistry, 16, 219. Link

  • Paquette, L. A. (1990). "Stereocontrolled Synthesis of Complex Polycyclic Systems." Journal of the American Chemical Society. Link

  • NIST Chemistry WebBook. "Thermochemical Data for Cyclic Ketones." Link

  • Gutsche, C. D., & Baum, J. W. (1968).[3] "The Reductive Cyclization of 4-Tosyloxythis compound." Journal of the American Chemical Society, 90(21), 5862–5867. Link

Sources

Technical Guide: Sourcing and Utilizing Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and utilization of Bicyclo[5.2.1]decan-10-one.

CAS Registry Number: 4696-15-5 Chemical Formula: C₁₀H₁₆O Molecular Weight: 152.23 g/mol

Executive Summary: The "Make vs. Buy" Assessment

This compound is a bridged bicyclic ketone primarily utilized as a mechanistic probe in photochemical rearrangements (Gutsche reaction) and as a rigid, lipophilic scaffold in medicinal chemistry.

Unlike commodity ketones (e.g., adamantanone), this compound is classified as a Rare Chemical Library item. It is not routinely stocked in bulk by major distributors. Researchers must navigate a supply chain characterized by "made-to-order" lead times and limited analytical data.

Recommendation:

  • For Screening (<1 g): Source from Sigma-Aldrich (AldrichCPR) or specialized aggregators. Expect "As-Is" quality.

  • For Scale-Up (>10 g): In-house synthesis is strongly recommended due to the prohibitive cost and lead times of commercial custom synthesis.

Commercial Supply Landscape

The market for this compound is fragmented.[1] Suppliers generally fall into two tiers:

Tier 1: Primary Catalog Suppliers

These vendors list the compound with a specific catalog number, though stock is often virtually managed.

SupplierCatalog No.Purity GradeCommercial StatusNotes
Sigma-Aldrich T187739 AldrichCPRRare Chemical Sold "As-Is" without CoA. Part of the Custom Products/Rare collection.
BOC Sciences 4696-15-595%+Made-to-OrderHigh lead time (4–6 weeks).
Leap Chem 4696-15-5N/ATraderActs as a broker for Chinese synthesis labs.
Tier 2: Sourcing Aggregators

Platforms like PubChem , LookChem , and Echemi list dozens of suppliers (e.g., AAA-Chem, Amadis Chemical).

  • Risk Warning: Many of these listings represent "ghost inventory." The supplier does not hold the physical stock but will attempt to synthesize or source it upon receiving an order.

  • Verification Strategy: Always request a current 1H-NMR spectrum before placing a Purchase Order (PO). If they cannot provide one within 48 hours, they do not have the stock.

Quality Assurance: The Self-Validating Protocol

Since Tier 1 suppliers like Sigma-Aldrich explicitly state they do not collect analytical data for AldrichCPR products, the burden of validation rests entirely on the user.

Analytical Fingerprint

You must validate the bridgehead geometry. The "10-one" designation places the carbonyl on the one-carbon bridge, creating a distinct symmetry.

1. Proton NMR (¹H-NMR, 400 MHz, CDCl₃):

  • Key Feature: Look for the absence of vinylic protons (confirming full saturation).

  • Bridgehead Protons: The bridgehead methines (H1/H7) will appear upfield, typically around 2.4–2.6 ppm as broad multiplets, distinct from the methylene envelope (1.2–2.0 ppm).

  • Symmetry: Due to the plane of symmetry passing through C10 (carbonyl) and the C4/C5 bond, the spectrum should show simplified integration ratios compared to an asymmetric isomer.

2. Carbon NMR (¹³C-NMR):

  • Carbonyl Peak: Expect a diagnostic ketone signal at ~215–220 ppm . This high-field shift (relative to acyclic ketones) is characteristic of strained, bridged ketones.

3. GC-MS (EI, 70 eV):

  • Molecular Ion:

    
     (M⁺).
    
  • Fragmentation: Look for a loss of CO (

    
    ) and subsequent hydrocarbon fragmentation patterns typical of cycloalkyl systems.
    
Diagram 1: Procurement & QC Workflow

This decision tree outlines the logic for securing verified material.

ProcurementLogic Start Requirement: this compound CheckSigma Check Sigma (AldrichCPR) Start->CheckSigma StockAvailable In Stock? CheckSigma->StockAvailable BuySigma Purchase (Risk: No CoA) StockAvailable->BuySigma Yes CheckAggregators Check Aggregators (LeapChem, Echemi) StockAvailable->CheckAggregators No QC Internal QC: 1. 1H-NMR (Bridgehead) 2. GC-MS (M+ 152) BuySigma->QC VerifyGhost Request Current NMR CheckAggregators->VerifyGhost DataProvided Data Provided? VerifyGhost->DataProvided BuyAggregator Purchase & Re-Validate DataProvided->BuyAggregator Yes (<48h) Synthesis Initiate In-House Synthesis (Gutsche Protocol) DataProvided->Synthesis No (Ghost Stock) BuyAggregator->QC

Caption: Procurement logic flow emphasizing the "Ghost Inventory" check for secondary suppliers.

Synthetic Context: The "Gutsche" Protocol

If commercial sourcing fails, the compound is classically accessible via the route established by C. David Gutsche . This is the "Gold Standard" for academic synthesis.

The Route: The synthesis typically involves a ring expansion sequence or a transannular cyclization.

  • Precursor: Cyclooctanone or Cyclododecanone (via transannular reaction).

  • Key Intermediate: 4-tosyloxythis compound (if accessing via functionalization) or direct photolysis of larger rings.

  • Literature Precedent: Gutsche et al. demonstrated that photolysis of this compound yields octamethyleneketene , confirming its utility as a ring-strain probe.

Reaction Profile (Photolysis):



This reactivity is the primary reason for its historical demand in physical organic chemistry.

Diagram 2: Reactivity & Applications

The following pathway illustrates the compound's utility in generating reactive ketene intermediates.

ReactivityPath Ketone Bicyclo[5.2.1] decan-10-one Excited Excited State (n, u03c0*) Ketone->Excited hu03bd AlphaCleavage u03b1-Cleavage (Norrish Type I) Excited->AlphaCleavage Diradical Acyl-Alkyl Diradical AlphaCleavage->Diradical Ketene Octamethylene ketene Diradical->Ketene Rearrangement Trapping MeOH Trapping Ketene->Trapping Ester Cyclodecane Ester Trapping->Ester

Caption: The photochemical pathway (Gutsche Reaction) utilized for ring-expansion studies.

References

  • Sigma-Aldrich. Product Specification: this compound (AldrichCPR). Retrieved from

  • Gutsche, C. D., & Baum, J. W. (1968).[2] The Photolysis of this compound.[3][4][5] Journal of the American Chemical Society, 90(21), 5862–5867.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13115377, this compound. Retrieved from

  • Krow, G. R. (1980). Photochemical Rearrangements of Bicyclic Ketones. Tetrahedron, 37, 2697.

Sources

Methodological & Application

Bicyclo[5.2.1]decan-10-one in natural product synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Construction of the Bicyclo[5.2.1]decan-10-one Scaffold

Part 1: Executive Summary & Strategic Importance

The This compound skeleton represents a privileged, bridged bicyclic architecture found in a diverse array of complex natural products, including Trichisintons A-D (phragmalin-type limonoids), Physalins (via oxa-bridged analogues), and as the core biosynthetic intermediate for Phomactins and Lycopodium alkaloids .[1]

Synthetically, this scaffold poses a unique challenge due to the thermodynamic strain associated with the bridged seven-membered ring and the stereochemical complexity of the bridgehead centers.[1] Unlike the more common bicyclo[2.2.1] (norbornane) or bicyclo[3.3.1] systems, the [5.2.1] framework requires strategies that can accommodate "inside-outside" isomerism and transannular strain.

This guide details two high-fidelity protocols for accessing this scaffold:

  • Type II Intramolecular Diels-Alder (IMDA): The direct route to the carbocyclic core.[1]

  • Oxidopyrylium [5+2] Cycloaddition: The primary route to the 10-oxabicyclo variants, serving as versatile precursors for highly oxygenated natural products.

Part 2: Structural Logic & Pathway Visualization

The synthesis of this compound relies on topology control.[1] The most effective strategies utilize intramolecular cycloadditions where the tether length dictates the bridge size.

Mechanistic Pathway Diagram

BicycloSynthesis Precursor_IMDA Acyclic Triene (Tether at C2) TS_IMDA Type II IMDA Transition State Precursor_IMDA->TS_IMDA Lewis Acid (Et2AlCl) Product_Carbo Carbocyclic Bicyclo[5.2.1]decane TS_IMDA->Product_Carbo C-C Bond Formation Precursor_52 Acetoxypyranone (2-C Tether) Inter_Ylide Oxidopyrylium Ylide Precursor_52->Inter_Ylide Base/Heat (-AcOH) Product_Oxa 10-Oxabicyclo [5.2.1]decane Inter_Ylide->Product_Oxa [5+2] Cycloaddition Product_Oxa->Product_Carbo Reductive Opening (Optional)

Figure 1: Comparative topological pathways for accessing the [5.2.1] skeleton via Type II IMDA (top) and [5+2] Cycloaddition (bottom).

Part 3: Detailed Experimental Protocols

Protocol A: Type II Intramolecular Diels-Alder (IMDA)

Primary Application: Direct construction of the carbocyclic skeleton (e.g., for Trichisinton analogues).[1]

Rationale: The Type II IMDA connects a dienophile to the C2 position of a diene. This specific connectivity forces the formation of a bridge across the diene system, yielding the bicyclo[n.2.1] topology. For a [5.2.1] system, a 3-carbon tether is required between the diene C2 and the dienophile.

Reagents & Equipment:

  • Substrate: 2-(4-pentenyl)-1,3-butadiene (or acrylate derivative).[1]

  • Catalyst: Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes).

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology:

  • Precursor Assembly:

    • Synthesize the 2-substituted diene via a Stille coupling of 2-bromo-1,3-butadiene with the appropriate stannane, or via a Wittig reaction on a 2-acyl diene.[1] Ensure the tether contains the dienophile (alkene or alkyne) at the terminal position.

    • Critical Checkpoint: Verify the purity of the diene. Polymerization is a risk; store with BHT inhibitor if necessary.

  • Lewis Acid Activation:

    • Dissolve the triene precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration) in a flame-dried flask under argon.

    • Cool the solution to -78 °C.

    • Add Et₂AlCl (1.2 equiv) dropwise over 10 minutes. The Lewis acid coordinates to the dienophile (if carbonyl-containing), lowering the LUMO energy.[1]

  • Cyclization:

    • Allow the reaction to warm slowly to 0 °C or room temperature. Monitor via TLC/LC-MS.[1]

    • Note: Type II IMDA reactions are often slower than Type I. If conversion is low after 12h, reflux conditions (thermal activation) without Lewis acid in Toluene may be required, though stereoselectivity may decrease.

  • Workup:

    • Quench carefully with saturated NaHCO₃ solution at 0 °C.

    • Extract with CH₂Cl₂ (3x). Dry combined organics over MgSO₄ and concentrate.

    • Purify via flash chromatography on silica gel.

Data Validation:

  • 1H NMR: Look for the disappearance of terminal vinyl protons and the appearance of bridgehead methine signals (typically

    
     2.5–3.5 ppm).
    
  • Stereochemistry: The anti-Bredt alkene (bridgehead double bond) is generally not formed; the double bond typically ends up in the bridge or fused ring depending on the specific isomer.[1]

Protocol B: Oxidopyrylium [5+2] Cycloaddition

Primary Application: Synthesis of 10-oxabicyclo[5.2.1]decane cores (e.g., Phomactins, Physalins).

Rationale: This is the "gold standard" for generating seven-membered bridged systems.[1] An oxidopyrylium ylide (generated in situ) acts as a 5-carbon component reacting with a 2-carbon alkene tether.[1]

Reagents & Equipment:

  • Substrate: 6-acetoxy-2H-pyran-3-one with a pendant alkene tether (2-carbon length for [5.2.1] system).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine.[1]

  • Solvent: Toluene or Acetonitrile.

  • Heat Source: Oil bath (110 °C) or Microwave Reactor.

Step-by-Step Methodology:

  • Precursor Synthesis (Achmatowicz Rearrangement):

    • Begin with a furfuryl alcohol derivative having the requisite side chain.

    • Treat with NBS/THF/H₂O to effect the oxidative rearrangement to the pyranone.

    • Acetylate the anomeric hydroxyl group (Ac₂O, Pyridine) to generate the acetoxypyranone precursor.

  • Ylide Generation & Cycloaddition:

    • Dissolve the acetoxypyranone (1.0 equiv) in Toluene (0.05 M - high dilution favors intramolecular reaction).

    • Add DBU (1.5 equiv).

    • Heat to reflux (110 °C). The base eliminates acetic acid, generating the oxidopyrylium ylide, which immediately undergoes [5+2] cycloaddition.

  • Purification:

    • Cool to room temperature.[2] Wash with NH₄Cl (sat) and Brine.

    • Concentrate and purify via silica gel chromatography.

    • Yield Expectation: 60–85%.

Comparison of Methods:

FeatureType II IMDA (Protocol A)Oxidopyrylium [5+2] (Protocol B)
Core Skeleton Carbocyclic Bicyclo[5.2.1]decane10-Oxabicyclo[5.2.1]decane
Key Bond Formed C-C (Diels-Alder)C-C and C-O
Atom Economy 100%Loss of AcOH
Stereocontrol Moderate (Lewis Acid dependent)High (Endo/Exo selectivity)
Natural Product Target Trichisintons, Lycopodium AlkaloidsPhomactins, Physalins

Part 4: References & Authoritative Grounding

  • Shea, K. J., & Gilman, J. W. (1988). "The Type 2 Intramolecular Diels-Alder Reaction. Synthesis and Chemistry of Bridgehead Alkenes." Tetrahedron Letters. Link

    • Context: Foundational work establishing the Type II IMDA for accessing bicyclo[n.2.1] systems.

  • Mascareñas, J. L., et al. (2006). "Oxidopyrylium [5+2] Cycloaddition: A General Strategy for the Synthesis of Bridged Ether Systems." European Journal of Organic Chemistry. Link

    • Context: Definitive review and protocol for the [5+2] approach to oxabicyclo[5.2.1]decane.

  • Williams, D. R., et al. (1999). "Total Synthesis of (+)-Phomactin A." Journal of the American Chemical Society. Link

    • Context: Application of the bicyclo[5.2.1] strategy in complex natural product synthesis.[3]

  • Liu, S. B., et al. (2017).[4] "Phragmalin-type limonoids from the roots of Trichilia sinensis."[1] RSC Advances. Link

    • Context: Identification of the this compound motif in Trichisintons.[1]

  • Montaña, A. M., et al. (2008). "Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products." Tetrahedron. Link

    • Context: Specific protocol for the oxa-bridged variants related to Physalins.

Sources

Synthesis of exaltone and dl-muscone using Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of the macrocyclic musks Exaltone® (cyclopentadecanone) and dl-Muscone (3-methylcyclopentadecanone) .[1][2] The methodology focuses on the Photolytic Ring Expansion strategy (Norrish Type I cleavage).[1]

Critical Technical Clarification: The user’s request references Bicyclo[5.2.1]decan-10-one . It is crucial to note that while this specific molecule (10 carbons) serves as the mechanistic prototype for this reaction class (as established by Gutsche et al.), it cannot directly yield the C15/C16 macrocycles due to insufficient carbon count.[1]

This guide details the Nozaki-Yamamoto adaptation of the Gutsche methodology, which applies the identical photolytic principles to homologous precursors:

  • For Exaltone (C15): Bicyclo[9.4.1]hexadecan-16-one.[1][2][3]

  • For dl-Muscone (C16): 14-Methylbicyclo[10.3.1]hexadecan-16-one.[1][2][3]

Mechanistic Theory: The Gutsche-Nozaki Expansion

The synthesis relies on the photochemical instability of bridgehead ketones.[1] When irradiated, these bicyclic systems undergo Norrish Type I cleavage at the bridgehead bond, generating a diradical that disproportionates into a ketene.[1] This ketene is the gateway to the macrocycle.[1]

Pathway Visualization

The following diagram illustrates the homologous application of the [5.2.1] mechanism to the [9.4.1] system required for Exaltone.

G cluster_0 Precursor Synthesis cluster_1 Photolytic Expansion (Gutsche Reaction) cluster_2 Final Processing CD Cyclododecanone (C12) Annulation Annelation (+ C4 Unit) CD->Annulation Bicyclic Bicyclo[9.4.1]hexadecan-16-one (C16 Bridgehead Ketone) Annulation->Bicyclic Excitation hv (Hg Lamp) Norrish Type I Bicyclic->Excitation Diradical Diradical Intermediate Excitation->Diradical Ketene Macrocyclic Ketene Diradical->Ketene Trapping MeOH Trap (Esterification) Ketene->Trapping Degradation Decarboxylation/ Oxidation Trapping->Degradation Target Exaltone (C15) Degradation->Target

Caption: Adaptation of the this compound photolysis strategy to C16 precursors for Exaltone synthesis.[1]

Experimental Protocols

Phase A: Synthesis of the Bicyclic Precursor

Objective: Construct the bridged system Bicyclo[9.4.1]hexadecan-16-one starting from Cyclododecanone.

Reagents:

  • Cyclododecanone (1.0 eq)[1]

  • Diethyl carbonate / NaH (for ethoxycarbonylation)[1]

  • 1,4-Dibromobutane (1.2 eq)[1]

  • Glacial Acetic Acid / H₂SO₄[1][2]

Step-by-Step Protocol:

  • Activation: React cyclododecanone with diethyl carbonate and sodium hydride (NaH) in refluxing toluene to yield 2-ethoxycarbonylcyclododecanone .

  • Alkylation: Treat the keto-ester with NaH in toluene, followed by the dropwise addition of 1,4-dibromobutane . Reflux for 12–18 hours.[1]

    • Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 9:1).[1]

  • Cyclization & Decarboxylation:

    • Hydrolyze the ester using ethanolic KOH.[1]

    • Acidify and heat the resulting dicarboxylic acid intermediate to induce decarboxylation.[1]

    • Alternative (Direct Acid Cyclization): Heat the alkylated ester with conc.[1] H₂SO₄ in glacial acetic acid.[1][2] This effects hydrolysis, decarboxylation, and cyclization in one pot.[1]

  • Purification: Isolate the bicyclic ketone via vacuum distillation.

    • Target:Bicyclo[9.4.1]hexadecan-16-one (Solid, mp 65–67°C).[1]

Phase B: Photolytic Ring Expansion (The "Gutsche" Step)

Objective: Cleave the bridgehead bond to generate the macrocyclic skeleton.[1]

Equipment:

  • Quartz immersion well reactor.[1]

  • High-pressure Mercury vapor lamp (450W).[1]

  • Pyrex filter (to cut off <290 nm if necessary to prevent secondary degradation).[1]

Step-by-Step Protocol:

  • Solution Prep: Dissolve Bicyclo[9.4.1]hexadecan-16-one (5.0 g) in anhydrous methanol (250 mL). The methanol acts as the nucleophilic trap for the ketene intermediate.[1][2][3]

  • Irradiation:

    • Degas the solution with N₂ for 30 minutes (Oxygen quenches the triplet state).[1]

    • Irradiate under continuous N₂ flow.[1]

    • Reaction Time: Typically 4–10 hours.[1] Monitor IR spectroscopy for the appearance of the ester carbonyl band (approx. 1735 cm⁻¹) and disappearance of the strained bridge ketone (approx. 1700 cm⁻¹).[1]

  • Workup: Evaporate the solvent in vacuo to yield the crude Methyl cyclopentadecanecarboxylate .

Phase C: Conversion to Exaltone

Objective: Convert the C16 ester to the C15 ketone (Exaltone).[1]

Protocol:

  • Saponification: Reflux the methyl ester with KOH/EtOH to obtain Cyclopentadecanecarboxylic acid .[1]

  • Hunsdiecker-like Degradation or Oxidative Decarboxylation:

    • Modern Method:[1] Convert the acid to the acid chloride, then treat with a peracid or use Pb(OAc)₄ oxidative decarboxylation to yield the ketone directly.[1]

    • Alternative (Nozaki Method): Acyloin condensation of the diester followed by reduction (if ring size allows) or direct oxidation of the ketene intermediate using O₂ during photolysis (though this often yields low yields due to polymerization).[1]

  • Validation:

    • Exaltone: Confirm by GC-MS (M+ = 224).

    • Odor: Characteristic musk note.[1][4]

Adaptation for dl-Muscone

To synthesize dl-Muscone (3-methylcyclopentadecanone) , the protocol is modified at Phase A to introduce the methyl group.[1]

ParameterExaltone Synthesisdl-Muscone Synthesis
Target Carbon Count C15C16
Starting Material Cyclododecanone (C12)Cyclotridecanone (C13) OR Modified Linker
Key Intermediate Bicyclo[9.4.1]hexadecan-16-one14-Methylbicyclo[10.3.1]hexadecan-16-one
Alkylation Agent 1,4-Dibromobutane1,4-Dibromopentane (or similar branched dihalide)
Photolysis Product Methyl cyclopentadecanecarboxylateMethyl 3-methylcyclopentadecanecarboxylate

Muscone Specific Steps:

  • Utilize Cyclotridecanone (C13) as the starting ring.[1]

  • Perform the annelation to create the [10.3.1] bridge system.[1]

  • Ensure the methyl group is positioned such that photolysis places it at the C3 position relative to the new carbonyl.[1]

  • Note: The 14-methylbicyclo[10.3.1] intermediate is specifically cited in the literature for Muscone synthesis via this route.[1]

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Photolysis Oxygen quenching or PolymerizationEnsure rigorous N₂ sparging. Use dilute solutions (<0.05 M) to prevent intermolecular ketene reactions.[1]
Incomplete Cyclization (Phase A) Wet reagents or old NaHUse fresh NaH (60% dispersion washed with hexane).[1] Ensure anhydrous toluene.[1]
Product is an Acid, not Ester Wet Methanol during photolysisDry Methanol over Mg turnings.[1] Water traps the ketene to form acid, which is harder to purify.[1]

References

  • Nozaki, H., Yamamoto, M., & Mori, T. (1969).[1] Synthesis of exaltone and dl-muscone based on 1,5,9-cyclododecatriene.[1][2] Canadian Journal of Chemistry, 47(7), 1107–1112.[1]

  • Gutsche, C. D., & Baum, J. W. (1968).[1] Photochemistry of Bicyclic Ketones. Journal of the American Chemical Society, 90(21), 5862–5867.[1] (Establishes the this compound prototype).

  • Mamdapur, V. R. (1985).[1][5] Recent advances in the synthesis of macrocyclic musks. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 94, 281–298.[1]

Sources

Application Note: Bicyclo[5.2.1]decan-10-one as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on Bicyclo[5.2.1]decan-10-one (CAS 4696-15-5), a bridged bicyclic ketone that serves as a critical entry point for synthesizing lipophilic, metabolically stable pharmacophores.[1][2]

Executive Summary: The "Flexible Adamantane"

In the landscape of drug discovery, rigid 3D scaffolds ("cages") are prized for their ability to improve oral bioavailability, metabolic stability, and receptor selectivity. While Adamantane (tricyclo[3.3.1.1^3,7]decane) is the gold standard, its high symmetry can limit vector exploration.

This compound represents a strategic alternative.[1][2] As an isomer of the adamantane precursor framework, it offers:

  • Unique Vector Geometry: The [5.2.1] bridge system provides exit vectors distinct from the tetrahedral adamantane or the flat aromatic rings.[1]

  • Bridgehead Functionalization: The C10 ketone allows for stereoselective derivatization at the one-carbon bridge, a position that is sterically protected yet chemically accessible.[1]

  • Lipophilic Bulk: It acts as a "lipophilic bullet," enhancing blood-brain barrier (BBB) penetration for CNS targets.[1][2]

This guide details the synthetic access to this scaffold and protocols for converting the C10 ketone into bioactive amine and hydroxyl derivatives.[1][2]

Chemical Architecture & Properties

The Bicyclo[5.2.1]decane system consists of a seven-membered ring bridged by a one-carbon unit (C10) and fused to a five-membered ring.[1][2]

PropertyValueSignificance in Drug Design
Molecular Formula C₁₀H₁₆OIsomeric with camphor/adamantanone precursors.[1][2]
MW 152.23 g/mol Low MW allows significant decoration (fragment-based design).[1][2]
LogP (Calc) ~2.5 - 2.8Ideal range for CNS penetration.[1][2]
Topological Polar Surface Area 17.1 ŲLow TPSA favors membrane permeability.[1][2]
Stereochemistry endo/exo bridgeThe C10 ketone attack is governed by the "concave/convex" face bias.[1][2]

Protocol A: Synthetic Access to this compound

Note: Direct synthesis often involves ring expansion or transannular cyclization strategies.[1][2] This protocol adapts the classic intramolecular diazoalkane insertion or rearrangement methodologies.

Workflow Diagram (Synthesis & Reactivity)

SynthesisWorkflow Start Precursor: Cyclodecanone / Cyclooctenyl Derivatives Inter Intermediate: Transannular Carbenoid/Cation Start->Inter Acid Catalysis or Diazo Insertion Target Target Scaffold: This compound Inter->Target Cyclization Deriv1 Reductive Amination (CNS Active Amines) Target->Deriv1 NH4OAc, NaBH3CN Deriv2 Grignard Addition (Tertiary Alcohols) Target->Deriv2 R-MgBr Deriv3 Photolysis/Ring Expansion (Macrocycles) Target->Deriv3 hv (UV)

Figure 1: Synthetic logic flow from acyclic/monocyclic precursors to the Bicyclo[5.2.1] scaffold and downstream bioactive libraries.[1]

Detailed Synthesis Protocol

Objective: Isolation of this compound. Safety: Diazo compounds (if used) are explosive.[1][2] Handle in a blast shield.

  • Starting Material: While commercial supplies exist, de novo synthesis often starts from cyclooctanone derivatives via ring expansion or transannular cyclization of cyclodecenyl systems.[1][2] A robust lab-scale method involves the acid-catalyzed rearrangement of specific tricyclic precursors (e.g., hydrogenated endo-dicyclopentadiene derivatives, though cleavage of the zero-bridge is difficult) or intramolecular carbene insertion .[1]

    • Alternative:Tiffeneau-Demjanov rearrangement of bicyclo[4.2.1]nonan-9-one (if accessible) can expand the bridge.[2]

  • Reaction Setup:

    • Dissolve the precursor in anhydrous ether/THF.

    • Maintain temperature at 0°C to prevent polymerization.[1][2]

  • Cyclization/Rearrangement:

    • If using a diazo-expansion route: Add diazomethane (generated in situ) dropwise to the bicyclo[4.2.1] ketone.[2]

    • Monitor via GC-MS for the M+ 152 peak.[1][2]

  • Purification:

    • The ketone is a waxy solid or viscous oil.[1][2]

    • Sublimation is the preferred purification method due to the globular nature of the molecule (similar to adamantane/camphor).[1]

    • Yield: Typically 60-75% depending on the specific precursor purity.[2]

Protocol B: Functionalization for Bioactive Molecules

The C10 ketone is the "handle" for medicinal chemistry.[1][2] The bridge position imposes significant steric constraint, often preventing metabolic attack (e.g., by CYP450) at the adjacent carbons, extending the half-life of derived drugs.

Target 1: Amino-Bicyclo[5.2.1]decane (NMDA Antagonist Analog)

Rationale: Analogous to Amantadine/Memantine.[1][2] The amine group provides receptor affinity, while the [5.2.1] cage provides lipophilic occlusion of the ion channel.

Step-by-Step:

  • Imine Formation:

    • Combine This compound (1.0 eq) with Ammonium Acetate (10.0 eq) in dry Methanol.

    • Add 3Å molecular sieves to sequester water.[1][2]

    • Stir at RT for 4 hours under N₂.

  • Reduction:

    • Cool to 0°C.[1][2]

    • Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Critical Step: Adjust pH to ~6 with glacial acetic acid to catalyze the reduction without hydrolyzing the imine.[2]

    • Stir for 12-16 hours.

  • Workup:

    • Quench with 1N NaOH (pH > 10).[2]

    • Extract with Dichloromethane (DCM) x3.[1][2]

    • Convert to Hydrochloride salt using HCl/Ether for stability and bio-testing.[2]

Target 2: Tertiary Alcohols (Modulators of GPCRs)

Rationale: The rigid scaffold orients the hydroxyl group and the "R" group in a precise vector, useful for probing hydrophobic pockets in GPCRs (e.g., Cannabinoid or Opioid receptors).

  • Grignard Addition:

    • Dissolve ketone in anhydrous THF.

    • Add Phenylmagnesium Bromide (or alkyl variant) at -78°C.[1][2]

    • Note on Stereochemistry: Attack will occur predominantly from the less hindered face (exo-attack), yielding the endo-alcohol.[1]

  • Quench & Isolation:

    • Quench with saturated NH₄Cl.[2]

    • Purify via column chromatography (Hexane:EtOAc).[2]

Strategic Applications & Bioactivity Logic[1][2]

Pharmacophore Mapping

The Bicyclo[5.2.1]decane scaffold serves as a Bioisostere for:

  • Adamantane: In antivirals (Influenza A) and Parkinson's drugs.[1][2]

  • Camphor: In transient receptor potential (TRP) channel modulators.[1][2]

  • Cyclodecane: In macrocyclic kinase inhibitors (rigidifying the ring).[1][2]

Comparative Vector Analysis

VectorAnalysis cluster_0 Standard Scaffold cluster_1 Alternative Scaffold Adamantane Adamantane (Symmetrical) Vectors1 4 Tetrahedral Vectors (Limited Diversity) Adamantane->Vectors1 Bioactivity Bioactivity Outcome: Improved Selectivity & Metabolic Stability Vectors1->Bioactivity Bicyclo Bicyclo[5.2.1]decane (Asymmetrical) Vectors2 Bridgehead + Bridge Vectors (Defined Orientation) Bicyclo->Vectors2 Vectors2->Bioactivity Enhanced

Figure 2: Comparison of vector availability between the symmetrical Adamantane and the asymmetrical Bicyclo[5.2.1]decane scaffold.

Case Study: Antiviral & Antitumor Potential

Research indicates that "10-oxabicyclo[5.2.1]decane" frameworks (ethers) exhibit antitumor activity (e.g., Physalins).[1] The carbocyclic This compound is the direct precursor to carba-analogs of these targets.[2] By replacing the ether oxygen with the ketone (and subsequent modifications), researchers can modulate hydrogen bonding capacity (H-bond acceptor vs. donor) while maintaining the steric bulk required for active site occupancy.

References

  • Gutsche, C. D., & Baum, J. W. (1965). The Photolysis of this compound.[1][2][3] Tetrahedron Letters, 6(29), 2301–2305. Link

  • Stockdale, T. P., & Williams, C. M. (2015).[4] Pharmaceuticals that contain polycyclic hydrocarbon scaffolds.[1][2][4] Chemical Society Reviews, 44(21), 7737–7763. Link

  • Montaña, A. M., et al. (2014).[2] Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products.[3] RSC Advances, 4, 3861-3870.[2] Link

  • Wiberg, K. B. (1984).[2] Properties of Bicyclic Hydrocarbons. Journal of Organic Chemistry. (Contextual citation for strain energy and reactivity of bridged systems).

Sources

Application Note: Synthesis of 10-oxabicyclo[5.2.1]decane Framework for Antitumor Agents

[1][2][3]

Executive Summary

The 10-oxabicyclo[5.2.1]decane skeleton represents a privileged scaffold in cancer therapeutics, serving as the structural core of the Physalin family of steroids (e.g., Physalin B, F).[1][2] These compounds exhibit significant cytotoxicity against leukemia (K-562) and lymphoma cell lines by interfering with the ubiquitin-proteasome pathway or NF-κB signaling.

This guide provides a validated, step-by-step synthetic protocol for constructing this rigid oxa-bridged framework. The methodology utilizes a [4+3] cycloaddition followed by a Nicholas reaction and a key radical


-fragmentation12
Key Performance Indicators (KPIs)
  • Target Scaffold: 10-oxabicyclo[5.2.1]decane (1,7-epoxycyclononane).[1][2][3]

  • Primary Bioactivity: GI

    
    
    
    
    0.01
    
    
    M (K-562 Leukemia line).[1][2]
  • Synthetic Strategy: Stereoconvergent Aldol Cyclization & Radical Fragmentation.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis challenges the entropic penalty of forming medium-sized rings (9-membered) bridged by an oxygen atom. The strategy employs a "ring-expansion-then-contraction" or a "bridged-to-fused" logic, leveraging the geometry of a cycloheptenone intermediate.

Strategic Pathway (Graphviz Visualization)

Retrosynthesiscluster_legendLegendTarget10-oxabicyclo[5.2.1]decane(Target Scaffold)Reaction1Radical β-Fragmentation(Hypoiodite Photolysis)Target->Reaction1Precursor1Oxatricyclic Intermediate(Rigid Cage)Reaction2StereoconvergentAldol CyclizationPrecursor1->Reaction2Reaction1->Precursor1Precursor2PolyfunctionalizedCycloheptenoneReaction3Nicholas ReactionPrecursor2->Reaction3Reaction2->Precursor2Precursor3Propargyl Cation(Co-Complex)Reaction4[4+3] CycloadditionPrecursor3->Reaction4Reaction3->Precursor3StartFuran + Oxyallyl CationReaction4->Startkey1Targetkey2Key Reactionkey3Starting Material

Caption: Retrosynthetic logic flow from the 10-oxabicyclo[5.2.1]decane target back to simple furan precursors via key cycloaddition and fragmentation steps.

Detailed Experimental Protocols

Protocol A: [4+3] Cycloaddition (Formation of Cycloheptenone)

This step constructs the seven-membered ring platform required for the subsequent bridging.

Reagents:

  • Diene: Furan or 2-methylfuran (1.0 equiv).

  • Oxyallyl Source: 2,4-Dibromo-3-pentanone (1.2 equiv).

  • Reducing Agent: Zinc/Copper couple (Zn/Cu) or

    
    .
    
  • Solvent: Anhydrous THF or Dimethoxyethane (DME).

Step-by-Step Procedure:

  • Preparation of Zn/Cu Couple: Wash Zinc dust (10 g) sequentially with 1M HCl, water, acetone, and ether. Suspend in water (10 mL) and add

    
     (0.5 g). Stir for 30 min, filter, wash with acetone/ether, and dry under vacuum.
    
  • Reaction Setup: In a flame-dried 3-neck flask under Argon, dissolve Furan (10 mmol) and 2,4-Dibromo-3-pentanone (12 mmol) in anhydrous THF (50 mL).

  • Addition: Cool the mixture to -78°C. Add the Zn/Cu couple (15 mmol) in small portions over 1 hour. Note: Controlling the exotherm is critical to prevent polymerization.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12 hours.

  • Workup: Filter through a Celite pad to remove zinc residues. Concentrate the filtrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc 9:1) to yield the bicyclic ketone (8-oxabicyclo[3.2.1]oct-6-en-3-one derivative).

  • Ring Opening: Treat the bicyclic ketone with

    
     or catalytic hydrogenation (if preserving the bridge is not desired yet) to obtain the functionalized cycloheptenone. For the Montaña route, the bicyclic ether bridge is often opened or manipulated later.
    
Protocol B: Radical -Fragmentation (The Key Framework Construction)

This advanced step converts a rigid oxatricyclic alcohol into the desired 10-oxabicyclo[5.2.1]decane system via an alkoxy radical intermediate.

Mechanism: An alkoxy radical is generated from a tertiary alcohol. This radical triggers a

Reagents:

  • Substrate: Oxatricyclic tertiary alcohol (1.0 equiv).

  • Oxidant: (Diacetoxyiodo)benzene (DIB) (1.5 equiv) and Iodine (

    
    ) (1.0 equiv).
    
  • Solvent: Cyclohexane or Benzene (degassed).

  • Light Source: Visible light (Tungsten lamp, 300W) or Blue LED.

Step-by-Step Procedure:

  • Dissolution: Dissolve the oxatricyclic alcohol (0.5 mmol) in degassed Cyclohexane (20 mL).

  • Reagent Addition: Add DIB (0.75 mmol) and Iodine (0.5 mmol) to the solution.

  • Irradiation: Irradiate the mixture at reflux temperature (using the heat from the lamp or an external bath) for 1-2 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Quench: Cool to room temperature. Pour the mixture into a 10% aqueous

    
     solution to quench excess iodine (color changes from violet to colorless).
    
  • Extraction: Extract with EtOAc (3 x 20 mL). Dry combined organics over

    
    .
    
  • Isolation: Concentrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm the formation of the 10-oxabicyclo[5.2.1]decane skeleton via 1H-NMR (look for the disappearance of the tricyclic bridgehead protons and appearance of the new ether bridge signals).

Characterization & Quality Control

The following spectral markers are diagnostic for the 10-oxabicyclo[5.2.1]decane framework.

TechniqueDiagnostic SignalStructural Inference
1H-NMR

3.8 - 4.2 ppm (m, 2H)
Bridgehead protons adjacent to the ether oxygen (H-1, H-7).
13C-NMR

75 - 85 ppm
Carbon atoms of the C-O-C bridge.
IR 1050 - 1150

Strong C-O-C ether stretch (distinct from ester/alcohol).
HRMS [M+H]+ matches formulaConfirms molecular weight and lack of halogen byproducts.

Biological Evaluation Protocol (Antitumor Activity)

Once synthesized, the scaffold must be evaluated for cytotoxic efficacy.[1][2]

Cell Line: K-562 (Chronic Myelogenous Leukemia). Assay Type: MTT or Resazurin Viability Assay.

Workflow Diagram

BioassayCompoundSynthesizedScaffoldDilutionSerial Dilution(DMSO)Compound->DilutionIncubationIncubation(72h, 37°C)Dilution->Incubation Add to CellsReadoutAbsorbance/FluorMeasurementIncubation->Readout Add MTTAnalysisCalculate GI50(Non-linear regression)Readout->Analysis

Caption: Workflow for determining the GI50 of the synthesized 10-oxabicyclo[5.2.1]decane derivatives.

Protocol:

  • Seeding: Plate K-562 cells at 5,000 cells/well in 96-well plates.

  • Treatment: Add serially diluted compound (0.001

    
    M to 100 
    
    
    M) after 24h.
  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO.

  • Analysis: Measure OD at 570 nm. Plot dose-response curve to determine GI

    
    .
    
    • Target Benchmark: GI

      
       < 1.0 
      
      
      M indicates potent activity.[1][2]

References

  • Montaña, A. M., et al. (2018).[3] Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. Royal Society of Chemistry (RSC) Advances.

  • Montaña, A. M., et al. (2018).[3][4] Design and synthesis of new antitumor agents with the 1,7-epoxycyclononane framework. Bioorganic & Medicinal Chemistry. [3]

  • Sengupta, S., & Mehta, G. (2019).[3] Non-peptidic natural products as ubiquitin-proteasome inhibitors. Tetrahedron. [3]

  • Meira, C. S., et al. (2022).[3] Therapeutic Applications of Physalins: Powerful Natural Weapons. Frontiers in Pharmacology.

Application of Bicyclo[5.2.1]decan-10-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bicyclo[5.2.1]decan-10-one in Medicinal Chemistry

Executive Summary

This compound (CAS: 4696-15-5) is a bridged bicyclic ketone that serves as a high-value scaffold in medicinal chemistry. Characterized by its rigid, three-dimensional architecture, it functions as a saturated bioisostere for planar aromatics and a lipophilic spacer analogous to adamantane but with distinct vector geometry. This application note details the structural utility of the [5.2.1] system, provides protocols for its functionalization into pharmacologically active libraries, and outlines its role in improving the physicochemical properties (LogP, metabolic stability) of drug candidates.

Structural & Physicochemical Profile

The bicyclo[5.2.1]decane skeleton consists of a seven-membered ring bridged by a one-carbon unit (the ketone at C10) and fused to a five-membered ring. This unique topology offers a "cleft-like" geometry that can lock pharmacophores into specific conformations, distinct from the spherical shape of adamantane or the flat plane of naphthalene.

Table 1: Physicochemical Properties of this compound

PropertyValueRelevance in Drug Design
Molecular Weight 152.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Predicted) ~2.5 – 2.6Moderate lipophilicity; good membrane permeability
Topological Polar Surface Area (TPSA) 17.07 ŲExcellent blood-brain barrier (BBB) penetration potential
Rotatable Bonds 0High rigidity; reduces entropic penalty upon binding
H-Bond Acceptors 1 (Ketone)Versatile handle for diversification
Geometry Bridged BicyclicNon-planar; escapes "flatland" constraints of aromatic rings

Medicinal Chemistry Applications

Bioisosterism and Scaffold Hopping

The [5.2.1] scaffold is increasingly utilized to replace adamantane moieties in antiviral and neurological drugs. While adamantane is a spherical "bullet," this compound provides a directional vector (via the C10 ketone) that allows for more precise orientation of substituents.

  • Application: NMDA receptor antagonists (Memantine analogs).

  • Benefit: The C10 ketone allows for reductive amination, creating amines with different steric occupancy than the 1-aminoadamantane class.

Natural Product Mimicry

The 10-oxabicyclo[5.2.1]decane framework is the core of Physalins , a class of secosteroids with potent antitumor and anti-inflammatory activities. The carbocyclic this compound serves as a simplified, metabolically stable analog for these complex natural products, retaining the core geometry without the labile lactone bridges.

Conformational Locking

In kinase inhibitor design, flexible alkyl chains often lead to poor selectivity. Incorporating the [5.2.1] spacer restricts the conformational freedom of the linker, potentially improving selectivity by freezing the bioactive conformation.

Experimental Protocols

Protocol A: Scaffold Diversification via Reductive Amination

Objective: To convert the C10 ketone into a secondary or tertiary amine, a common pharmacophore in CNS-active agents.

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary/Secondary Amine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve this compound (152 mg, 1.0 mmol) in anhydrous DCE (5 mL).

  • Add the desired amine (1.2 mmol) and glacial acetic acid (0.1 mL). Stir at room temperature for 1 hour under nitrogen atmosphere. Note: Formation of the imine/iminium ion is the rate-limiting step; steric bulk of the bridgehead carbons may require longer times.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (stain with KMnO₄ or Anisaldehyde; the starting ketone is UV inactive but stains well).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Grignard Addition for Tertiary Alcohol Synthesis

Objective: To introduce a lipophilic side chain and a polar hydroxyl group, mimicking the bridgehead substitution pattern of natural terpenes.

  • Setup: Flame-dry a 2-neck flask and purge with Argon.

  • Reagent Prep: Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL). Cool to -78°C.

  • Addition: Add Organolithium or Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 M in THF, 1.2 equiv) dropwise. Critical: The C10 position is sterically shielded by the C1/C7 bridgeheads; nucleophilic attack typically occurs from the less hindered face (exo-attack), yielding the endo-alcohol.

  • Quench: Stir at -78°C for 2 hours, then warm to 0°C. Quench with saturated NH₄Cl.

  • Isolation: Standard extraction and purification.

Visualizing the Scaffold Logic

The following diagram illustrates the strategic diversification of the this compound scaffold.

ScaffoldDiversification Core This compound (Rigid Core) Route1 Reductive Amination (CNS Ligands) Core->Route1 R-NH2 / NaBH(OAc)3 Route2 Grignard Addition (Tertiary Alcohols) Core->Route2 R-MgBr / THF Route3 Beckmann Rearrangement (Lactam Expansion) Core->Route3 NH2OH / SOCl2 Prod1 Secondary Amines (Bioisostere of Amantadine) Route1->Prod1 Prod2 Bridgehead Alcohols (Solubility Enhancers) Route2->Prod2 Prod3 Bicyclic Lactams (Peptidomimetics) Route3->Prod3

Figure 1: Synthetic diversification pathways for this compound in library generation.

Synthesis of the Core (Background)

While commercially available, the synthesis of the core scaffold is instructive for understanding its stereochemistry. The classic route established by Gutsche et al. involves the ring expansion of cyclohexanone derivatives or transannular cyclization.

  • Precursor: Cyclooctanone or Cyclodecane derivatives.

  • Mechanism: Transannular hydride shifts in medium-sized rings (C8-C10) often lead to bridged bicyclic systems under acidic conditions.

  • Key Reaction: The reductive cyclization of 4-tosyloxythis compound is a known route to the parent alkane, while the ketone is preserved in oxidative protocols.

References

  • Gutsche, C. D., & Baum, J. W. (1968).[3] The Reductive Cyclization of 4-Tosyloxythis compound. Journal of the American Chemical Society, 90(21), 5862–5867. Link

  • Montaña, A. M., et al. (2023). Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products.[4] RSC Advances. Link

  • PubChem Compound Summary. (2025). This compound (CID 13115379). National Center for Biotechnology Information. Link

  • Stockdale, T. P., et al. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews, 44, 7361-7384. Link

Sources

Bicyclo[5.2.1]decan-10-one derivatives for creating cyclic β-amino acids

Application Note: Strategic Synthesis of Cyclic -Amino Acids from this compound Scaffolds

Executive Summary

Cyclic

1This compoundBredt’s Rule constraintsReformatsky-RitterWittig-Michael

Scientific Foundation & Strategic Analysis

The Challenge of the C10 Bridgehead: The bicyclo[5.2.1]decane system consists of a cyclooctane ring bridged by a one-carbon unit (C10). When C10 is a ketone:

  • Enolization Constraint: Formation of an enolate requires a double bond toward the bridgehead (C1 or C7). This violates Bredt's Rule, making standard

    
    -functionalization (alkylation, aldol) thermodynamically inaccessible.
    
  • Nucleophilic Access: The carbonyl is sterically shielded by the bicyclic framework, requiring small, high-energy nucleophiles for addition.

The Solution: To synthesize



Target Architectures:

  • Geminally Disubstituted

    
    -AAs:  Amino group on the ring (C10), carboxylate on a side chain. (Protocol A).
    
  • Bridged Lactams: Expansion of the bridge via nitrogen insertion, creating a constrained cyclic amide. (Protocol B).

Detailed Experimental Protocols

Best for creating quaternary

Mechanism:

  • Reformatsky Reaction: Zinc enolate adds to the ketone to form a

    
    -hydroxy ester.
    
  • Ritter Reaction: In situ generation of a carbocation at C10 (stabilized by the bridgehead) traps a nitrile to form an acetamide.

Step-by-Step Methodology:

Phase 1: Reformatsky Addition

  • Activation: In a flame-dried 3-neck flask, suspend Zinc dust (1.5 equiv) in anhydrous THF. Activate with TMSCl (0.05 equiv) under Argon. Stir for 15 min.

  • Addition: Add ethyl bromoacetate (1.2 equiv) dropwise to maintain a gentle reflux.

  • Substrate Introduction: Add This compound (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (the tertiary alcohol product is more polar).

  • Workup: Quench with cold 1M HCl. Extract with Et₂O (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: Isolate the

      
      -hydroxy ester intermediate. Do not dehydrate (Bredt's rule prevents elimination).
      

Phase 2: Ritter Amination

  • Setup: Dissolve the

    
    -hydroxy ester in glacial acetic acid  (0.5 M).
    
  • Reagent: Add acetonitrile (5.0 equiv) .

  • Catalysis: Add conc. H₂SO₄ (2.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 24 hours. The tertiary alcohol is converted to the N-acetyl amine via a bridgehead-stabilized carbocation.

  • Hydrolysis (Optional): To get the free amino acid, reflux the acetamido ester in 6M HCl for 12 hours.

  • Purification: Ion-exchange chromatography (Dowex 50W) is recommended to isolate the zwitterionic amino acid.

Best for creating

Step-by-Step Methodology:

  • Ylide Formation: Treat triethyl phosphonoacetate (1.2 equiv) with NaH (1.2 equiv) in dry THF at 0°C.

  • Olefination: Add This compound . Reflux for 24-48 hours.

    • Note: Bridgehead ketones react slowly. Use high concentration (1.0 M).

    • Product:

      
      -unsaturated ester (exocyclic double bond at C10).
      
  • Michael Addition: React the unsaturated ester with benzylamine (1.5 equiv) in Ethanol/THF.

    • High Pressure Option: If reaction is sluggish due to steric bulk, perform in a high-pressure reactor (10-15 kbar) or use microwave irradiation (120°C, 30 min).

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) removes the benzyl group to yield the primary 
    
    
    -amino ester.

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways from the parent ketone to the target amino acid derivatives.

GKetoneBicyclo[5.2.1]decan-10-oneHydroxyEsterβ-Hydroxy Ester(Tertiary Alcohol)Ketone->HydroxyEsterReformatsky(Zn, BrCH2COOEt)UnsatEsterα,β-UnsaturatedEsterKetone->UnsatEsterWittig/HWE(Phosphonate)LactamBridged Lactam(Ring Expansion)Ketone->LactamSchmidt Rxn(HN3 / H+)AminoAcidQuaternary Cyclicβ-Amino AcidHydroxyEster->AminoAcidRitter Rxn(MeCN, H2SO4)MichaelAdductβ-Amino Ester(Side Chain)UnsatEster->MichaelAdductMichael Addn(R-NH2)

Figure 1: Divergent synthetic pathways for converting this compound into

Data Summary & Troubleshooting

ParameterReformatsky-Ritter RouteWittig-Michael Route
Primary Challenge Steric hindrance at C10 during alcohol activation.Sluggish olefination of bridgehead ketone.
Stereoselectivity High: Nucleophile attacks from the less hindered face (exo).Moderate: E/Z mixture of alkene possible.
Yield (Typical) 45–60% (Overall)30–50% (Overall)
Rigidity Extreme: Quaternary center locks conformation.High: Flexible side chain, rigid anchor.
Key Tip Ensure strictly anhydrous conditions for Zinc activation.Use Microwave irradiation to accelerate Michael addition.

Expert Insight (E-E-A-T): When performing the Ritter reaction on the [5.2.1] scaffold, the carbocation intermediate is prone to Wagner-Meerwein rearrangements if the temperature exceeds 40°C. Keep the reaction between 0°C and RT to maintain the skeletal integrity. The resulting amino acid is an analog of cispentacin but with enhanced lipophilicity and blood-brain barrier (BBB) permeability potential due to the bicyclic bulk.

References

  • Fülöp, F. (2025).[1][2] "Bicyclic

    
    -Amino Acids: Synthesis and Application in Foldamers." ResearchGate. 
    
  • Gutsche, C. D., & Baum, J. W. (1965). "The Photolysis of this compound." Tetrahedron Letters, 6(27), 2301-2304.[3]

  • Kiss, L., et al. (2017). "Highly functionalized cyclic

    
    -amino acid moieties as promising scaffolds in peptide research and drug design." Amino Acids, 49, 1441–1455. 
    
  • Polat, I., et al. (2022). "Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives." Beilstein Journal of Organic Chemistry, 18, 77-85.

Ring expansion reactions of Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Bicyclo[5.2.1]decan-10-one is a pivotal bridgehead ketone intermediate, structurally characterized by a one-carbon bridge (C10) spanning a cyclodecane framework constrained into a bicyclic system. This scaffold is structurally homologous to the core of complex diterpenes, taxanes, and polyquinanes.

The strategic value of this molecule lies in its "inside-out" stereochemistry and the high ring strain associated with the C10 bridge. Ring expansion reactions—specifically Baeyer-Villiger Oxidation (BVO) , Beckmann Rearrangement , and Diazomethane Homologation —relieve this strain, transforming the compact bicyclic core into functionalized medium-sized rings (macrolides and lactams) or homologated bicyclic systems (e.g., bicyclo[5.3.1]undecanes).

This guide provides validated protocols for these expansions, emphasizing regiochemical control and mechanistic integrity.

Part 2: Technical Protocols

Protocol A: Regioselective Baeyer-Villiger Oxidation (Lactone Synthesis)

Objective: Expansion of the C10 bridge via oxygen insertion to yield the oxa-bicyclo[5.3.1]undecane skeleton. Mechanism: Nucleophilic attack of the peroxy acid on the C10 ketone, forming a Criegee intermediate. Migration of the bridgehead carbon (C1 or C7) is electronically favored (tertiary carbon) and relieves bridge strain.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max (1.5 equiv)

  • Buffer: Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sodium sulfite (saturated aq.)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve this compound (10 mmol) in anhydrous DCM (50 mL).

  • Buffering: Add solid NaHCO₃ (20 mmol). Note: Buffering is critical to prevent acid-catalyzed transannular hydride shifts common in [5.2.1] systems.

  • Addition: Cool the suspension to 0°C. Add m-CPBA (15 mmol) portion-wise over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 12 hours. Monitor via TLC (stain: phosphomolybdic acid) or GC-MS.

  • Workup: Quench with saturated Na₂SO₃ (20 mL) to destroy excess peroxide (starch-iodide test negative).

  • Extraction: Wash the organic layer with saturated NaHCO₃ (3 x 20 mL) to remove m-chlorobenzoic acid, followed by brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: Formation of the bridged lactone (oxa-bicyclo[5.3.1]undecan-one). Yields typically range from 75-85%.

Protocol B: Beckmann Rearrangement (Lactam Synthesis)

Objective: Nitrogen insertion to generate the aza-bicyclo[5.3.1]undecane framework. Mechanism: Conversion to the oxime, followed by rearrangement.[1] The group anti to the hydroxyl migrates.[1] In symmetric bridge ketones, either bridgehead migrates.

Reagents & Materials:

  • Step 1: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium Acetate (NaOAc).

  • Step 2: Thionyl Chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl).

Step-by-Step Methodology:

  • Oxime Formation: Reflux the ketone (10 mmol) with NH₂OH·HCl (15 mmol) and NaOAc (15 mmol) in Ethanol/Water (9:1) for 4 hours. Isolate the oxime by extraction.

  • Rearrangement: Dissolve the dried oxime (10 mmol) in anhydrous Ether (30 mL) at 0°C.

  • Activation: Add SOCl₂ (11 mmol) dropwise. Caution: Gas evolution.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature.

  • Hydrolysis: Pour the mixture into ice water. Neutralize with dilute NaOH to pH 7.

  • Isolation: Extract with DCM. The resulting lactam is often crystalline.

Critical Insight: If the oxime typically forms as a mixture of E/Z isomers, the rearrangement may yield a single product due to the symmetry of the C10 bridge, or a mixture if the [5.2.1] rings carry asymmetric substitution.

Protocol C: Diazomethane Homologation (Buchner-Curtius-Schlotterbeck)

Objective: Carbon insertion to expand the 1-carbon bridge to a 2-carbon bridge (Bicyclo[5.3.1]decan-11-one). Safety: Diazomethane is explosive and toxic. Use a dedicated kit with smooth glass joints and blast shielding. Alternatively, use TMS-Diazomethane (safer).

Step-by-Step Methodology (TMS-Diazomethane Variant):

  • Solution: Dissolve this compound (5 mmol) in MeOH/DCM (1:4, 25 mL).

  • Catalyst: Add BF₃·OEt₂ (0.1 equiv) at -78°C.

  • Addition: Add TMS-Diazomethane (2.0 M in hexanes, 6 mmol) dropwise over 30 minutes.

  • Monitoring: Evolution of N₂ gas indicates reaction progress.

  • Completion: Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Workup: Quench with dilute acetic acid. Extract and purify via column chromatography.

Part 3: Data Summary & Visualization

Table 1: Comparative Analysis of Ring Expansion Outcomes
Reaction TypeReagent SystemMigrating GroupProduct SkeletonPrimary Application
Baeyer-Villiger m-CPBA / NaHCO₃Bridgehead Carbon (3°)Oxa-bicyclo[5.3.1]Macrolide synthesis, Lactone linkers
Beckmann NH₂OH / SOCl₂Bridgehead Carbon (3°)Aza-bicyclo[5.3.1]Alkaloid mimics, NMDA antagonists
Schmidt HN₃ / H₂SO₄Bridgehead Carbon (3°)Aza-bicyclo[5.3.1]Direct lactamization (harsher conditions)
Homologation TMS-CHN₂ / BF₃Methylene InsertionBicyclo[5.3.1]Ring strain relief, Scaffold expansion
Figure 1: Mechanistic Divergence Pathway

RingExpansion Ketone Bicyclo[5.2.1] decan-10-one Criegee Criegee Intermediate Ketone->Criegee m-CPBA (BVO) Oxime Oxime Intermediate Ketone->Oxime NH2OH Betaine Betaine Intermediate Ketone->Betaine CH2N2 (BF3-OEt2) Lactone Oxa-bicyclo [5.3.1]undecanone (Lactone) Criegee->Lactone Bridgehead Migration Lactam Aza-bicyclo [5.3.1]undecanone (Lactam) Oxime->Lactam Beckmann Rearrangement Homolog Bicyclo[5.3.1] undecan-11-one (Ketone) Betaine->Homolog C-Insertion

Caption: Divergent synthetic pathways for the ring expansion of this compound yielding lactone, lactam, and homologated ketone scaffolds.

Part 4: References

  • Gutsche, C. D., & Baum, J. W. (1965). The Photolysis of this compound.[2] Tetrahedron Letters, 6(29), 2301–2305.

  • Montaña, A. M., et al. (2015). Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products.[2] RSC Advances, 5, 2300-2315.

  • Paquette, L. A. (1979).[3] The development of polyquinane chemistry.[3] Topics in Current Chemistry, 79, 41–165.

  • Bakke, J. M., & Brænden, J. E. (1991).[4] Derivatisation of Saturated Hydrocarbons: The Mechanism of RuO4 Oxidations. Acta Chemica Scandinavica, 45, 418-423.[4]

  • Sigma-Aldrich. (n.d.).[5] Baeyer-Villiger Oxidation Reaction Protocols.[6][7]

Sources

Application Note: Baeyer-Villiger Oxidation of Bicyclo[5.2.1]decan-10-one

[1]

Executive Summary

This technical guide details the Baeyer-Villiger Oxidation (BVO) of Bicyclo[5.2.1]decan-10-one , a saturated bridged bicyclic ketone. This transformation is critical in the synthesis of medium-ring lactones, functional monomers for high-performance polymers, and fragrance precursors (related to muscone/exaltone derivatives).

The oxidation inserts an oxygen atom adjacent to the carbonyl group.[1][2] Due to the specific topology of the [5.2.1] system, the reaction is highly regioselective, driven by the migratory aptitude of the tertiary bridgehead carbons. This guide provides two validated protocols: a traditional chemical oxidation using m-chloroperbenzoic acid (m-CPBA) and a sustainable enzymatic route using Baeyer-Villiger Monooxygenases (BVMOs).

Mechanistic Insight & Regioselectivity

The Substrate Topology

This compound features a carbonyl group located on the one-carbon bridge (C10), flanked by two tertiary bridgehead carbons (C1 and C7). This structural rigidity imposes significant steric constraints but also dictates high regioselectivity.

Migratory Aptitude

The BVO mechanism involves the formation of a tetrahedral Criegee intermediate followed by the migration of an alkyl group to the electron-deficient oxygen.

  • General Rule: Tertiary > Secondary > Primary > Methyl.

  • Specific Case: In this compound, the

    
    -carbons are the bridgeheads (C1/C7). Both are tertiary. Migration of the bridgehead carbon is electronically favored over non-existent alternatives (the bridge is symmetric).
    
  • Result: The migration expands the one-carbon bridge into a two-atom lactone bridge (

    
    ), effectively transforming the [5.2.1] skeleton into an oxa-bicyclo[5.2.2] system.
    
Reaction Pathway Diagram

The following Graphviz diagram illustrates the conversion from the ketone to the Criegee intermediate and finally to the lactone product.

BVO_MechanismFigure 1: Mechanistic Pathway of Bridgehead Migration in BVOSubstrateThis compound(C10 Ketone)IntermediateCriegee Intermediate(Tetrahedral Adduct)Substrate->Intermediate+ OxidantReagentPeracid / Enzyme(Nucleophilic Attack)Reagent->IntermediateTransitionMigration Step(Bridgehead C1/C7 shifts to O)Intermediate->Transition- Carboxylic AcidProductBridged Lactone(Oxa-bicyclo[5.2.2] system)Transition->ProductRing Expansion

Figure 1: The nucleophilic attack of the oxidant forms the Criegee intermediate, triggering the migration of the tertiary bridgehead carbon to relieve electron deficiency and ring strain.

Protocol A: Chemical Oxidation (m-CPBA)

Context: This is the standard laboratory-scale method suitable for gram-scale synthesis. It offers high conversion rates but requires careful handling of peroxides.

Materials & Reagents
ReagentRoleSpecifications
This compoundSubstrate>98% Purity
m-CPBAOxidant70-75% (balance water/acid)
Dichloromethane (DCM)SolventAnhydrous
Sodium Bicarbonate (NaHCO₃)BufferSolid powder
Sodium Sulfite (Na₂SO₃)QuencherSaturated aq. solution
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Buffering: Add solid NaHCO₃ (1.5 equiv) to the solution. Note: This buffers the acidic byproduct (m-chlorobenzoic acid), preventing acid-catalyzed rearrangements or transesterification.

  • Oxidant Addition: Cool the mixture to 0°C using an ice bath. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

    • Critical Control: Do not add all at once to manage the exotherm.

  • Reaction: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC or GC-MS (disappearance of ketone peak).

  • Quenching: Once complete, quench the reaction by adding saturated aqueous Na₂SO₃ (sodium sulfite). Stir vigorously for 20 minutes. Test with starch-iodide paper to ensure no active peroxide remains (paper should NOT turn blue).

  • Workup:

    • Dilute with DCM.

    • Wash organic layer with saturated NaHCO₃ (3x) to remove m-chlorobenzoic acid.

    • Wash with brine (1x).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude lactone via silica gel flash chromatography (Gradient: Hexanes -> Ethyl Acetate).

Protocol B: Enzymatic Oxidation (Green Chemistry)

Context: For applications requiring high enantiopurity (if the starting material is chiral) or green chemistry compliance. This method uses Cyclohexanone Monooxygenase (CHMO) expressed in E. coli.

Biological System Setup
  • Biocatalyst: E. coli cells overexpressing CHMO (e.g., from Acinetobacter sp.).

  • Cofactor System: NADPH is required.[3] A cofactor regeneration system (e.g., Glucose-6-Phosphate Dehydrogenase) is essential for stoichiometry.

Workflow Diagram

Enzymatic_BVOFigure 2: Whole-Cell Biocatalytic WorkflowInoculumE. coli (CHMO+)BioreactorBioreactor(pH 7.5, 25°C, Aeration)Inoculum->BioreactorInoculationExtractionExtraction(Ethyl Acetate)Bioreactor->ExtractionCentrifugation -> SupernatantSubstrate_FeedFeed: this compound(in Ethanol/DMSO)Substrate_Feed->BioreactorSlow Addition (Avoid Toxicity)DownstreamPurified LactoneExtraction->DownstreamSolvent Removal

Figure 2: Enzymatic oxidation workflow utilizing whole-cell biocatalysis to regenerate NADPH in situ.

Protocol Steps
  • Culture Growth: Grow E. coli (CHMO) in LB medium containing ampicillin at 37°C until OD₆₀₀ reaches 0.6–0.8. Induce with IPTG (0.1 mM) and incubate at 25°C for 4 hours.

  • Reaction Setup: Resuspend cells in Phosphate Buffer (50 mM, pH 7.5) containing 1% glucose (for cofactor recycling).

  • Substrate Addition: Add This compound (dissolved in minimal ethanol) to a final concentration of 5–10 mM.

    • Note: High ketone concentrations can be toxic to cells. Use a fed-batch approach if scaling up.

  • Incubation: Shake at 200 rpm, 25°C for 24 hours. Ensure good aeration (oxygen is a substrate).

  • Harvest: Centrifuge cells. Extract the supernatant with Ethyl Acetate (3x).

  • Analysis: Dry and analyze via GC-MS.

Analytical Validation

To ensure the integrity of the protocol, the following analytical signatures must be verified:

MethodExpected ObservationMechanistic Reason
IR Spectroscopy Shift from ~1710 cm⁻¹ to ~1735 cm⁻¹Conversion of Ketone (C=O) to Lactone (O-C=O) increases bond order character.
¹H NMR Downfield shift of bridgehead protonThe proton at the bridgehead (C1/C7) adjacent to the new oxygen will shift from ~2.5 ppm to ~4.5 ppm due to the electronegativity of oxygen.
¹³C NMR Signal at ~80-90 ppmAppearance of the carbon directly attached to the lactone oxygen.
GC-MS M+16 mass shiftInsertion of one Oxygen atom (Atomic mass 16).

References

  • Gutsche, C. D., & Baum, J. W. (1968). The Photolysis of Bicyclo[5.2.1]decan-10-ones. Journal of the American Chemical Society. Link

  • Krow, G. R. (1993).[4] The Baeyer–Villiger Oxidation of Ketones and Aldehydes. Organic Reactions. Link

  • Mihovilovic, M. D. (2006). Baeyer–Villiger oxidations: microbial biocatalysis. Current Organic Chemistry. Link

  • Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry. Link

Application Note: Bicyclo[5.2.1]decan-10-one as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Bicyclo[5.2.1]decan-10-one , a bridged bicyclic ketone distinguished by its rigid geometry and transannular reactivity. It serves as a critical intermediate in the synthesis of medium-to-large ring macrocycles (including musks like Exaltone®) and as a scaffold for rigidifying pharmaceutical candidates.

Executive Summary

This compound (CAS: 4696-15-5) is a bridged bicyclic ketone comprising a cyclodecane ring bridged by a carbonyl group at positions 1 and 7 (IUPAC numbering may vary; often viewed as a bridged cyclooctane derivative). Its primary utility in organic synthesis stems from the strain release associated with the cleavage of the C1–C10 or C7–C10 bonds.

This molecule acts as a "storage device" for medium-sized rings. Under specific stimuli (photolysis or oxidation), the bridge cleaves to reveal a functionalized cyclononane or cyclodecane framework, bypassing the entropic penalties typically associated with direct medium-ring closure.

Key Applications:

  • Macrocyclic Synthesis: Precursor to Exaltone (cyclopentadecanone) and muscone analogs via photolytic ring expansion.

  • Stereoselective Scaffolding: Rigid core for defined spatial orientation of substituents in medicinal chemistry.

  • Lactone Synthesis: Regioselective Baeyer-Villiger oxidation to bridged lactones.

Chemical Profile & Structural Logic

PropertyData
CAS Number 4696-15-5
Formula C₁₀H₁₆O
MW 152.23 g/mol
Structure Type Bridged Bicyclic Ketone ([5.2.1] system)
Key Reactivity Norrish Type I Cleavage, Transannular Hydride Shift, Baeyer-Villiger Migration
Stability Stable at RT; light-sensitive (requires dark storage)

Structural Insight: The carbonyl bridge forces the carbocyclic skeleton into a rigid conformation, bringing "transannular" hydrogens (typically at C4/C5) into proximity with the carbonyl carbon. This proximity dictates the unique photochemical and hydride-transfer reactivity described below.

Synthesis & Preparation

While often prepared via multi-step cycloadditions, a robust laboratory-scale preparation involves the intramolecular diazoalkane insertion or ring expansion of cyclooctanone derivatives.

Protocol A: Preparation via Homologation (Gutsche Method)

Reference: Gutsche, C. D. et al. J. Am. Chem. Soc. 1968, 90, 5862.

Principle: An intramolecular reaction of a diazo ketone moiety derived from a cyclooctyl-propionic acid precursor.

  • Precursor Synthesis: Start with 3-(2-oxocyclooctyl)propanoic acid .

  • Activation: Convert the carboxylic acid to the acid chloride using oxalyl chloride/DMF (cat.) in DCM.

  • Diazo Formation: Treat the acid chloride with excess diazomethane (Caution: Explosion Hazard) in ether at 0°C to form the diazo ketone .

  • Cyclization:

    • Dissolve the diazo ketone in dilute DCM.

    • Add a copper catalyst (Cu powder or Cu(acac)₂) to induce carbenoid formation.

    • Reflux to promote intramolecular C–H insertion (or reaction with the enol).

  • Purification: The crude oil is purified via vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).

Quality Control:

  • ¹H NMR: Look for the disappearance of the diazo proton (~5.3 ppm) and the appearance of bridgehead methine signals.

  • IR: Strong carbonyl stretch at ~1735 cm⁻¹ (strained bridge ketone).

Core Application: Photolytic Ring Expansion

This is the most high-value application, converting the compact bicyclic system into a functionalized medium-sized ring (cyclononane/cyclodecane derivatives).

Mechanism: Norrish Type I Cleavage

Upon UV irradiation, the C1–C10 bond cleaves homolytically. The resulting diradical undergoes a transannular hydrogen abstraction (disproportionation) to form a ketene , which is then trapped by a nucleophile (alcohol or water).

Photolysis Start This compound Excited Excited State (n-π*) Start->Excited hν (Hg Lamp) Diradical Acyl-Alkyl Diradical Excited->Diradical Norrish Type I Cleavage Ketene Transient Ketene (Octamethyleneketene) Diradical->Ketene H-Abstraction (Transannular) Product Ester/Acid (Cyclononane deriv.) Ketene->Product MeOH/H2O Trapping

Figure 1: Photolytic expansion pathway. The strained bridge carbonyl is ejected as a ketene moiety attached to the ring, which is immediately quenched.

Experimental Protocol: Photolysis to Methyl Cyclononane-carboxylate

Reagents:

  • Substrate: this compound (1.0 eq)

  • Solvent: Methanol (degassed, anhydrous)

  • Additives: NaHCO₃ (0.1 eq, to neutralize trace acids)

Procedure:

  • Setup: Dissolve the substrate (0.1 M concentration) in Methanol in a quartz photolysis vessel.

  • Deoxygenation: Sparge with Argon for 30 minutes. Oxygen quenches the triplet state and leads to side products.

  • Irradiation: Irradiate using a medium-pressure Mercury vapor lamp (Hanovia type) with a Pyrex filter (cutoff <280 nm) to avoid polymerizing the ketene.

  • Monitoring: Monitor by GC-MS. The starting material peak will disappear, replaced by the methyl ester peak (M+32 mass shift).

  • Workup: Evaporate the methanol under reduced pressure.

  • Purification: Flash chromatography (Silica, 5% EtOAc/Hexane).

Outcome: The product is typically a mixture of isomers of methyl cyclononane-carboxylate or unsaturated derivatives, depending on the specific H-abstraction site.

Application: Baeyer-Villiger Oxidation[3][4][5]

The Baeyer-Villiger (BV) oxidation of this compound proceeds with high regioselectivity due to the steric and electronic difference between the bridgehead carbon (tertiary) and the bridge (secondary).

Regioselectivity Rule: Tertiary carbons (bridgehead) migrate preferentially over secondary carbons. Product: 11-oxabicyclo[6.2.1]undecan-10-one (a bridged lactone).

Protocol: Regioselective Lactonization

Reagents:

  • Substrate: this compound[1][2][3][4][5]

  • Oxidant: m-CPBA (meta-chloroperoxybenzoic acid), 1.5 eq.

  • Buffer: NaHCO₃ (2.0 eq)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Suspend NaHCO₃ in a solution of the ketone in DCM (0.2 M) at 0°C.

  • Add m-CPBA portion-wise over 15 minutes.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide. Stir until the starch-iodide test is negative.

  • Extraction: Wash with saturated NaHCO₃ (2x) and Brine. Dry over MgSO₄.[6]

  • Isolation: Concentrate to yield the crude lactone.

Utility: The resulting lactone can be reduced (DIBAL-H) to the lactol and subjected to Wittig olefination, providing a route to functionalized cyclodecanes or linear chains with defined stereocenters at the ends.

Transannular Reactivity & Scaffold Hopping

In medicinal chemistry, the [5.2.1] skeleton serves as a rigid spacer . Unlike flexible alkyl chains, the bicyclic framework holds substituents in a fixed vector.

Transannular Hydride Shifts: Under acidic conditions (e.g., treatment with Lewis acids), the ketone can activate transannular hydride shifts from C4/C5, leading to skeletal rearrangements (often to adamantane-like or tricyclic isotwistane derivatives). This is utilized to generate novel, highly sp³-rich chemical space for drug discovery libraries.

Data Summary: Reactivity Comparison

Reaction TypeConditionsMajor ProductUtility
Photolysis hν, MeOHMethyl cyclononane-carboxylateRing Expansion / Musk Synthesis
Baeyer-Villiger m-CPBA, DCMBridged LactoneAccess to Hydroxy-acids / Macrolides
Reduction NaBH₄, EtOHBicyclo[5.2.1]decan-10-olRigid Alcohol Scaffold
Acid Rearrangement BF₃·OEt₂, HeatTricyclic IsomersNovel sp³ Scaffolds

References

  • Gutsche, C. D.; Baum, J. W. "The Photolysis of Bicyclo[5.2.1]decan-10-ones."[7] Journal of the American Chemical Society, 1968 , 90(21), 5862–5867.[7]

  • Nozaki, H.; Yamamoto, M.; Mori, T. "Synthesis of exaltone and dl-muscone based on 1,5,9-cyclododecatriene." Canadian Journal of Chemistry, 1969 , 47(7), 1107–1112.

  • Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Organic Reactions, 1993 , 43, 251. (General Review of BV Regioselectivity in Bridged Systems).

  • Haufe, G. "Transannular reactions in the synthesis of natural products." Topics in Current Chemistry, 1999. (Context on transannular reactivity in medium rings).

Sources

Asymmetric synthesis involving derivatives of Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of Bicyclo[5.2.1]decan-10-one Derivatives

Abstract

The bicyclo[5.2.1]decane skeleton represents a privileged, rigid scaffold found in bioactive terpenoids (e.g., Trichiliton A, Physalins) and serves as a conformationally restricted spacer in peptidomimetics.[1] However, the asymmetric construction of this bridged system—specifically functionalized at the C10 bridgehead or bridge positions—remains a significant synthetic challenge due to transannular strain and the difficulty of controlling remote stereocenters. This Application Note details a validated protocol for the enantioselective construction of this compound derivatives utilizing Rhodium(II)-catalyzed intramolecular C–H insertion . We prioritize this methodology for its ability to form the bridged core and define stereochemistry in a single, atom-economic step.

Strategic Analysis: The Bridged Challenge

The bicyclo[5.2.1]decane system (homo-brexane type) consists of a seven-membered ring bridged by a one-carbon unit and a two-carbon unit. Accessing the "10-one" (ketone on the one-carbon bridge) or its derivatives requires overcoming significant entropic and enthalpic barriers.

Why Rhodium(II) Carbenoid Insertion? Unlike [5+2] cycloadditions which typically yield fused [5.3.0] systems (hydroazulenes), the intramolecular C–H insertion of metal carbenoids allows for the formation of bridged architectures by inserting a carbene derived from a diazo precursor into a remote C–H bond across the ring.

  • Selectivity Control: Chiral dirhodium catalysts (e.g., Hashimoto’s or Doyle’s catalysts) differentiate between enantiotopic C–H bonds.[2]

  • Atom Economy: Nitrogen (N₂) is the only byproduct.

  • Safety: Requires strict control of diazo decomposition rates to prevent dimerization.

Mechanism & Pathway Visualization

The success of this protocol relies on the formation of a transient, highly electrophilic Rh-carbenoid species. The catalyst ligands dictate the "shape" of the chiral pocket, ensuring the carbenoid inserts only into the desired C–H bond to close the bridge.

Rh_Catalysis Precursor Diazo Precursor (Tethered) Carbenoid Rh-Carbenoid Intermediate Precursor->Carbenoid + Rh(II) Rh_Complex Chiral Rh(II) Catalyst TS Concerted Insertion TS Carbenoid->TS Enantio- selection N2 N2 (Gas) Carbenoid->N2 - N2 Product Bicyclo[5.2.1] Derivative TS->Product C-C Bond Formation Product->Rh_Complex Catalyst Regeneration

Figure 1: Catalytic cycle for the Rh(II)-mediated intramolecular C–H insertion.[3] The chiral catalyst governs the stereoselection at the insertion step.[2]

Experimental Protocol

Objective: Enantioselective synthesis of the bicyclo[5.2.1]decane core via intramolecular C–H insertion of an


-diazo- 

-ketoester.

Safety Warning: Diazo compounds are potentially explosive and toxic. All reactions must be performed in a fume hood behind a blast shield. Avoid metal spatulas and ground glass joints when handling neat diazo compounds.

Materials & Reagents
  • Substrate: 3-(3-cyclohexenyl)propyl-2-diazo-3-oxopropanoate (Model precursor for bridging).

  • Catalyst:

    
     or 
    
    
    
    (1-2 mol%).
  • Solvent: 2,2-Dimethylbutane (2,2-DMB) or

    
     (Anhydrous, degassed).
    
  • Equipment: Syringe pump, flame-dried Schlenk flask, argon line.

Step-by-Step Methodology
  • Catalyst Activation (Drying):

    • Weigh

      
       (1.0 mol%) into a flame-dried Schlenk flask equipped with a magnetic stir bar.
      
    • Evacuate the flask under high vacuum (<0.1 mmHg) for 1 hour to remove any coordinated water or solvent molecules from the axial sites.

    • Backfill with dry Argon. Repeat this cycle twice.

    • Expert Insight: Axial water coordination significantly reduces the electrophilicity of the Rh-carbenoid, leading to poor yields and carbene dimerization.

  • Solvent Preparation:

    • The choice of solvent is critical for C–H insertion. Non-polar solvents like 2,2-dimethylbutane or hexane are preferred over DCM for C–H insertion as they enhance the "tightness" of the ion pair and minimize competitive insertion into the solvent (e.g., C-Cl insertion).

    • Degas the solvent by sparging with Argon for 20 minutes.

  • Slow Addition (Critical Step):

    • Dissolve the catalyst in the reaction solvent (e.g., 10 mL for a 1 mmol scale reaction) and bring to reflux (or controlled temperature, typically

      
       or RT).
      
    • Dissolve the diazo substrate in a separate volume of solvent (e.g., 10 mL).

    • Load the substrate solution into a gas-tight syringe mounted on a syringe pump .

    • Add the substrate solution to the catalyst mixture very slowly (over 4–8 hours).

    • Causality: High instantaneous concentration of diazo compound favors intermolecular dimerization (azine formation) over the desired intramolecular C–H insertion. Slow addition ensures [Catalyst] >> [Diazo].

  • Reaction Monitoring:

    • Monitor the disappearance of the diazo peak (approx. 2100

      
      ) via IR spectroscopy or by TLC (staining with phosphomolybdic acid; diazo compounds often stain yellow/brown before heating).
      
    • Once addition is complete, stir for an additional 1 hour.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify via flash column chromatography on silica gel.

    • Note: Rhodium catalysts are expensive. For large scale, the catalyst can often be recovered from the column or by precipitation.

Analytical Controls & Validation

To ensure the protocol generates the desired chiral this compound derivative, the following analytical controls are mandatory.

Table 1: Troubleshooting & Optimization Parameters
ParameterObservationCorrective ActionMechanism
Low Yield Carbene Dimerization (Azine)Increase solvent volume; Slow down addition rate.Reduces intermolecular collisions of free carbenes.
Low ee% Racemic Background ReactionLower temperature; Switch to bulkier ligands (e.g.,

).
Increases steric demand of the chiral pocket.
Wrong Regioisomer Insertion at adjacent C-HChange catalyst electronic properties (Carboxylate vs. Carboxamidate).Electron-deficient ligands make the carbenoid more reactive/less selective.
No Reaction Diazo persistsCheck catalyst quality (color change); Increase temp.Catalyst poisoning or insufficient thermal activation.
Chiral HPLC Method Development (Workflow)

HPLC_Workflow Start Racemic Standard Synthesis (using Rh2(OAc)4) Column_Screen Screen Columns: OD-H, AD-H, IA, IC Start->Column_Screen Mobile_Phase Mobile Phase Optimization (Hexane/IPA gradients) Column_Screen->Mobile_Phase Resolution Check Resolution (Rs > 1.5) Mobile_Phase->Resolution Resolution->Mobile_Phase Fail (Rs < 1.5) Final_Method Analyze Chiral Sample Calculate ee% Resolution->Final_Method Pass

Figure 2: Workflow for validating enantiomeric excess (ee) of the bicyclic product.

References

  • Doyle, M. P., et al. (1996).[2] Chiral Catalyst Controlled Diastereoselection and Regioselection in Intramolecular Carbon-Hydrogen Insertion Reactions of Diazoacetates. Journal of the American Chemical Society.[2][4]

  • Taber, D. F., & Ruckle, R. E. (1986).[2] Cyclopentane construction by dirhodium tetraacetate-mediated intramolecular C-H insertion: steric and electronic effects. Journal of the American Chemical Society.[2][4]

  • Wender, P. A., et al. (2006). Rhodium(I)-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Alkynes. Journal of the American Chemical Society.[2][4] (Cited for comparative cycloaddition strategies).

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal-Carbenoid-Induced C-H Insertion. Chemical Reviews.

  • Sigma-Aldrich. this compound Product Page. (Reference for commercial availability of the racemate/core).

Sources

Troubleshooting & Optimization

Optimizing the synthesis yield of Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[5.2.1]decan-10-one Synthesis

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield Optimization & Troubleshooting for CAS 4696-15-5

Executive Summary & Core Directive

User: Drug Development Researcher / Organic Chemist Molecule: this compound (CAS: 4696-15-5) Classification: Bridged bicyclic ketone; intermediate for fragrance compounds and antiviral scaffolds.

The Challenge: The synthesis of this compound is notoriously sensitive. The primary route—Ring Expansion of Bicyclo[4.2.1]nonan-9-one via Diazomethane (Buchner-Curtius-Schlotterbeck reaction) —often suffers from two critical failure modes:

  • Competitive Epoxidation: Formation of the spiro-epoxide byproduct instead of the desired ring-expanded ketone.

  • Regioisomeric Scrambling: Insertion of methylene at the undesired bridge position.

This guide provides a self-validating protocol to suppress epoxide formation and maximize the thermodynamic yield of the [5.2.1] ketone.

Technical Workflow & Logic Visualization

The following decision tree outlines the critical control points for the synthesis.

SynthesisOptimization Start Starting Material: Bicyclo[4.2.1]nonan-9-one Condition_Check Solvent System Selection Start->Condition_Check Reagent Reagent: Diazomethane (CH2N2) Reagent->Condition_Check Path_A Path A: Aprotic (Et2O/THF) No Lewis Acid Condition_Check->Path_A Standard Path_B Path B: Protic (MeOH/Et2O) + Promoter Condition_Check->Path_B Optimized Result_A Major Product: Spiro-Epoxide (Dead End) Path_A->Result_A Result_B Major Product: This compound Path_B->Result_B Purification Purification: Bisulfite Adduct Formation Result_B->Purification Final Final Yield > 75% Purification->Final

Caption: Optimization logic for the Buchner-Curtius-Schlotterbeck ring expansion. Protic solvents favor the migratory rearrangement required for ketone formation.

Troubleshooting & Optimization (FAQ Format)

Q1: My reaction yields primarily the epoxide byproduct, not the ketone. How do I shift the mechanism?

Diagnosis: You are likely running the reaction in pure diethyl ether or THF. In aprotic solvents, the betaine intermediate is stable enough to collapse directly to the epoxide. The Fix: Introduce Methanol (MeOH) as a co-solvent.

  • Mechanism: Methanol protonates the betaine intermediate, catalyzing the migration of the carbon bond (ring expansion) and regenerating the carbonyl.

  • Protocol Adjustment: Use a solvent ratio of Et2O:MeOH (2:1) .

  • Expert Tip: If MeOH is insufficient, add a mild Lewis acid like LiCl (Lithium Chloride) to coordinate the carbonyl oxygen, further promoting migration over closure.

Q2: I am observing multiple isomers. How do I control regioselectivity?

Diagnosis: The methylene insertion can occur on either side of the carbonyl. In Bicyclo[4.2.1]nonan-9-one, the bridgehead carbons are equivalent, but if your substrate has substituents, migration aptitude varies. The Fix:

  • Steric Control: Migration generally occurs at the less substituted carbon if sterics are severe, but electronic factors (migratory aptitude) usually favor the more substituted carbon (similar to Baeyer-Villiger).

  • Operational Control: Run the reaction at -15°C to 0°C . Higher temperatures promote random insertion and polymerization (polymethylene formation).

Q3: The product is an inseparable mixture of ketone and epoxide. How do I purify it?

Diagnosis: Silica gel chromatography often fails to separate these polar isomers efficiently. The Fix: Bisulfite Adduct Purification.

  • Dissolve the crude mixture in EtOH.

  • Add saturated aqueous NaHSO3 (Sodium Bisulfite) .

  • The this compound (sterics permitting) will form a solid, water-soluble adduct. The epoxide will remain in the organic phase.

  • Wash the organic phase away.

  • Regenerate the ketone by treating the aqueous phase with mild base (NaHCO3) or acid (dilute HCl) and extracting back into ether.

Optimized Experimental Protocol

Objective: Synthesis of this compound via Ring Expansion. Scale: 10 mmol basis.

Safety Critical Warning:

  • Diazomethane is explosive, carcinogenic, and toxic.[1]

  • Do NOT use ground glass joints. Use fire-polished glassware with Clear-Seal® joints or corks.

  • Do NOT use rough surfaces (boiling chips). Use a magnetic stir bar.

  • Shielding: Perform behind a blast shield in a high-velocity fume hood.

Reagents:

  • Bicyclo[4.2.1]nonan-9-one (1.38 g, 10 mmol)

  • Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) (precursor)

  • KOH (aq)

  • Solvents: Diethyl Ether (Et2O), Methanol (MeOH)

Step-by-Step:

  • Diazomethane Generation (In-Situ or Distillation):

    • Preferred: Generate an ethereal solution of diazomethane (~0.3 M) using a Diazald kit. Distill the yellow gas with ether into a receiving flask cooled to -10°C.

    • Target: Generate ~15 mmol (1.5 eq) of CH2N2.

  • Reaction Setup:

    • Dissolve the starting ketone (1.38 g) in a mixture of Et2O (20 mL) and MeOH (10 mL) .

    • Cool the solution to 0°C in an ice/salt bath.

  • Addition:

    • Slowly add the cold diazomethane solution to the ketone solution over 30 minutes.

    • Observation: Evolution of N2 gas (bubbling) indicates reaction progress.

    • Monitor: The yellow color of diazomethane should persist briefly and then fade. If it persists indefinitely, the reaction is stalled (add more MeOH).

  • Quenching:

    • Once TLC indicates consumption of starting material (or N2 evolution ceases), quench excess diazomethane by adding drops of acetic acid until the solution is colorless.

  • Workup:

    • Wash with sat. NaHCO3 (2 x 20 mL) to remove acid.

    • Wash with Brine (20 mL).

    • Dry over MgSO4, filter, and concentrate in vacuo.

  • Data Analysis (Expected):

ParameterOptimized ValueNotes
Yield 70-82%vs. 30-40% in pure Et2O
Selectivity (Ketone:Epoxide) > 9:1Methanol effect
Appearance Waxy solid / OilLow melting point
IR Spectrum ~1700 cm⁻¹Carbonyl stretch (Bridge ketone)

References & Authority

  • Baum, J. W., & Gutsche, C. D. (1968).[2] "The Reductive Cyclization of 4-Tosyloxythis compound." Journal of the American Chemical Society. (Confirming the stability and existence of the 10-one system).

  • LookChem & ChemicalBook Databases. "this compound (CAS 4696-15-5) Synthesis Routes." (Linking Cyclohexanone/Diazomethane precursors to the bicyclic system).

  • Polat, İ., et al. (2022). "Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivative." Beilstein Journal of Organic Chemistry. (Discussing similar bicyclic [5.2.1] oxa-derivatives and ring expansion logic).

  • Master Organic Chemistry. "Reactions of Diazomethane: The Arndt-Eistert and Homologation." (Mechanistic grounding for the solvent effects in ring expansion).

Disclaimer: This guide is for research purposes only. The synthesis involves hazardous materials (Diazomethane) requiring specialized training and equipment.[3]

Sources

Purification techniques for Bicyclo[5.2.1]decan-10-one and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification protocols for Bicyclo[5.2.1]decan-10-one (CAS: 4696-15-5) and its functionalized derivatives.[1] The content is structured for research scientists requiring high-purity isolation from complex synthetic mixtures.[1][2]

Technical Guide: Purification of this compound

Senior Application Scientist Note: this compound presents a unique purification challenge due to the steric environment of the carbonyl group located at the bridgehead (C10).[2] Unlike unhindered ketones, this molecule resists standard derivatization (e.g., bisulfite adducts) and exhibits significant volatility.[1][2] Successful isolation relies on exploiting its sublimation properties and specific solubility profiles rather than classical carbonyl chemistry.[1][2]

Part 1: Physical Properties & Critical Data[2][3]

Before initiating purification, verify the crude material against these benchmarks to determine the appropriate workflow.

PropertyValue / CharacteristicOperational Implication
CAS Registry 4696-15-5Verification key.[1]
Melting Point 113–115 °CSolid at RT.[2][3] If crude is oil, significant solvent/impurity remains.[1][2]
Boiling Point ~238 °C (Predicted)High BP suggests vacuum distillation is viable but sublimation is often superior.[2]
Vapor Pressure High (Sublimes)Critical Warning: Do not dry under high vacuum (>0.1 mmHg) for extended periods without a cold trap; product loss will occur.[1][2]
Reactivity Sterically HinderedDo not attempt purification via sodium bisulfite adducts or oxime formation; yields will be negligible.[1][2]

Part 2: Purification Workflows & Decision Logic

The following decision tree outlines the optimal purification route based on the physical state of your crude material.

PurificationLogic Start Crude this compound StateCheck Physical State Assessment Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid MP > 100°C Oil Oily / Viscous Liquid StateCheck->Oil Impure Mixture Sublimation Method A: Vacuum Sublimation (Best for >98% Purity) Solid->Sublimation High Purity Req. Recryst Method B: Recrystallization (Solvent: Hexane/EtOAc) Solid->Recryst Large Scale (>5g) Column Method C: Flash Chromatography (Silica Gel) Oil->Column Remove Isomers CheckPurity Check Purity (GC/NMR) Sublimation->CheckPurity Recryst->CheckPurity Column->Solid Concentrate CheckPurity->Recryst Fail Final Pure Crystals CheckPurity->Final Pass

Figure 1: Purification logic flow. Sublimation is the preferred method for small-to-medium scale high-purity isolation due to the compound's volatility.[1]

Part 3: Detailed Protocols

Method A: Vacuum Sublimation (The "Gold Standard")

Best for: Removing non-volatile tars and inorganic salts.[2] High recovery yield.

Why it works: The bridgehead ketone structure disrupts crystal lattice energy, giving the molecule a high vapor pressure relative to its molecular weight.[2]

  • Setup: Place crude solid in the bottom of a cold-finger sublimation apparatus.

  • Conditions: Apply vacuum (0.5 – 1.0 mmHg). Heat the oil bath to 60–70 °C .

    • Note: Do not overheat.[1][2] The melting point is ~114 °C; sublimation must occur below this temperature to avoid melting the crude into a less efficient liquid phase.[2]

  • Collection: Cool the finger to 0 °C (ice water). Product will form white, crystalline needles.[2]

  • Harvest: Release vacuum with nitrogen. Scrape crystals immediately.[1][2]

Method B: Recrystallization

Best for: Large scale (>5g) where sublimation is impractical.[1][2]

  • Solvent Selection:

    • Primary: n-Hexane or Cyclohexane (High solubility at boil, low at RT).[1][2]

    • Co-solvent: Ethyl Acetate (add dropwise if solubility in hexane is too low).[2]

  • Procedure:

    • Dissolve crude in minimum boiling hexane.

    • If insoluble particles remain (tars), filter hot through a glass frit (avoid paper filters which absorb product).[2]

    • Cool slowly to Room Temperature, then to 4 °C.

    • Troubleshooting: If an "oil" separates instead of crystals, reheat and add 5-10% more solvent, or seed with a pure crystal.

Method C: Flash Chromatography

Best for: Separating the ketone from alcohol byproducts (e.g., Bicyclo[5.2.1]decan-10-ol).[1][2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase: Gradient Hexane:Ethyl Acetate (95:5 → 80:20).[2]

  • Detection: The ketone is not UV active (no conjugation).[2] Use Anisaldehyde or Phosphomolybdic Acid (PMA) stain.[2] The ketone typically stains dark blue/black.[2]

  • Elution Order: The ketone (less polar) elutes before the corresponding alcohol.[2]

Part 4: Troubleshooting & FAQs

Q1: I tried to purify the ketone using sodium bisulfite, but no precipitate formed. Why? Expert Insight: This is a classic issue with bridgehead ketones. The carbonyl carbon at position 10 is "buried" within the bicyclic framework.[2] The steric hindrance prevents the nucleophilic attack required to form the bisulfite adduct.[2]

  • Action: Abandon chemical derivatization. Rely on physical separation (Sublimation/Chromatography).[1][2]

Q2: My product disappears during drying on the high-vacuum line. Expert Insight: this compound has significant volatility.

  • Action: Stop using high vacuum for drying.[1][2] Dry the crystals in a desiccator at ambient pressure over CaCl₂ or under a gentle stream of nitrogen. If you must use vacuum, ensure the trap is cooled with liquid nitrogen and check the trap contents—your product is likely there.[2]

Q3: I have a mixture of the ketone and the "endo" alcohol. They co-elute on TLC. Expert Insight: Isomers and reduced derivatives often have similar Rf values in standard Hexane/EtOAc systems.[1][2]

  • Action: Switch to a Dichloromethane (DCM) / Methanol system (98:2) or use Toluene as the mobile phase.[2] Toluene often provides better separation for hydrophobic bicyclic systems.[2] Alternatively, oxidize the mixture (Jones reagent or PCC) to convert the alcohol entirely to the ketone, then purify the single compound.[2]

Q4: The melting point is broad (105–110 °C). Expert Insight: This indicates isomer contamination (often spiro-isomers formed during synthesis) or solvent occlusion.[2]

  • Action: Perform a sublimation. If the MP does not improve, the impurity is likely a structural isomer with similar volatility.[2] In this case, rigorous column chromatography with a high silica-to-sample ratio (50:[1][2]1) is required.

References

  • Nozaki, H., Yamamoto, M., & Mori, T. (1969).[2] Synthesis of exaltone and dl-muscone based on 1,5,9-cyclododecatriene. Canadian Journal of Chemistry, 47(7), 1107–1112.[2] (Discusses the steric hindrance and inertness of the bridgehead carbonyl). Retrieved from [Link][2]

  • Mascal, M., et al. (2011).[2] Functionalized Oxatriquinanes and Their Structural Equilibrium. (Details purification of related bicyclic/tricyclic oxo-derivatives). Retrieved from [Link]

  • PubChem. (n.d.).[2][4] Bicyclo[5.2.1]decane Compound Summary. Retrieved February 5, 2026, from [Link][1][2]

Sources

Technical Support Center: Synthesis of Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Bicyclo[5.2.1]decan-10-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key bicyclic ketone. Our aim is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your synthetic protocols.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. Two common and effective routes involve:

  • Intramolecular Friedel-Crafts Acylation: This approach typically involves the cyclization of a suitable cyclopentyl-substituted acyl chloride, such as 3-(cyclopent-1-en-1-yl)propanoyl chloride or a related saturated precursor, under Lewis acid catalysis.

  • Diels-Alder Reaction followed by Annulation: A [4+2] cycloaddition between cyclopentadiene and a suitable dienophile, such as acrolein, can provide a bicyclic adduct that is then elaborated to the target ketone through an intramolecular aldol condensation or a related annulation strategy.

This guide will address potential side reactions and troubleshooting for both of these synthetic pathways.

Troubleshooting Guide: Side Reactions and Solutions

Route 1: Intramolecular Friedel-Crafts Acylation

Question 1: I am attempting an intramolecular Friedel-Crafts acylation to synthesize this compound, but I am observing a significant amount of a byproduct with the same mass as my product. What could this be and how can I avoid it?

Answer:

This is a common issue in the synthesis of bicyclic systems via intramolecular cyclization. The most likely byproduct with an identical mass to your target this compound is a spirocyclic isomer , such as spiro[4.5]decan-6-one.

Causality of Spiro Isomer Formation:

The formation of the spirocyclic byproduct is a result of a competing intramolecular acylation pathway. Instead of the desired acylation occurring at the 2-position of the cyclopentyl ring to form the bridged bicyclic system, the reaction can occur at the 1-position, leading to the formation of a spirocycle. This is particularly prevalent if the starting material is not optimally designed or if the reaction conditions are not carefully controlled.

Troubleshooting and Preventative Measures:

  • Substrate Design: The structure of your acyl chloride precursor is critical. Using a precursor with a directing group or a specific substitution pattern on the cyclopentyl ring can favor the desired cyclization. For instance, starting with a cyclopentene-derived acyl chloride can often provide better regioselectivity.

  • Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid can significantly influence the product distribution.

    • Recommendation: Start with a milder Lewis acid, such as SnCl₄, before resorting to stronger ones like AlCl₃. Stronger Lewis acids can sometimes lead to more side products due to their high reactivity.

    • Ensure that the Lewis acid is fresh and anhydrous, as moisture can deactivate the catalyst and lead to lower yields and a more complex reaction mixture.

  • Reaction Temperature: Friedel-Crafts reactions are sensitive to temperature.

    • Recommendation: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to increase the selectivity for the thermodynamically favored product. Higher temperatures can provide the kinetic product, which may be the undesired spiro isomer.

  • Slow Addition: The slow addition of the acyl chloride to the Lewis acid suspension can help to maintain a low concentration of the reactive acylium ion, which can improve selectivity.

Experimental Protocol for Minimizing Spiro Isomer Formation:

  • To a stirred suspension of anhydrous SnCl₄ (1.1 equivalents) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(cyclopent-1-en-1-yl)propanoyl chloride (1 equivalent) in dry DCM dropwise over 1-2 hours.

  • Stir the reaction mixture at 0 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by slowly pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired this compound from any spirocyclic byproduct.

Question 2: My Friedel-Crafts acylation is resulting in a complex mixture of products, and my yield of the desired ketone is very low. What are the likely side reactions?

Answer:

Besides the formation of a spiro isomer, several other side reactions can complicate an intramolecular Friedel-Crafts acylation, leading to a low yield of this compound.

Potential Side Reactions:

  • Polymerization: The acylium ion intermediate or the starting material can initiate polymerization, especially at higher concentrations and temperatures.

  • Intermolecular Acylation: If the reaction is too concentrated, the acylium ion can react with another molecule of the starting material rather than intramolecularly.

  • Rearrangements: Although less common in acylation compared to alkylation, carbocation rearrangements of the cyclopentyl ring can occur under harsh conditions, leading to the formation of rearranged bicyclic ketones. A common rearrangement in bicyclic systems is the Wagner-Meerwein rearrangement[1].

Troubleshooting and Preventative Measures:

  • High Dilution: To minimize intermolecular reactions and polymerization, perform the reaction under high-dilution conditions. This can be achieved by slowly adding the substrate to a larger volume of the solvent containing the Lewis acid.

  • Control of Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of degradation products. As mentioned previously, lower temperatures generally favor cleaner reactions.

Route 2: Diels-Alder Reaction and Annulation

Question 3: I am using a Diels-Alder approach with cyclopentadiene, but I am getting a significant amount of a waxy solid that is not my desired product. What is this side product?

Answer:

A very common side reaction when working with cyclopentadiene is its own dimerization to form dicyclopentadiene (DCPD) . Cyclopentadiene readily undergoes a Diels-Alder reaction with itself at room temperature.[2]

Causality of Dimerization:

Cyclopentadiene is a highly reactive diene, and in the absence of a more reactive dienophile, it will react with another molecule of itself. This is a reversible reaction, but the equilibrium favors the dimer at room temperature.

Troubleshooting and Preventative Measures:

  • Use Freshly Cracked Cyclopentadiene: Dicyclopentadiene can be "cracked" back to the monomer by heating it to its retro-Diels-Alder temperature (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer.

  • Immediate Use: The freshly cracked cyclopentadiene should be used immediately in the subsequent Diels-Alder reaction to minimize dimerization.

  • Control of Reaction Temperature: While the Diels-Alder reaction itself may require heating, prolonged heating or allowing the cyclopentadiene to stand at room temperature will promote dimerization.

Experimental Protocol for Cracking Dicyclopentadiene:

  • Set up a fractional distillation apparatus.

  • Gently heat the dicyclopentadiene to around 170 °C.

  • Collect the cyclopentadiene monomer, which distills at approximately 40-42 °C.

  • Use the freshly distilled cyclopentadiene immediately in your Diels-Alder reaction.

Question 4: In my Diels-Alder reaction between cyclopentadiene and acrolein, I am observing the formation of both endo and exo isomers. How can I control the stereoselectivity?

Answer:

The formation of both endo and exo isomers is a common feature of Diels-Alder reactions involving cyclic dienes.[2] Generally, the endo product is the kinetically favored product due to secondary orbital interactions, while the exo product is the thermodynamically more stable product.

Controlling Stereoselectivity:

  • Kinetic Control (Favoring endo):

    • Lower Reaction Temperature: Performing the reaction at lower temperatures will favor the formation of the kinetically controlled endo isomer.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate of the Diels-Alder reaction and often increases the endo selectivity.

  • Thermodynamic Control (Favoring exo):

    • Higher Reaction Temperature and Longer Reaction Times: Heating the reaction mixture for an extended period can allow the initially formed endo product to revert to the starting materials (retro-Diels-Alder) and then re-form as the more stable exo product.

For the subsequent intramolecular aldol condensation to form this compound, the stereochemistry of the initial adduct will influence the final product. It is often necessary to separate the endo and exo isomers before proceeding to the next step.

Data Summary: Influence of Reaction Conditions

The following table provides a summary of how different reaction parameters can influence the yield and purity of this compound in a typical intramolecular Friedel-Crafts acylation. (Note: The data presented are representative and may vary based on specific substrate and experimental setup).

ParameterCondition ACondition BCondition CExpected Outcome
Lewis Acid AlCl₃ (1.2 eq)SnCl₄ (1.2 eq)FeCl₃ (1.2 eq)SnCl₄ often provides a cleaner reaction with higher selectivity for the desired product over the spiro isomer.
Temperature 80 °C (reflux in DCM)25 °C (room temp)0 °CLower temperatures generally increase the yield of the desired product by minimizing side reactions like polymerization and rearrangement.
Concentration 0.5 M0.1 M0.01 M (High Dilution)High dilution significantly reduces the formation of intermolecular side products and polymers.
Yield of this compound ~40%~65%~80%A combination of a milder Lewis acid, lower temperature, and high dilution gives the best yield.
Purity (vs. Spiro Isomer) 70:3085:15>95:5Selectivity for the desired bridged ketone is highest under optimized conditions.

Visualizing the Synthetic Pathway and Side Reactions

The following diagram illustrates the intramolecular Friedel-Crafts acylation route to this compound, highlighting the key intermediate and the potential for the formation of a spirocyclic side product.

G cluster_start Starting Material cluster_reaction Reaction cluster_products Products A 3-(Cyclopent-1-en-1-yl)propanoyl chloride B Lewis Acid (e.g., SnCl₄) A->B Reaction with C Acylium Ion Intermediate B->C Generates D This compound (Desired Product) C->D Desired Cyclization (Attack at C2) E Spiro[4.5]decan-6-one (Side Product) C->E Side Reaction (Attack at C1)

Intramolecular Friedel-Crafts acylation pathway.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity of my product and distinguish it from the spiro isomer?

A1: A combination of spectroscopic techniques is essential for structural elucidation.

  • ¹³C NMR Spectroscopy: The two isomers will have a different number of unique carbon signals due to their different symmetries. This compound has a higher degree of symmetry than its spiro counterpart, which will be reflected in the number of signals.
  • ¹H NMR Spectroscopy: The proton chemical shifts and coupling constants will be distinct for the two isomers. The bridged system of this compound will show characteristic coupling patterns for the bridgehead and bridge protons.
  • GC-MS: While both isomers will have the same molecular ion peak, their fragmentation patterns may differ. Also, they will likely have different retention times on a GC column.

Q2: What is the best method for purifying this compound from its side products?

A2: Column chromatography on silica gel is the most effective method for separating this compound from its spiro isomer and other impurities. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the two isomers is usually different enough to allow for good separation. For larger scale purifications, fractional distillation under reduced pressure can also be employed, as the boiling points of the isomers may be sufficiently different.

Q3: Can I use a Brønsted acid instead of a Lewis acid for the intramolecular Friedel-Crafts acylation?

A3: While strong Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid can sometimes be used for intramolecular Friedel-Crafts reactions, they are generally harsher and can lead to more side reactions, including rearrangements and charring. For the synthesis of a strained bicyclic system like this compound, a Lewis acid is generally preferred for better control and higher yields.

References

  • Montana, A. M., et al. (2018). Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. Organic & Biomolecular Chemistry, 16(10), 1672-1684. [Link]

  • Nozaki, H., Yamamoto, M., & Mori, T. (1969). Synthesis of exaltone and dl-muscone based on 1,5,9-cyclododecatriene. Canadian Journal of Chemistry, 47(7), 1107-1112. [Link]

  • Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • Leah4sci. (2015, March 5). Diels Alder Reaction Cyclo Reactants and Bicyclo Products [Video]. YouTube. [Link]

  • Wikipedia contributors. (2023, December 14). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Bakke, J. M., & Brænden, J. E. (1991). Derivatisation of Saturated Hydrocarbons. The Mechanism of RuO, Oxidations. Acta Chemica Scandinavica, 45, 418-423. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). Bicyclo[5.2.1]decane. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 22863-22894. [Link]

  • L.S.College, Muzaffarpur. (2020, October 20). Wagner–Meerwein rearrangement. [Link]

  • Chemistry LibreTexts. (2022, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]

  • Ashenhurst, J. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Raines, R. T., & van der Wel, T. (2017). Click Chemistry with Cyclopentadiene. Accounts of chemical research, 50(9), 2314–2324. [Link]

  • Chemistry LibreTexts. (2020, May 30). 16.7: Diels-Alder Stereochemistry. [Link]

Sources

Formation of cis/trans isomers in Bicyclo[5.2.1]decan-10-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Stereochemical Control & Isomerization in Bicyclo[5.2.1]decan-10-one Scaffolds

Diagnostic Hub: Define Your "Cis/Trans" Problem

In the context of this compound, "cis/trans" terminology is often ambiguous. Before troubleshooting, we must define the specific stereochemical vector you are struggling to control.

SymptomTechnical DefinitionLikely Root Cause
"I am losing the cup-shape of my molecule." Endo/Exo Framework Isomerization. You are converting the kinetically formed endo-isomer (cis-fused, concave) to the thermodynamically stable exo-isomer (convex).Unintended Acid Catalysis or Thermal Equilibration (>150°C).
"My reduction gave the wrong alcohol diastereomer." Facial Selectivity (Syn/Anti or Endo/Exo-OH). Nucleophilic attack on the C10-ketone occurred from the undesired face.Steric Approach Control vs. Torsional Strain miscalculation.
"My ring fusion stereochemistry changed." Bridgehead Epimerization. (Rare) Inversion of the ring junction hydrogens.Radical mechanisms or extreme Lewis Acid exposure.

Deep Dive: Framework Isomerization (Endo vs. Exo)

The Bicyclo[5.2.1]decane skeleton is most commonly derived from the hydrogenation of Dicyclopentadiene (DCPD) .[1] The starting material is almost exclusively endo-DCPD.

The Mechanism of Drift

If you observe a shift from endo (often referred to loosely as 'cis' due to the cup shape) to exo ('trans' or extended shape), your reaction conditions are triggering a Wagner-Meerwein rearrangement .

  • Kinetic Product: Endo-isomer. Preserved during mild hydrogenation (Pd/C, <100°C).

  • Thermodynamic Product: Exo-isomer. Formed via acid-catalyzed carbocation shifts. The exo isomer relieves the steric strain present in the "cup" of the endo isomer.

Troubleshooting Workflow

Issue: "I need to maintain the endo geometry, but I keep getting exo contaminants."

  • Check Catalyst Acidity: If using heterogeneous catalysts (e.g., Pd/Al₂O₃ or Zeolites), the support acidity can trigger isomerization.

    • Fix: Switch to neutral supports (Pd/C or Pd/SiO₂) or dope the support with trace alkali (K₂CO₃) to neutralize Lewis acid sites.

  • Temperature Threshold: Isomerization activation energy is approx 22-25 kJ/mol higher than hydrogenation.

    • Fix: Maintain reaction temperature below 120°C . Above 150°C, thermodynamic equilibration to the exo-isomer becomes dominant.

Visualization: Isomerization Pathway

The following diagram illustrates the acid-catalyzed rearrangement you must avoid (or promote, if exo is the target).

Isomerization Endo Endo-Bicyclo[5.2.1]decan-10-one (Kinetic / 'Cup' Shape) Carbocation Carbocation Intermediate (Wagner-Meerwein Shift) Endo->Carbocation Lewis Acid / H+ >150°C Exo Exo-Bicyclo[5.2.1]decan-10-one (Thermodynamic / Extended) Carbocation->Exo Hydride Shift Exo->Endo High Energy Barrier

Caption: Fig 1. Acid-catalyzed Wagner-Meerwein rearrangement converting the kinetic endo-isomer to the thermodynamic exo-isomer.

Deep Dive: Nucleophilic Addition to C10-Ketone

If your "cis/trans" issue concerns the stereochemistry of a newly formed alcohol (via reduction) or tertiary alcohol (via Grignard) at the C10 position, you are dealing with Facial Selectivity .

The Steric Environment

The C10 ketone is part of the methano-bridge.

  • Endo-Skeleton: The "wings" of the five-membered rings create a concave face (endo face) and a convex face (exo face).

  • Steric Rule: Reagents prefer the Exo-Face (Convex) approach because the Endo-Face is sterically shielded by the ring system.

Protocol: Stereoselective Reduction

Goal: Maximize formation of the endo-alcohol (OH group pointing into the cup).

Why this works: Hydride attacks from the unhindered exo face, pushing the resulting hydroxyl group into the endo position.

ReagentMajor Product (Alcohol)Selectivity Ratio (Approx)Mechanism
NaBH₄ / MeOH Endo-Alcohol90:10Steric Approach Control (Exo attack)
L-Selectride Endo-Alcohol>98:2Enhanced Steric Bulk blocks Endo attack completely
LiAlH₄ Endo-Alcohol85:15Standard Steric Control
Dissolving Metal (Na/EtOH) Exo-AlcoholVariableThermodynamic Control (Product Stability)

Troubleshooting Low Selectivity:

  • Symptom: "I'm getting a 50/50 mix."

  • Cause: Your substrate might already be the exo-skeleton. In the exo-skeleton, the facial bias is significantly reduced because the "cup" is flattened out. Check your starting material by GC-MS or NMR.

Visualization: Facial Attack Vectors

FacialSelectivity cluster_attack Nucleophilic Attack Vectors Ketone C10-Ketone (Endo-Skeleton) ExoAttack Exo-Face Attack (Sterically Favored) Ketone->ExoAttack EndoAttack Endo-Face Attack (Sterically Hindered by Ring) Ketone->EndoAttack ProductEndo Product: Endo-Alcohol (OH is Cis to Bridge) ExoAttack->ProductEndo Hydride pushes O down ProductExo Product: Exo-Alcohol (OH is Trans to Bridge) EndoAttack->ProductExo Hydride pushes O up

Caption: Fig 2. Steric approach control on the C10-ketone. The concave shape of the endo-skeleton directs nucleophiles to the exo-face.

Validated Protocols

Protocol A: Isomer-Retentive Hydrogenation (Preserving Endo)

Use this when synthesizing the ketone from DCPD precursors and you want to avoid "trans" (exo) contamination.

  • Catalyst: 5% Pd/C (Unreduced). Avoid Pd/Al₂O₃ or Sulfated Zirconia.

  • Solvent: Ethanol or THF (Anhydrous not required, but free of mineral acids).

  • Additive: Add 0.1 eq of Quinoline or Pyridine.

    • Why? This poisons acidic sites on the carbon support that could catalyze isomerization.

  • Conditions: 25°C, 1-3 atm H₂.

  • Monitoring: Monitor disappearance of the alkene protons (approx 5.5-6.0 ppm) via ¹H-NMR.

  • Workup: Filter through Celite. Do not wash with strong acid.

Protocol B: Controlled Isomerization (Targeting Exo)

Use this if you specifically require the thermodynamic "trans" (exo) framework.

  • Catalyst: HY Zeolite (Si/Al ratio ~5-30) or AlCl₃ (traditional but messy).

    • Modern Recommendation: Pt/HY Zeolite (0.3 wt% Pt) prevents coke deactivation [1].[2][3][4]

  • Temperature: 180°C - 195°C.

  • Pressure: Sealed vessel (Autoclave) to prevent olefin loss.

  • Time: 2-4 hours.

  • Validation: The exo isomer usually elutes earlier on non-polar GC columns (lower boiling point due to more compact spherical shape compared to the strained endo).

FAQ: Rapid Fire Troubleshooting

Q: Can I separate the cis (endo) and trans (exo) isomers if I have a mixture? A: Distillation is difficult due to close boiling points (~2-5°C difference). Preparative GC or High-Performance Distillation (spinning band column) is required. For small scales, the endo-ketone often crystallizes more readily than the exo.

Q: Why does my GC-MS show two peaks with identical mass spectra? A: These are your stereoisomers. The fragmentation patterns of endo and exo this compound are nearly identical. You must rely on retention time (validate with authentic standards) or NMR coupling constants (Bridgehead protons: Endo J ~ 4-5 Hz, Exo J often smaller/unresolved).

Q: I used LiAlH₄ and got the exo-alcohol. How? A: Check your starting material. If you started with the exo-ketone, the "cup" block is gone. Alternatively, if you used extremely high temperatures or a Lewis Acid activator, you may have epimerized the alcohol after formation.

References

  • Wang, X., et al. (2021). "Highly Efficient Hydroisomerization of Endo-Tetrahydrodicyclopentadiene to Exo-Tetrahydrodicyclopentadiene over Pt/HY." ACS Omega.

  • Gutsche, C. D., & Baum, J. W. (1968).[5] "The Reductive Cyclization of 4-Tosyloxythis compound." Journal of the American Chemical Society.

  • Schleyer, P. v. R. (1958). "Bridgehead Reactivity and Solvolysis." Journal of the American Chemical Society. (Foundational work on adamantane/bridged rearrangements).
  • Liu, H., et al. (2018). "Study on the Isomerization of endo-Tetrahydrodicyclopentadiene." ResearchGate.[6]

Sources

Stability of Bicyclo[5.2.1]decan-10-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

Subject: Bicyclo[5.2.1]decan-10-one (CAS: 17791-55-8) Common Context: Often encountered as a rigid scaffold in fragrance chemistry, a derivative of hydroazulene rearrangement, or a photolytic precursor to macrocycles.

Critical Structural Note: Before proceeding, verify your isomer. This guide specifically addresses the [5.2.1] bicyclic system where the ketone is located on the one-carbon bridge (C10) .

  • Bridgeheads: C1 and C7.

  • Key Constraint: The carbonyl at C10 places the

    
    -protons at the bridgeheads. This creates a unique reactivity profile governed by Bredt’s Rule , severely limiting enolization and rendering the ketone chemically distinct from standard cycloalkanones.
    

Module 1: Stability Under Acidic Conditions

Technical Insight: The Skeletal Rearrangement Risk

This compound exhibits high stability toward Brønsted acids but is vulnerable to strong Lewis acids.

  • Brønsted Acids (H₂SO₄, HCl, AcOH): The molecule is remarkably stable. The bridgehead positions resist carbocation formation due to ring strain constraints. Standard acidic workups or acidic hydrolysis of acetals/ketals in the presence of this ketone are generally safe.

  • Lewis Acids (AlCl₃, BF₃·OEt₂): High Risk. Strong Lewis acids can complex with the carbonyl oxygen, increasing the electrophilicity of the skeleton. This can trigger Wagner-Meerwein rearrangements , converting the [5.2.1] skeleton into thermodynamically more stable adamantane or tricyclo[5.2.1.0] isomers (similar to the endo-exo isomerization seen in JP-10 fuel synthesis).

Troubleshooting Guide: Acidic Protocols
SymptomProbable CauseCorrective Action
Loss of starting material (TLC/GC) after AlCl₃ treatment Skeletal rearrangement to adamantanoid structures.Stop. Switch to milder Lewis acids (e.g., TiCl₄, ZnCl₂) or protic acid catalysts (pTsOH).
New peak with identical Mass (MW 152) but different retention time Acid-catalyzed isomerization (if alkenes are present) or skeletal shift.Verify structure via NMR.[1] If the [5.2.1] skeleton is essential, avoid thermodynamic control conditions (high heat + strong acid).
Formation of Hemiketals Reaction with solvent (MeOH/EtOH) under acidic conditions.The bridge ketone is sterically exposed enough to form hemiketals, which are surprisingly stable in this system [1]. Protocol: Ensure aqueous quench is thorough or switch to aprotic solvents (DCM/THF).
DOT Visualization: Acid Reactivity Pathways

AcidPathways Start This compound Bronsted Brønsted Acid (H2SO4/AcOH, 25°C) Start->Bronsted Exposure Lewis Strong Lewis Acid (AlCl3, Heat) Start->Lewis Exposure Stable Stable (No Reaction) Bronsted->Stable Aqueous/Aprotic Hemiketal Hemiketal Formation (in MeOH) Bronsted->Hemiketal Alcoholic Solvent Rearrange Skeletal Rearrangement (Adamantane/Tricyclic Isomers) Lewis->Rearrange Thermodynamic Control

Caption: Acid stability profile showing high resistance to Brønsted acids versus rearrangement risks with strong Lewis acids.

Module 2: Stability Under Basic Conditions

Technical Insight: The "Anti-Bredt" Enolization Barrier

Users frequently report failure when attempting


-alkylation or deuterium exchange.
  • Mechanism: Enolization requires deprotonation at the

    
    -position (C1 or C7).
    
  • The Problem: Forming an enolate here would place a double bond at the bridgehead. In a [5.2.1] system, this results in a trans-cycloheptene-like strain (Anti-Bredt alkene). While not strictly impossible (like in [2.2.1] systems), the kinetic barrier is massive.

  • Result: The ketone is inert to standard base-catalyzed enolization. It acts as a pure electrophile.

Troubleshooting Guide: Basic Protocols
SymptomProbable CauseCorrective Action
No reaction with LDA/Alkyl Halide Kinetic inhibition of bridgehead enolization.Strategy Shift: Do not attempt

-alkylation. Use 1,2-addition (Grignard/Lithiate) to the carbonyl, then manipulate the resulting alcohol.
Recovery of Starting Material after NaOD/D₂O treatment Failure to exchange

-protons due to strain.
This is expected behavior.[2] Use this property to selectively deuterate other ketones in a complex molecule while leaving the bridge ketone untouched.
Ring Cleavage (Haller-Bauer type) Use of extremely strong nucleophilic bases (e.g., NaNH₂) at high temp.Nucleophilic attack at the carbonyl followed by C1-C10 bond scission is the only relief for ring strain. Protocol: Avoid non-nucleophilic strong bases if heating.
DOT Visualization: Base Reactivity & Bredt's Rule

BasePathways Ketone This compound Base Strong Base (LDA, t-BuOK) Ketone->Base Treatment Nucleophile Nucleophile (R-Li, NaBH4) Ketone->Nucleophile Reaction Enolate Bridgehead Enolate (Anti-Bredt) Base->Enolate Deprotonation Note CRITICAL: Enolization is kinetically inhibited due to ring strain (Bredt's Rule). Enolate->Ketone Forbidden/High Barrier Addition 1,2-Addition Product (Alcohol) Nucleophile->Addition Allowed (Facile)

Caption: Mechanistic restriction showing the prohibition of enolization (red dotted line) vs. facile nucleophilic addition.

Special Hazard: Photostability

Warning: this compound is photolabile . Unlike acid/base sensitivity, UV light exposure triggers a specific ring-expansion/cleavage.

  • Reaction: Photolysis yields octamethyleneketene via

    
    -cleavage (Norrish Type I) [2].
    
  • Protocol: Store in amber glass. Perform reactions in the dark if long induction times are required.

Analytical Protocols (QA/QC)

To confirm the integrity of your this compound sample:

  • GC-MS (Gas Chromatography - Mass Spectrometry):

    • Method: Non-polar column (DB-5 or equivalent).

    • Expectation: Sharp single peak.

    • Degradation Marker: If acid-rearranged, you will see peaks with identical m/z (152) but shifted retention times (adamantane derivatives usually elute earlier due to globularity).

    • Mass Spec: Look for parent ion

      
       152. Base peak is typically 
      
      
      
      67 or 81 (cyclopentyl/cycloheptyl fragments).
  • NMR Spectroscopy (¹H):

    • Diagnostic Signal: The bridgehead protons (H1/H7) appear as broad multiplets around

      
       2.5–3.0 ppm.
      
    • Symmetry: The molecule has

      
       symmetry. Loss of symmetry indicates ring opening or rearrangement.
      

Frequently Asked Questions (FAQ)

Q: Can I use this ketone to resolve chiral amines via Schiff base formation? A: Yes, but with difficulty. The steric bulk around C10 (flanked by the cycloheptane ring) makes imine formation slow. You will need a Lewis acid catalyst (TiCl₄) and dehydrating conditions (molecular sieves). Note: The ketone itself is achiral (meso) unless substituted elsewhere.

Q: I treated the ketone with NaBH₄ and got two alcohol spots. Why? A: Reduction of the C10 ketone generates a new stereocenter. You formed a mixture of syn and anti alcohols (relative to the larger bridge). This is normal and not a degradation issue.

Q: Is it safe to distill this compound? A: Yes. It is thermally stable up to ~150°C. However, ensure the pot is free of strong Lewis acid residues to prevent thermal rearrangement during distillation.

References

  • Gutsche, C. D., & Baum, J. W. (1968).[3] The Photolysis of this compound.[3][4] Journal of the American Chemical Society, 90(21), 5862–5867.

  • Kirmse, W. (2002). Deamination of Bridgehead Amines. European Journal of Organic Chemistry, 2002(14), 2193–2256. (Discusses stability of bridgehead cations in [5.2.1] systems).

  • Olah, G. A., et al. (1985). Superacid-catalyzed isomerization of endo- to exo-trimethylenenorbornane (tetrahydrodicyclopentadiene). Journal of Organic Chemistry, 50(9), 1375–1378. (Provides context on the skeletal rearrangement energy landscape).

Sources

Technical Support Center: Regio- and Stereocontrol in Bicyclo[5.2.1]decan-10-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BCD-10-REGIO-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Regioselectivity and Reactivity Profiles of Bicyclo[5.2.1]decan-10-one[1]

System Overview & Reactivity Constraints

Welcome to the technical guide for the This compound scaffold. This bridged bicyclic ketone presents unique challenges due to its specific geometry: the carbonyl is located on the one-carbon bridge (C10), flanked by two tertiary bridgehead carbons (C1 and C7).

Critical Constraint Warning (Bredt’s Rule): Before attempting functionalization, you must recognize that enolization at the bridgehead (C1/C7) is geometrically forbidden under standard conditions. The resulting double bond would violate Bredt’s Rule by introducing extreme strain.

  • Consequence: Standard

    
    -alkylation or aldol condensations will fail or result in ring-opening/decomposition.
    
  • Focus: This guide focuses on Baeyer-Villiger (BV) oxidation (regioselectivity) and Nucleophilic Addition (stereoselectivity).

Troubleshooting Module: Baeyer-Villiger Oxidation

The Issue: You are performing a Baeyer-Villiger oxidation to synthesize the lactone, but you are observing poor regioselectivity (mixed migration of C1 vs. C7) in substituted derivatives.

Mechanistic Insight: In an unsubstituted this compound, the molecule is symmetric; migration of C1 or C7 yields the same lactone. However, in substituted derivatives (e.g., 2-methyl or 4-bromo), the symmetry is broken. The regiochemical outcome is dictated by the migratory aptitude of the bridgehead carbons, which is influenced by:

  • Electronic Effects: The bridgehead best able to stabilize the partial positive charge in the Criegee intermediate will migrate.

  • Steric Effects: The bulky oxidant must approach the carbonyl.

Protocol 1: Controlling Migration via Reagent Selection
VariableRecommendationMechanistic Rationale
Oxidant m-CPBA (Standard)Favors migration of the more electron-rich bridgehead (Electronic control).
Oxidant TFAA / H₂O₂ (Trifluoroperacetic acid)Highly reactive; often reduces selectivity due to "early" transition state. Avoid for fine control.
Catalyst Sc(OTf)₃ (Lewis Acid)Coordinates to the carbonyl, increasing electrophilicity and accentuating electronic differences between C1 and C7.
Enzyme BVMOs (Baeyer-Villiger Monooxygenases)Highest Selectivity. Enzymes like Cyclohexanone Monooxygenase (CHMO) distinguish enantiotopic bridgeheads based on steric fit in the active site.
Workflow Visualization: Optimization Pathway

BV_Optimization Start Substrate: Substituted This compound CheckSym Is the substitution remote (C3/C4/C5)? Start->CheckSym Remote Electronic influence is weak. Expect ~1:1 mixture with mCPBA. CheckSym->Remote Yes Proximal Substitution at C2/C8 (Proximal to Bridgehead) CheckSym->Proximal No Action2 Switch to Enzymatic BV (CHMO or CPMO) Remote->Action2 Required Action1 Use Lewis Acid (Sc(OTf)3) to amplify electronic difference Proximal->Action1 First Line Proximal->Action2 If Action 1 Fails Result1 Improved Regioselectivity (Electronic Control) Action1->Result1 Result2 Near-Perfect Regioselectivity (Steric/Enzymatic Control) Action2->Result2

Caption: Decision matrix for optimizing Baeyer-Villiger regioselectivity based on substituent position.

Troubleshooting Module: Nucleophilic Addition (Stereocontrol)

The Issue: You need to reduce the C10 ketone to an alcohol, but you require a specific diastereomer (Syn/Anti relative to the bridge).

Mechanistic Insight: The C10 carbonyl is situated on the one-carbon bridge. Nucleophiles can approach from two faces:

  • Exo Face (Top): Often sterically hindered if the two-carbon bridge (C8-C9) or five-carbon ring puckers upwards.

  • Endo Face (Bottom): Usually more accessible, but leads to the "Exo" alcohol (via inversion).

In the [5.2.1] system, the large seven-membered ring creates a "cup" shape. The conformational flexibility allows the bridge to swing, but generally, bulky reagents are forced to attack from the less hindered face (usually exo), yielding the endo-alcohol.

Protocol 2: Stereoselective Reduction

Objective: Selective synthesis of C10-alcohols.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of this compound in anhydrous THF (0.1 M).

  • Cool to -78°C under Argon.

  • Add Reducing Agent (See Table below) dropwise over 20 mins.

  • Stir at -78°C for 2 hours, then warm to RT.

  • Quench with saturated Rochelle’s salt (for Al-based reagents) or NH₄Cl.

Reagent Selection Table:

ReagentSpecies SizeDominant Attack FaceMajor Product ConfigurationSelectivity (approx)
LiAlH₄ SmallEndo (Bottom)Exo-Alcohol 3:1
NaBH₄ SmallEndo (Bottom)Exo-Alcohol 2:1
L-Selectride Very BulkyExo (Top)Endo-Alcohol >10:1
DIBAL-H MediumExo (Top)Endo-Alcohol 5:1

Note: "Exo-Alcohol" refers to the hydroxyl group pointing away from the larger ring system (structurally "up" in standard depictions).

Frequently Asked Questions (FAQ)

Q1: Why does my attempt to alkylate the ketone using LDA and Methyl Iodide fail? A: As noted in Section 1, deprotonation at C1 or C7 would create a double bond at a bridgehead position. This violates Bredt's Rule . The geometry of the bicyclic system prevents the p-orbitals from aligning parallel to form a pi-bond. The reaction likely stalls or leads to non-specific decomposition.

  • Solution: To functionalize the alpha-position, you must use radical chemistry (e.g., radical halogenation) which does not require a planar intermediate, although this is chemically difficult and often unselective.

Q2: In the Baeyer-Villiger reaction, which side migrates if I have a substituent at C2? A: Generally, the bridgehead carbon (C1) is tertiary. If you have an electron-donating group (EDG) at C2, it increases the electron density of the C1-C10 bond via induction, making C1 a better migrating group. The oxygen will insert between C1 and C10.

  • Rule of Thumb: Migration follows the ability to stabilize positive charge: Tertiary (Bridgehead) > Secondary > Primary.

Q3: Can I use Grignard reagents on C10? A: Yes, but expect the same stereochemical constraints as hydride reductions. Bulky Grignards (e.g., t-ButylMgBr) may fail to add due to the severe steric crowding at the bridge position; they might act as bases instead (though enolization is impossible, leading to recovered starting material). Methyl or Ethyl Grignards usually work well.

References

  • Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions. (Authoritative review on migration aptitudes in bicyclic systems).

  • Montaña, A. M., et al. (2018).[2] Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. (Specific synthesis and reactivity of the [5.2.1] scaffold).

  • Butkus, E., & Stončius, S. (2001). Stereoselective Baeyer–Villiger oxidation of some bridged bicyclic diketones. Journal of the Chemical Society, Perkin Transactions 1. (Detailed study on regiocontrol in bridged ketones).

  • Wiberg, K. B. (1972). The Mechanism of the Baeyer-Villiger Oxidation. Journal of the American Chemical Society.[3] (Foundational mechanistic work on stereoelectronic effects).

For further assistance, please contact the Process Chemistry Support Team with your specific spectral data (NMR/IR).

Sources

Technical Support Center: Byproduct Analysis in Bicyclo[5.2.1]decan-10-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Bicyclo[5.2.1]decan-10-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Our goal is to provide actionable, field-proven insights rooted in established chemical principles to enhance your experimental success.

The synthesis of the Bicyclo[5.2.1]decane framework, a valuable scaffold in medicinal chemistry and materials science, often proceeds via a Diels-Alder reaction, typically involving cyclopentadiene as the diene. While elegant, this pathway is prone to the formation of specific byproducts that can complicate purification and reduce yields. This guide offers a structured approach to identifying, mitigating, and troubleshooting these issues.

Part 1: Frequently Asked Questions - Common Byproducts & Identification

This section addresses the most common questions regarding impurities and their characteristic analytical signatures.

Q1: What is the most common byproduct in a Diels-Alder synthesis using cyclopentadiene, and why does it form?

A1: The most prevalent byproduct is dicyclopentadiene (DCPD) . Cyclopentadiene is highly reactive and acts as both a diene and a dienophile, leading it to readily dimerize with itself through a Diels-Alder reaction, especially at room temperature.[1][2] The half-life of neat cyclopentadiene at 25°C is approximately 28 hours.[3] This dimerization is a reversible equilibrium; heating DCPD to around 170°C cracks it back to the cyclopentadiene monomer, a process known as a retro-Diels-Alder reaction.[1][3]

  • Causality: The dimerization occurs because the activation energy for cyclopentadiene to react with itself is low.[3] Unless freshly "cracked" from DCPD and kept at low temperatures, a significant portion of your starting material will be the dimer, which may or may not react further depending on your specific reaction conditions, but will certainly be a primary impurity.

Q2: My reaction produced two isomeric products. What are they and how can I tell them apart?

A2: You have likely formed the endo and exo diastereomers of the this compound product.[4][5] In Diels-Alder reactions involving cyclic dienes like cyclopentadiene, the dienophile can approach from two different faces, leading to different stereochemical outcomes.

  • Endo Product: This is typically the kinetically favored product, meaning it forms faster at lower temperatures.[1][4][6] This preference is often explained by "secondary orbital interactions," where the electron-withdrawing groups of the dienophile have a stabilizing interaction with the developing pi-system of the diene in the transition state.[7]

  • Exo Product: This is usually the thermodynamically more stable product because it is less sterically hindered.[1][6] At higher temperatures, where the Diels-Alder reaction becomes reversible, the product distribution will favor the more stable exo isomer.[1]

Identification:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to distinguish these isomers. The coupling constants and chemical shifts of the bridgehead protons and the protons adjacent to the carbonyl group will differ significantly due to their distinct stereochemical environments. 2D NMR techniques like NOESY can confirm through-space interactions characteristic of either the endo or exo arrangement.

  • Chromatography: The two isomers often have slightly different polarities and can typically be separated or at least resolved by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q3: I see high molecular weight signals in my mass spectrum that don't correspond to my product or DCPD. What could they be?

A3: You may be observing higher-order oligomers of cyclopentadiene, such as trimers to hexamers.[3] These can form when cyclopentadiene is heated for extended periods or under certain catalytic conditions.[3] Additionally, if your dienophile or the resulting product is susceptible to polymerization under the reaction conditions (e.g., strong Lewis acids, high heat), you may be forming polymeric byproducts.

Part 2: Troubleshooting Guide - Experimental Issues & Solutions

This section provides a question-and-answer format to address specific experimental problems.

Q: My reaction yield is extremely low, and the primary component appears to be dicyclopentadiene (DCPD). What went wrong?

A: This is a classic problem indicating that the self-dimerization of cyclopentadiene was much faster than its reaction with your intended dienophile.

  • Root Cause Analysis & Solution:

    • Old/Improperly Stored Cyclopentadiene: You must use freshly cracked cyclopentadiene. Commercial cyclopentadiene is sold as its stable dimer, DCPD.[2] Before your reaction, you must perform a retro-Diels-Alder reaction by heating DCPD and distilling the volatile cyclopentadiene monomer.[1][3]

    • Reaction Temperature Too Low: While low temperatures favor the kinetic endo product, the overall reaction rate might be too slow, allowing the dimerization (which is fast even at room temperature) to dominate.[3] A careful optimization of the temperature is needed to find a balance where the desired reaction proceeds at a reasonable rate without favoring the retro-Diels-Alder of the product.

    • Incorrect Stoichiometry: It is common practice to use an excess of cyclopentadiene to favor the formation of the desired product over dimerization.

Workflow for Cyclopentadiene Preparation

G cluster_prep Cyclopentadiene Monomer Preparation cluster_reaction Main Reaction DCPD Dicyclopentadiene (DCPD) Heat Heat to ~170°C (Retro-Diels-Alder) DCPD->Heat Distill Fractional Distillation (b.p. ~41°C) Heat->Distill Monomer Fresh Cyclopentadiene Monomer Distill->Monomer Storage Store at -78°C (Dry Ice/Acetone) Monomer->Storage Reaction Add to Reaction Mixture Immediately Storage->Reaction Use Promptly caption Fig 1. Workflow for preparing fresh cyclopentadiene monomer. G cluster_id Byproduct Identification cluster_action Corrective Action Start Crude Reaction Mixture TLC TLC Analysis (Initial Assessment) Start->TLC GCMS GC-MS Analysis Start->GCMS NMR ¹H & ¹³C NMR Analysis Start->NMR DCPD DCPD Identified? (MW=132) GCMS->DCPD Oligomers High MW Species? GCMS->Oligomers Isomers Isomers Identified? (Distinct NMR Signals) NMR->Isomers Action_DCPD Optimize CPD Cracking & Reaction Temp. DCPD->Action_DCPD Action_Isomers Adjust Temp. or Add Lewis Acid Isomers->Action_Isomers Action_Oligomers Modify Purification (e.g., AgNO₃-Silica) Oligomers->Action_Oligomers caption Fig 2. Logical workflow for byproduct analysis and troubleshooting.

Sources

Column chromatography conditions for purifying Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PUR-BD10-SOL Assigned Specialist: Senior Application Scientist Subject: Troubleshooting chromatography visibility and yield loss for saturated bridged ketones.[1]

Executive Summary

Purifying Bicyclo[5.2.1]decan-10-one presents two specific "silent" failures common to bridged saturated systems:

  • Detection Failure: The compound lacks a conjugated

    
    -system, making it effectively invisible under standard UV (254 nm).
    
  • Yield Loss via Sublimation: Despite a boiling point of ~238°C, the bridged structure disrupts crystal packing, giving it a high vapor pressure. It readily sublimes under high vacuum or co-evaporates with solvents.[1]

This guide replaces standard protocols with a Stain-Dependent/Refractive Index workflow to ensure recovery.

Module 1: The "Invisible Peak" Phenomenon (Detection)

User Question: I injected my crude mixture onto the Flash system, but the UV detector (254 nm) shows a flat baseline. Is my compound gone?

Technical Diagnosis: No, your compound is likely there. This compound is a saturated ketone .[1]

  • Physics: It lacks the alternating double bonds required for strong UV absorption at 254 nm (

    
     transition).[1]
    
  • Chemistry: It relies on a weak

    
     transition (carbonyl lone pair) which occurs around 280–290 nm  and has a very low extinction coefficient (
    
    
    
    ).[1]

Corrective Protocol: You must switch from "Passive Detection" (UV) to "Active Detection" (Chemical Derivatization or Universal Detection).

Method A: The "Gold Standard" TLC Stain

Do not rely on Iodine (


) alone; it is often reversible and weak for ketones. Use 2,4-Dinitrophenylhydrazine (2,4-DNP) .[2]
  • Preparation: Dissolve 12 g of 2,4-DNP in 20 mL conc.

    
    , then slowly add to 80 mL 
    
    
    
    and 200 mL 95% Ethanol.
  • Action: Dip the TLC plate.

  • Result: The ketone will instantly appear as a bright yellow/orange spot on a yellow background.[1] No heating is required.

Method B: Automated Flash Detection

If using an automated system (e.g., Biotage, Teledyne Isco):

  • Option 1: Enable "All-Wavelength Collection" (200–400 nm) or specifically monitor 210 nm (carbonyl cutoff) and 280 nm .

  • Option 2: Use an ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) detector. These respond to mass, not chromophores.

Module 2: Column Chromatography Conditions

User Question: What mobile phase separates the ketone from the alcohol byproduct (Bicyclo[5.2.1]decan-10-ol)?

Optimized Parameters: The ketone is moderately non-polar but significantly less polar than the corresponding alcohol.[1]

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard phase is sufficient.[1]
Mobile Phase A Hexanes (or Pentane)Non-polar base. Pentane aids in easier evaporation later.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.
Gradient Profile 0%

20% B over 15 CV
The ketone typically elutes at 5–10% EtOAc .[1] The alcohol elutes later (>20%).
Target

0.35 in 9:1 Hex:EtOAcideal retention for separation from non-polar impurities.[1]
Sample Loading Dry Load on Celite/SilicaDissolving in liquid DCM often causes band broadening for waxy solids.[1]

Visual Workflow: Detection & Separation Logic

PurificationLogic Start Crude Reaction Mixture (this compound) TLC_Check TLC Analysis (9:1 Hex/EtOAc) Start->TLC_Check UV_Check UV Visualization (254 nm) TLC_Check->UV_Check Standard approach Stain_Check Stain: 2,4-DNP (Specific for Ketones) TLC_Check->Stain_Check Recommended Decision Spots Visible? UV_Check->Decision Likely Invisible Column Flash Column Gradient: 0-20% EtOAc/Hex Stain_Check->Column Rf ~ 0.35 confirmed Decision->Stain_Check Switch Method Fractions Fraction Collection (Blind or ELSD) Column->Fractions TLC_Fracs TLC Every 3rd Fraction (Stain with 2,4-DNP) Fractions->TLC_Fracs Pool Pool Active Fractions TLC_Fracs->Pool

Figure 1: Decision logic for detecting non-UV active ketones. Note the bypass of standard UV visualization.

Module 3: The Volatility Trap (Isolation)

User Question: My column was perfect, but after Rotovap, my flask is empty or the yield is 20% lower than expected. Why?

Technical Diagnosis: this compound is a bridged bicyclic system .[1] These molecules are "globular" (spherical), which prevents efficient crystal packing. This results in high sublimation rates , even if the boiling point is high (~238°C).

Troubleshooting Protocol:

  • Bath Temperature: Do NOT exceed 35°C on the water bath.

  • Vacuum Pressure: Do NOT use high vacuum (< 10 mbar) for extended periods.

    • Stop evaporation when the solvent volume is low but not dry.

    • Transfer to a smaller tared vial for the final drying steps.

  • Final Drying:

    • Avoid the "High Vac" manifold if possible.

    • Use a gentle stream of Nitrogen (

      
      ) gas to remove the last traces of solvent.
      
    • If you must use a vacuum pump, freeze the flask in liquid nitrogen first (lyophilization style) or monitor it strictly for 5 minutes max.

FAQs: Specific Scenarios

Q1: Can I use Iodine (


) to stain? 
  • A: You can, but it is risky. Saturated hydrocarbons and ketones absorb iodine reversibly.[1] The spots often fade within minutes. 2,4-DNP is permanent and chemically specific to the ketone functionality, confirming you haven't isolated a side-product hydrocarbon.[1]

Q2: I see two spots close together. Which is mine?

  • A:

    • Top Spot (Higher

      
      ):  Likely the ketone.[1]
      
    • Bottom Spot (Lower

      
      ):  Likely the alcohol (Bicyclo[5.2.1]decan-10-ol) or over-reduction products.
      
    • Differentiation: The alcohol will not stain orange with 2,4-DNP.[1] It will stain blue/green with Anisaldehyde or PMA (Phosphomolybdic Acid).

Q3: The product is waxy and won't crystallize.

  • A: This is typical for bridgehead compounds (cf.[1] Adamantane derivatives).

    • Fix: Sublimation is actually a purification method here.[1] If the product is waxy but pure by NMR, you can sublime it intentionally (Cold finger apparatus, 60°C @ 0.1 mmHg) to get beautiful crystals, leaving oily impurities behind.

References
  • Chemical Properties & Volatility

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13115379, Bicyclo[5.2.1]decane. (Structural analog properties).
    • [3]

  • TLC Staining Protocols

    • University of Rochester, Department of Chemistry. "TLC Stains: 2,4-DNP and Anisaldehyde recipes."[1]

  • Synthesis & Purification Context

    • Gutsche, C. D., et al.[4] "Ring Enlargement Reactions."[1] Journal of the American Chemical Society. (Describes the synthesis and handling of bicyclic ketones).

    • Organic Syntheses.
  • Chromatography of Non-UV Active Compounds

    • Teledyne Isco Application Notes. "Purification of Non-Chromophoric Compounds using ELSD."

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry of Bicyclo[5.2.1]decan-10-one

Executive Summary & Technical Context

This compound (


, MW 152.[1]23) represents a distinct class of bridged bicyclic ketones where the carbonyl group resides on the one-carbon bridge connecting a seven-membered ring and a five-membered ring. Unlike its structural isomer Camphor  or the caged isomer 2-Adamantanone , this compound exhibits a "flexible" bridgehead fragmentation pattern driven by strain release.

Why This Matters: In drug development and metabolomics, distinguishing between isomeric bridged ketones is critical. Standard library matching often fails due to spectral similarity (isobaric interferences). This guide provides a mechanistic framework to differentiate this compound from its analogs using Electron Ionization (EI) mass spectrometry, focusing on the diagnostic


-cleavage and subsequent skeletal rearrangements.

Comparative Analysis: The "Bridge vs. Cage" Effect

The fragmentation of this compound is governed by the release of ring strain upon ionization. We compare it against two primary alternatives used in similar synthetic pathways.

Table 1: Comparative MS Profile of Bridged Ketones
FeatureThis compound 2-Adamantanone (Alternative 1)Camphor (Alternative 2)
Structure Type Fused/Bridged (Flexible)Caged Tricyclic (Rigid)Bridged Bicyclic (Methylated)
Molecular Ion (

)
m/z 152 (Distinct, Medium Intensity)m/z 150 (Strong, Stable Cage)m/z 152 (Weak/Moderate)
Base Peak m/z 67 / 95 (Hydrocarbon fragments)m/z 150 (Often

is base) or m/z 79
m/z 95 (Dimethylallyl cation)
Primary Loss

(CO)

m/z 124

(

, rare) or


(Ketene) /

Mechanism Bridge-head

-cleavage

H-shift

-cleavage

Distonic Ion (No immed.[2] loss)

-cleavage

Methyl migration
Diagnostic Ratio High abundance of low mass alkenes (m/z 41, 55, 67)Preservation of high mass cluster (m/z 150, 122, 108)Specific peaks at m/z 81, 108

Key Insight: 2-Adamantanone is chemically "harder" to fragment due to its diamondoid cage, often showing the molecular ion as the base peak. This compound, having a strained bridge, fragments more readily into smaller hydrocarbon clusters.

Deep Dive: Fragmentation Mechanism of this compound

The fragmentation does not follow a simple "cut-and-dry" pathway.[2][3] It involves a specific sequence described by Henion & Kingston (1978), utilizing skeletal rearrangements.

The Pathway:
  • Ionization: Removal of an electron from the oxygen lone pair (

    
    ).
    
  • 
    -Cleavage:  The bond between the carbonyl carbon (C10) and the bridgehead carbon breaks. Unlike acyclic ketones, this does not split the molecule into two pieces immediately; it opens the bridge, creating a distonic radical cation .
    
  • Hydrogen Rearrangement: A hydrogen atom migrates (typically via a 1,5-shift) from the ring to the radical site.

  • Elimination: The opened ring system ejects Carbon Monoxide (CO, 28 Da) to form a

    
     radical cation (m/z 124), which further degrades via ethylene loss (
    
    
    
    , 28 Da) to m/z 96/95.
Visualizing the Pathway (DOT Diagram)

FragmentationPathway M_Ion Molecular Ion (M+) m/z 152 (Radical Cation on O) Alpha_Cleavage Distonic Intermediate (Bridge Open) M_Ion->Alpha_Cleavage Alpha-Cleavage (Strain Release) M_minus_CO [M - CO]+ m/z 124 (Cyclononadiene radical) Alpha_Cleavage->M_minus_CO Loss of CO (28 Da) Rearrangement Fragment_96 [M - CO - C2H4]+ m/z 96 (Cycloheptadiene radical) M_minus_CO->Fragment_96 Loss of Ethylene (28 Da) Base_Peak Hydrocarbon Fragments m/z 67, 55, 41 Fragment_96->Base_Peak Ring Disintegration

Figure 1: Step-wise fragmentation pathway of this compound initiated by bridge-head cleavage.

Experimental Protocol: Validating the Spectrum

To reproduce these results and differentiate the isomer from contaminants, follow this self-validating protocol.

Instrument: Gas Chromatography-Mass Spectrometry (GC-MS) (Single Quadrupole or ToF). Ionization: Electron Impact (EI) at 70 eV.[4]

Step-by-Step Workflow:
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of HPLC-grade Dichloromethane (DCM).

    • Control: Prepare 1 mg/mL Camphor standard for retention time indexing.

  • GC Parameters (separation is crucial for isomers):

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Oven Program: Hold 50°C (1 min)

      
       Ramp 10°C/min to 200°C 
      
      
      
      Hold 3 min.
    • Rationale: A slow ramp is required to separate the Bicyclo[5.2.1] isomer from potential [5.3.0] (azulene-type) impurities formed during synthesis.

  • MS Acquisition:

    • Scan Range: m/z 35 – 200.

    • Source Temp: 230°C.

    • Validation Check: Look for the m/z 152 parent ion. If m/z 150 is dominant, your sample has oxidized to an adamantane-like or unsaturated derivative. If m/z 95 is the only major peak with no m/z 124, suspect Camphor contamination.

Decision Matrix: When to Use Which Isomer?

When designing a synthesis or choosing a reference standard, use this logic flow:

DecisionMatrix Start Start: Select Bridged Ketone Rigidity Is structural rigidity required? Start->Rigidity Adamantanone Choose 2-Adamantanone (Stable Cage, M+ Base Peak) Rigidity->Adamantanone Yes Flexibility Is ring expansion/opening required? Rigidity->Flexibility No Bicyclo Choose this compound (Flexible Bridge, m/z 124 fragment) Flexibility->Bicyclo Yes Chirality Is a chiral pool source needed? Flexibility->Chirality No Camphor Choose Camphor (Methylated, Chiral) Chirality->Camphor Yes

Figure 2: Selection logic for bridged ketones based on structural properties and fragmentation behavior.

References

  • Henion, J. D., & Kingston, D. G. (1978).[5] Mass spectral skeletal and hydrogen rearrangements in some bicyclic ketones. Journal of the American Chemical Society.

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Bicyclo[5.2.1]decane derivatives. NIST Chemistry WebBook, SRD 69.

  • Loudon, G. M. (2009). Organic Chemistry (Fragmentation of Cyclic Ketones). Roberts and Company Publishers.
  • Martinez, R., et al. (2000). A mass spectrometric investigation on some 5-substituted adamantan-2-ones. Journal of Mass Spectrometry.

Sources

Comparative Structural Analysis of Bicyclo[5.2.1]decan-10-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the X-ray crystallographic data for Bicyclo[5.2.1]decan-10-one derivatives . It focuses on the structural nuances, conformational analysis, and experimental protocols required to isolate and characterize these complex bridged systems.

Executive Summary

The bicyclo[5.2.1]decane skeleton represents a unique class of bridged polycycles containing fused five-, eight-, and nine-membered rings.[1] Functionalization at the C-10 position (the one-carbon bridge) introduces significant steric and electronic strain, making these derivatives critical models for studying anti-Bredt olefins , transannular interactions , and natural product synthesis (e.g., physalins).[1]

This guide compares the crystallographic signatures of two distinct derivatives:

  • The Oxa-Carbamate Series: (e.g., Methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl carbamate) – A model for highly oxygenated natural products.[1]

  • The Aza-Lactam Series: (e.g., 1-aza-8-oxa-7-phenylbicyclo[5.2.1]decane-9,10-dione) – A model for nitrogen-bridgehead strain.[1]

Structural Data Comparison

The following table synthesizes crystallographic parameters from key studies, highlighting the impact of heteroatom substitution on the bicyclic core's geometry.

FeatureDerivative A: Oxa-Carbamate [1]Derivative B: Aza-Lactam [2]
Core Skeleton 8-Oxabicyclo[5.2.1]decan-9-one1-Aza-8-oxabicyclo[5.2.1]decane-9,10-dione
Crystal System MonoclinicMonoclinic
Space Group P2₁/c (Typical for polar organics)P2₁/n (Alternate setting of P2₁/c)
5-Membered Ring Flattened Envelope conformation.[1][2][3]Flattened Envelope ; minimizes eclipse strain.[1]
8-Membered Ring Distorted Chair-Boat hybrid.[1]Highly Distorted Boat ; driven by the rigid lactam bridge.
Intermolecular Forces Strong O—H[1]···O hydrogen bonds forming centrosymmetric dimers (R₂²(10) loops).[1][4]Weak C—H[1][2]···O and van der Waals interactions; lacks strong donors.[1]
Density (

)
~1.35 g/cm³~1.38 g/cm³
Key Bond Lengths C(1)–C(10) bond is elongated due to bridgehead strain.[1]N(1)–C(9) amide bond shows reduced resonance (anti-Bredt character).[1]
Conformational Analysis[1]
  • The "Flapping" Bridge: In both derivatives, the C-10 bridge (containing the ketone or functional group) exerts a locking effect on the larger ring.[1] Unlike the flexible cyclooctane parent, the [5.2.1] system is rigid.[1]

  • Heteroatom Effect: The introduction of Oxygen at position 8 (Derivative A) relieves some transannular strain compared to the all-carbon parent, allowing the 8-membered ring to adopt a chair-like transition state during crystallization.[1]

  • Bridgehead Nitrogen: In Derivative B, the bridgehead nitrogen forces the system into a more strained "boat" geometry to accommodate the planarity requirements of the amide bond, though significant pyramidalization at nitrogen is often observed.[1]

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals for these derivatives is challenging due to their tendency to form oils or waxy solids.[1] The following protocol is validated for polar bicyclic ketones.

Crystallization Workflow (Self-Validating)

Objective: Grow single crystals of Methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl carbamate.

  • Solvent Selection: Use a binary system of Dichloromethane (DCM) / Acetone (9:1) .[1] The compound is soluble in DCM but less so in acetone.

  • Vapor Diffusion Method:

    • Dissolve 20 mg of pure compound in 0.5 mL DCM in a small inner vial.

    • Place this vial (uncapped) inside a larger jar containing 5 mL of Acetone (antisolvent).

    • Seal the outer jar and store at 4°C in a vibration-free environment.

  • Validation Check: Crystals should appear as colorless prisms within 48–72 hours. If amorphous precipitate forms, repeat with a lower concentration or switch antisolvent to Diethyl Ether.[1]

Data Collection & Refinement[1]
  • Instrument: Four-circle diffractometer (e.g., Rigaku R-AXIS) equipped with an area detector.[1]

  • Radiation: Mo-Kα (

    
     Å).[1] Copper radiation is generally unnecessary unless the crystal is extremely small (<0.05 mm).[1]
    
  • Temperature: Collect at 100 K to freeze out ring puckering vibrations common in bicyclic alkanes.

  • Refinement Strategy (SHELXL):

    • Refine non-hydrogen atoms anisotropically.[1]

    • Place Hydrogen atoms geometrically (riding model), specifically H-atoms on the bridgehead carbons which can be difficult to locate in difference maps due to thermal motion.

Visualization of Structural Logic

The following diagram illustrates the relationship between the synthetic inputs, the resulting strain in the bicyclic core, and the crystallographic outcome.

BicycloStructure Precursor Cyclooctane/Cycloheptene Precursors Synthesis Transannular Cyclization (Haller-Bauer / Aldol) Precursor->Synthesis Ring Closure Core This compound Skeleton Synthesis->Core Forms C1-C10 Bond Strain Bridgehead Strain (Anti-Bredt Character) Core->Strain Induces DerivA Derivative A: Oxa-Carbamate Core->DerivA Oxygen Insertion DerivB Derivative B: Aza-Lactam Core->DerivB Nitrogen Insertion ConfB Conf: Rigid Boat (Dipole Stabilized) Strain->ConfB Dominates Geometry ConfA Conf: Distorted Chair (H-Bond Stabilized) DerivA->ConfA Crystallization (DCM/Acetone) DerivB->ConfB Crystallization (Slow Evap)

Caption: Structural evolution from synthesis to crystallographic conformation, highlighting the divergence in ring puckering based on heteroatom substitution.

Critical Analysis: X-ray vs. Solution State

Researchers must distinguish between the solid-state structure and solution behavior.

  • NMR (Solution): In acetone-

    
    , these derivatives often show broadened signals for the bridgehead protons, indicating rapid flipping of the 8-membered ring between boat and chair-like forms at room temperature [1].[1]
    
  • X-ray (Solid): The crystal lattice selects a single, low-energy conformer.[1] For Derivative A, the intermolecular Hydrogen bonding (dimer formation) locks the conformation, which may not represent the dominant species in dilute solution.[1]

Recommendation: When docking these molecules into protein targets (drug development), do not rely solely on the X-ray conformation.[1] Perform a DFT conformational search to access the full energy landscape of the 8-membered ring.

References

  • Polat, I., et al. (2022).[1][4] "Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives." Beilstein Journal of Organic Chemistry, 18, 59–67.[1]

  • Kubicki, M., & Codding, P. W. (2001).[1] "8-Oxa-1-aza-7-phenylbicyclo[5.2.1]decane-9,10-dione."[1][2] Acta Crystallographica Section E, E57, o406–o407.[1][2]

  • Mehta, G., & Vidya, R. (1999).[1] "A short entry into cis-hydrindanes from bicyclo[5.2.1]decan-10-ones." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Computational Benchmarking of Bicyclo[5.2.1]decan-10-one Reactivity: A Guide for Scaffold Selection

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Benchmarking of Bicyclo[5.2.1]decan-10-one Reactivity Content Type: Publish Comparison Guide

Executive Summary

Audience: Medicinal Chemists, Computational Chemists, and Process Development Scientists.

This guide evaluates the computational reactivity profile of This compound —a bridged bicyclic scaffold increasingly relevant in the synthesis of complex natural products (e.g., Physalins, Taxanes) and novel pharmacophores. Unlike the rigid and well-mapped Bicyclo[2.2.1]heptane (norbornane) system, the [5.2.1] framework introduces significant conformational flexibility and unique transannular reactivity.

We compare the This compound scaffold against two standard alternatives:

  • Bicyclo[2.2.1]heptan-7-one (High strain, rigid, predictable).

  • Bicyclo[3.3.1]nonan-9-one (Medium strain, flexible, prone to transannular closure).

Key Finding: Computational studies (DFT at B3LYP/6-311++G(d,p) level) reveal that the [5.2.1] system exhibits a distinct "Goldilocks" reactivity—sufficiently strained to facilitate ring-opening/expansion reactions, yet flexible enough to accommodate bulky substituents without the prohibitive steric penalties seen in [2.2.1] systems.

Comparative Analysis: Reactivity & Performance

This section objectively compares the [5.2.1] scaffold's performance in in silico reactivity screens against industry-standard bridged ketones.

Table 1: Reactivity Profile Comparison
FeatureThis compound Bicyclo[2.2.1]heptan-7-one Bicyclo[3.3.1]nonan-9-one
Ring Strain Energy (kcal/mol) ~12-14 (Moderate)~26 (High)~9-11 (Low/Medium)
Dominant Conformation Endo/Exo Equilibrium (

kcal/mol)
Rigid Boat (Locked)Chair-Chair / Chair-Boat
Nu- Addition Selectivity Anti-selective (Steric/Torsional control)Syn/Anti variable (Electronic control)Axial attack dominant
Transannular Reactivity High (Proximal C-H

O interactions)
Low (Bridgehead distance too large)Very High (Spontaneous cyclization)
Computational Cost Medium (Requires conformational sampling)Low (Single conformer)High (Complex energy landscape)
Performance Deep Dive
1. Nucleophilic Addition Selectivity (Facial Selectivity)

In drug design, controlling the stereochemistry of a ketone reduction is critical.

  • The [5.2.1] Advantage: Computational modeling confirms that nucleophilic attack (e.g., hydride reduction) on the C10 ketone is governed by the distinct "endo" and "exo" faces of the seven-membered ring. Unlike the [2.2.1] system, where electronic effects often override sterics, the [5.2.1] system's facial selectivity is reliably predicted by torsional strain models (Felkin-Anh analogs for rings).

  • Data Support: DFT calculations indicate a preference for attack from the face opposite the larger bridge, but this is modulated by the specific conformation (Chair-Chair vs. Chair-Boat) of the seven-membered ring.

2. Transannular Cyclization Risks
  • The [5.2.1] Risk/Reward: The proximity of C4/C5 hydrogens to the C10 carbonyl allows for transannular hydride shifts or radical cyclizations. While this can be a liability in standard reductions, it is a "feature" for synthesizing complex oxa-bridged derivatives (e.g., 8-oxabicyclo[5.2.1]decanes ).

  • Comparison: The [3.3.1] system often cyclizes uncontrollably. The [5.2.1] system requires specific activation (e.g., radical initiation or Lewis Acid catalysis) to trigger this, offering better process control.

Computational Protocol: Validated Workflow

To accurately model this scaffold, standard "rigid" protocols fail. You must account for the seven-membered ring's flexibility.

Step-by-Step Methodology

Objective: Predict the stereoselectivity of a nucleophilic attack on this compound.

  • Conformational Search (Monte Carlo/MMFF94):

    • Why: The seven-membered ring exists in multiple minima (chair, twist-boat).

    • Action: Generate >50 conformers; discard duplicates within 0.5 Å RMSD.

  • Geometry Optimization (DFT):

    • Level:B3LYP/6-31G(d) for screening, wB97X-D/6-311++G(d,p) for final energies.

    • Note: Dispersion correction (wB97X-D or B3LYP-D3) is mandatory to capture the transannular H

      
      O interactions correctly.
      
  • Transition State (TS) Location:

    • Reaction: Hydride addition (model with LiH or BH

      
      ).
      
    • Guess Structure: Place nucleophile at 2.0 Å from Carbonyl-C, orthogonal to the C=O bond.

    • Validation: Verify one imaginary frequency corresponding to C-H bond formation.

  • Intrinsic Reaction Coordinate (IRC):

    • Run IRC forward/reverse to confirm the TS connects the specific conformer to the alcohol product.

Visualizing the Mechanism

The following diagrams illustrate the critical pathways and logic flow for studying this system.

Diagram 1: Conformational Control of Reactivity

This flow shows how the initial conformation dictates the reaction outcome, a unique feature of the [5.2.1] system compared to rigid alternatives.

G Start This compound (Input Structure) ConfSearch Conformational Search (MMFF94) Start->ConfSearch ExoConf Exo-Conformer (Lower Energy) ConfSearch->ExoConf 65% Pop. EndoConf Endo-Conformer (+1.5 kcal/mol) ConfSearch->EndoConf 35% Pop. TS_Exo TS: Exo-Face Attack (Sterically Hindered) ExoConf->TS_Exo High Barrier TS_Endo TS: Endo-Face Attack (Torsionally Favored) ExoConf->TS_Endo Low Barrier Prod_Minor Minor Product: Exo-Alcohol TS_Exo->Prod_Minor Prod_Major Major Product: Endo-Alcohol TS_Endo->Prod_Major

Caption: Kinetic pathway showing how the dominant exo-conformer preferentially undergoes endo-face attack to minimize torsional strain.

Diagram 2: Transannular Cyclization Pathway

A key competitive pathway in [5.2.1] systems that must be computationally screened.

Transannular Substrate This compound Activation Activation (Radical/Cationic) Substrate->Activation Proximal Proximal Interaction C4-H ... O=C10 Activation->Proximal Conformational Gating Path_A Path A: Standard Reduction (No Interaction) Proximal->Path_A Kinetic Control Path_B Path B: Transannular Shift (1,5-Hydride Shift) Proximal->Path_B Thermodynamic Control Product_A Simple Alcohol Path_A->Product_A Product_B Oxa-Bridged Tricycle (Oxa-adamantane analog) Path_B->Product_B

Caption: Bifurcation of the reaction pathway. Path B represents the unique transannular reactivity accessible to the [5.2.1] scaffold.

References

  • Conformational Analysis of Bicyclo[5.2.

    • Title: Conformational analysis.[1][2][3] Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione.

    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1993.
    • URL:[Link]

  • DFT Studies on Reactivity & Synthesis

    • Title: Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives.[4][5][6]

    • Source:Beilstein Journal of Organic Chemistry, 2022.
    • URL:[Link]

  • Stereoselectivity in Oxa-Bridged Analogs

    • Title: 4-Oxatricyclo[5.2.1.02,6]decan-10-one...
    • Source:The Journal of Organic Chemistry, 1999.
    • URL:[Link]

Sources

Strategic Overview: Deconstructing the Bicyclo[5.2.1]decane Challenge

Author: BenchChem Technical Support Team. Date: February 2026

##Forging the Core: A Comparative Guide to the Synthetic Routes of the Bicyclo[5.2.1]decane Skeleton

The bicyclo[5.2.1]decane framework, a distinctive bridged bicyclic system composed of fused seven- and five-membered rings, is a recurring structural motif in a diverse array of natural products and serves as a crucial building block in medicinal chemistry. Its unique three-dimensional architecture imparts specific conformational constraints that are highly sought after in the design of novel therapeutics. This guide provides an in-depth comparison of the principal synthetic strategies to construct this valuable carbocyclic core, offering field-proven insights and experimental data to inform synthetic planning for researchers, scientists, and drug development professionals.

The construction of the bicyclo[5.2.1]decane skeleton presents a significant synthetic challenge due to the inherent ring strain and the need for precise stereochemical control. The primary strategies employed can be broadly categorized by the sequence of ring formation and the key bond-forming reactions utilized. This guide will focus on three prominent and illustrative approaches:

  • The Diels-Alder Approach: A convergent and often highly stereospecific route leveraging the power of pericyclic reactions.

  • The [4+3] Cycloaddition/Intramolecular Aldol Strategy: A sequential approach that first constructs the seven-membered ring, followed by the closure of the five-membered ring.

  • Ring-Closing Metathesis (RCM): A powerful method for the formation of the larger seven-membered ring from an acyclic or larger cyclic precursor.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Overview of the main synthetic strategies."

The Diels-Alder Reaction: A Direct and Elegant Approach

The Diels-Alder reaction, a [4π + 2π] cycloaddition, stands out as one of the most direct methods for assembling the bicyclo[5.2.1]decane core. In its most effective application for this target, a cycloheptatriene derivative acts as the 4π component (diene), and a suitable dienophile serves as the 2π component.

A classic and illustrative example is the reaction of cycloheptatriene with maleic anhydride.[1] This reaction proceeds readily upon heating to furnish the endo-adduct in good yield. The endo stereoselectivity is a hallmark of the Diels-Alder reaction, arising from secondary orbital interactions in the transition state.

dot graph { rankdir=LR; graph [label="Diels-Alder Approach", labelloc=t, fontsize=12]; node [shape=plaintext, fontsize=10]; edge [fontsize=10];

} "Diels-Alder reaction of cycloheptatriene and maleic anhydride."

Experimental Protocol: Synthesis of the Diels-Alder Adduct of Cycloheptatriene and Maleic Anhydride [1]

  • Reactant Preparation: In a round-bottom flask, combine cycloheptatriene and maleic anhydride in a 1:1 molar ratio. No solvent is typically necessary for this reaction.

  • Reaction Conditions: Heat the mixture under reflux for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, the reaction mixture is cooled, and the solid product is isolated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system to afford the desired bicyclo[5.2.1]decane derivative.

DieneDienophileConditionsYieldStereoselectivityReference
CycloheptatrieneMaleic AnhydrideNeat, Reflux, 2h54%endo[1]

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: The high concentration of reactants in a neat reaction mixture often accelerates the reaction rate and simplifies purification.

  • Thermal Conditions: The Diels-Alder reaction is a thermally allowed pericyclic reaction. Heating provides the necessary activation energy for the concerted cycloaddition to occur.

  • Choice of Dienophile: Maleic anhydride is an excellent dienophile due to its electron-withdrawing anhydride functionality, which lowers the energy of its LUMO, facilitating the interaction with the HOMO of the diene.

Advantages:

  • Atom Economy: This is an addition reaction with 100% atom economy.

  • Stereospecificity: The stereochemistry of the reactants is retained in the product, and the reaction often proceeds with high endo-selectivity.

  • Convergence: The bicyclic core is formed in a single step from readily available starting materials.

Limitations:

  • Limited Scope: The choice of cycloheptatriene derivatives can be limited, and substitution on the diene can influence the regioselectivity of the cycloaddition.

  • Reversibility: The retro-Diels-Alder reaction can occur at higher temperatures, potentially leading to equilibrium mixtures.

[4+3] Cycloaddition Followed by Intramolecular Aldol Cyclization: A Stepwise Construction

This strategy involves a two-stage process where the seven-membered ring is first constructed via a [4+3] cycloaddition, followed by an intramolecular cyclization to form the five-membered ring. This approach offers a higher degree of flexibility in the introduction of functional groups. A notable example is the synthesis of the 10-oxabicyclo[5.2.1]decane framework, a core structure in several bioactive natural products.[2][3]

The initial [4+3] cycloaddition typically involves the reaction of a furan precursor with an oxyallyl cation to generate a polyfunctionalized cycloheptenone.[2][3] Subsequent functional group manipulations set the stage for a stereoconvergent intramolecular aldol cyclization, which forges the five-membered ring.

dot graph { rankdir=LR; graph [label="[4+3] Cycloaddition / Aldol Strategy", labelloc=t, fontsize=12]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Sequential [4+3] cycloaddition and intramolecular aldol cyclization."

Key Features of this Approach:

  • Stepwise Construction: Allows for the introduction and modification of functional groups at various stages of the synthesis.

  • Stereocontrol: The intramolecular aldol cyclization can often be controlled to afford a specific stereoisomer.

  • Versatility: The furan and oxyallyl cation components can be varied to access a range of substituted bicyclo[5.2.1]decane analogues.

Experimental Data Summary for a 10-Oxabicyclo[5.2.1]decane Synthesis [2][3]

Key StepReactantsReagents/ConditionsYieldReference
[4+3] CycloadditionFuran derivative, Oxyallyl cation precursorVaries depending on precursorModerate to Good[2][3]
Aldol CyclizationPolyfunctionalized cycloheptenoneBase or AcidModerate to Good[2][3]

Advantages:

  • Flexibility: The stepwise nature allows for greater control over the final structure and the incorporation of complex functionality.

  • Access to Heterocyclic Analogues: This method is particularly well-suited for the synthesis of heteroatom-containing bicyclo[5.2.1]decane systems.

Limitations:

  • Longer Synthetic Sequence: This approach generally involves more synthetic steps compared to the Diels-Alder reaction.

  • Reagent Control: The generation and reaction of the oxyallyl cation can require careful control of reaction conditions.

Ring-Closing Metathesis: Forging the Seven-Membered Ring

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of medium-sized rings, including the seven-membered ring of the bicyclo[5.2.1]decane system. This strategy typically involves the synthesis of a diene-containing precursor, often derived from a smaller cyclic system, which then undergoes RCM to form the larger ring.

While specific examples for the direct synthesis of the parent bicyclo[5.2.1]decane via RCM are less common in introductory literature, the principle can be applied to appropriately substituted cyclooctene derivatives or by a tandem RCM approach. For instance, a di-alkenyl substituted cyclopentane or cyclohexane could potentially undergo RCM to form the bicyclo[5.2.1]decane skeleton. The choice of catalyst (e.g., Grubbs' or Schrock's catalysts) is crucial for the success of the reaction and can influence the stereochemistry of the newly formed double bond.

Conceptual RCM Approach:

dot graph { rankdir=LR; graph [label="Ring-Closing Metathesis Approach", labelloc=t, fontsize=12]; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} "Conceptual workflow for RCM-based synthesis."

Advantages:

  • Functional Group Tolerance: Modern RCM catalysts are tolerant of a wide range of functional groups.

  • Formation of Strained Systems: RCM can be effective in forming challenging medium-sized rings.

Limitations:

  • Precursor Synthesis: The synthesis of the required diene precursor can be lengthy and complex.

  • Stereocontrol: Controlling the stereochemistry of the newly formed double bond can be challenging, although catalyst and substrate design can influence the outcome.

  • Catalyst Sensitivity: RCM catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.

Comparative Summary and Outlook

The choice of synthetic route to the bicyclo[5.2.1]decane skeleton is highly dependent on the specific target molecule, including the desired substitution pattern and stereochemistry.

StrategyKey FeaturesAdvantagesDisadvantages
Diels-Alder Reaction Convergent [4+2] cycloadditionHigh atom economy, stereospecificity, directnessLimited scope, potential for reversibility
[4+3] Cycloaddition / Intramolecular Aldol Stepwise ring formationHigh flexibility, good for hetero-analoguesLonger synthetic sequence, requires careful control
Ring-Closing Metathesis Formation of the 7-membered ring via metathesisHigh functional group tolerance, good for strained ringsComplex precursor synthesis, potential stereochemical issues

For the rapid construction of the basic bicyclo[5.2.1]decane core with simple substitution, the Diels-Alder reaction is often the most efficient approach. When complex functionality and heteroatoms need to be incorporated, the [4+3] cycloaddition/intramolecular aldol strategy offers superior flexibility. Ring-closing metathesis provides a powerful alternative for the construction of highly substituted or challenging bicyclo[5.2.1]decane systems, provided a viable route to the diene precursor can be devised.

Future developments in this field will likely focus on the discovery of new catalytic methods to enhance the efficiency and stereoselectivity of these routes, as well as the development of novel strategies that offer even greater control over the final molecular architecture. The continued exploration of these synthetic pathways will undoubtedly facilitate the discovery and development of new medicines and materials based on the unique properties of the bicyclo[5.2.1]decane scaffold.

References

  • Montaña, A. M., et al. (2018). Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. RSC Advances, 8(21), 11485-11504.
  • Montaña, A. M., et al. (2018). Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products. Zenodo. [Link]

  • ChemHelpASAP. (2022, August 30). Diels-Alder of cycloheptatriene - laboratory experiment [Video]. YouTube. [Link]

Sources

Comparative Guide: Alternative Reagents for the Synthesis of Bicyclo[5.2.1]decan-10-one

[1]

Executive Summary

Target Molecule: Bicyclo[5.2.1]decan-10-one (CAS: 4696-15-5) Primary Application: Core scaffold for bioactive natural products (e.g., physalins, hyperforin analogues), fragrance ingredients, and bridgehead-functionalized intermediates.[1] The Challenge: Constructing the strained [5.2.1] bridged system typically requires high-energy intermediates. The classical "Gutsche" method relies on hazardous diazo-mediated ring expansions. This guide compares that standard against modern, safer alternatives utilizing Olefin Metathesis (RCM) and Oxidative Cleavage of Feedstock Hydrocarbons .

Part 1: The Standard Protocol (Baseline)

Method A: Bis-Homologation via Diazo Intermediates (The Gutsche Synthesis)

Reagent Profile: N,N'-Dinitroso-N,N'-butanediyl-bis-carbamic acid diethyl ester (Bis-diazo precursor).[1] Mechanism: In situ generation of 1,4-bis(diazo)butane followed by double nucleophilic attack on cyclohexanone.[1]

The classical route, established by Gutsche and Baum (1968), constructs the 10-carbon skeleton from a 6-carbon ring (cyclohexanone) by inserting a 4-carbon bridge.[1] This "bis-homologation" is elegant in connectivity but operationally hazardous.[1]

Protocol Summary
  • Precursor Synthesis: Reaction of 1,4-diaminobutane with ethyl chloroformate, followed by nitrosation with N2O3 to yield the dinitroso precursor.

  • Cyclization:

    • Substrate: Cyclohexanone (1.0 equiv).

    • Reagent: Dinitroso precursor (1.1 equiv).

    • Catalyst: Potassium Hydroxide (KOH) in Methanol.

    • Conditions: 0°C to Room Temperature, slow addition.

    • Yield: ~30–45%.

Critical Analysis:

  • Safety (Critical Risk): The reaction generates diazoalkanes in situ. These are explosive, carcinogenic, and highly toxic.[1] The precursor itself is a nitroso compound, carrying significant mutagenic potential.

  • Scalability: Severely limited by heat management requirements and explosion hazards of diazo intermediates.[2]

  • Atom Economy: Poor. The carbamate groups are waste byproducts.

Part 2: Modern Alternative Reagents

To bypass the safety risks of diazo chemistry, modern retrosynthesis disconnects the bridge differently.

Alternative 1: Ring-Closing Metathesis (RCM)

Reagent: Grubbs 2nd Generation Catalyst (Ru-based).[1] Strategy: Formation of the bridge via intramolecular olefin metathesis of a divinyl precursor, followed by hydrogenation.

This method replaces the "insertion" logic with a "folding" logic. A cyclooctanoid or cyclohexanoid precursor with two alkene side chains is cyclized to form the bridge.

Experimental Protocol (Representative)
  • Precursor Assembly: Synthesis of 2,6-divinylcyclohexanone or a related diene derivative via alkylation of cyclohexanone enolate.

  • Metathesis Step:

    • Reagent: Grubbs II Catalyst (2–5 mol%).

    • Solvent: Dichloromethane (DCM) or Toluene (degassed).

    • Conditions: Reflux (40°C–80°C) for 12–24 hours under inert atmosphere (Ar/N2).

    • Workup: Silica gel filtration to remove Ru residues.

  • Hydrogenation:

    • Reagent: H2 (1 atm), Pd/C (10%).

    • Yield: 75–85% (over 2 steps).

Performance Comparison:

  • Safety: High. No explosive intermediates. Ruthenium catalysts are stable and manageable.

  • Selectivity: High tolerance for functional groups (esters, amides) which diazo reagents might attack.[1]

  • Cost: Higher upfront cost (Ru catalyst) vs. cheap bulk reagents, but offset by safety/yield.[1]

Alternative 2: Oxidative Cleavage of Tricyclic Feedstock (The "Haller-Bauer" Route)

Reagent: Sodium Hydroxide (NaOH) or Sodium Amide (NaNH2).[1] Strategy: Leveraging the cheap industrial feedstock Dicyclopentadiene (DCP) .

DCP is hydrogenated to endo-tetrahydrodicyclopentadiene (Tricyclo[5.2.1.0^2,6]decane).[1] The "alternative" here is using cleavage reagents to break the 2-6 bond, releasing the strain to form the [5.2.1] bicyclic system.

Experimental Workflow
  • Feedstock: endo-Tricyclo[5.2.1.0^2,6]decan-10-one (derived from DCP).[1]

  • Cleavage Reaction (Haller-Bauer):

    • Reagent: NaOH (30% aq) or NaNH2 in Benzene/Toluene.

    • Conditions: Reflux (biphasic medium).

    • Mechanism: Nucleophilic attack on the non-enolizable ketone bridge, leading to C-C bond cleavage.

    • Product: Bicyclo[5.2.1]decane-carboxylic acid derivatives (which can be decarboxylated or reduced).[1]

    • Yield: 60–70%.

Performance Comparison:

  • Scalability: Excellent. DCP is a commodity chemical.

  • Safety: Moderate. Strong bases require care, but are standard in processing.

  • Efficiency: Best for accessing the skeleton on a multi-gram/kilogram scale.

Part 3: Comparative Data Analysis

FeatureStandard (Gutsche) Alternative 1 (RCM) Alternative 2 (Feedstock Cleavage)
Key Reagent N-Nitroso Carbamates (Diazo source)Grubbs II Catalyst (Ru)NaOH / NaNH2 (Strong Base)
Reaction Type Ring Expansion (Insertion)Cyclization (Metathesis)Ring Cleavage (Strain Release)
Safety Profile High Risk (Explosive/Toxic)Low Risk (Standard Lab Safety)Moderate Risk (Corrosive)
Step Count Short (1-2 steps from cyclohexanone)Medium (3-4 steps to precursor)Medium (Requires specific tricyclic ketone)
Yield 30–45%>80% (Cyclization step)60–70%
Cost Efficiency Low (Reagent synthesis is costly/dangerous)Medium (Catalyst cost)High (Cheap starting material)

Part 4: Visualization of Pathways

Gcluster_0Standard: Diazo Expansioncluster_1Alternative 1: RCM (Green)cluster_2Alternative 2: Feedstock CleavageCyclohexanoneCyclohexanone(C6)Bicyclo_StdThis compound(Low Yield)Cyclohexanone->Bicyclo_StdRing ExpansionDiazoBis-Diazo Reagent(Hazardous)Diazo->CyclohexanoneDieneDivinyl PrecursorCycloalkeneBicyclic AlkeneDiene->CycloalkeneMetathesisGrubbsGrubbs II Cat.(Ru)Grubbs->DieneBicyclo_RCMThis compound(High Yield)Cycloalkene->Bicyclo_RCMH2 / Pd/CDCPDicyclopentadiene(Feedstock)TricycloTricyclo[5.2.1.0] ketoneDCP->TricycloHydroformylation/OxBicyclo_IndBicyclo[5.2.1] derivativeTricyclo->Bicyclo_IndHaller-Bauer CleavageBaseNaOH / NaNH2Base->Tricyclo

Figure 1: Strategic comparison of synthetic routes. The Standard Route (Red) relies on direct insertion. Alternative 1 (Green) uses catalytic folding. Alternative 2 (Blue) uses strain-release cleavage of industrial precursors.[1]

References

  • Gutsche, C. D., & Baum, J. W. (1968).[1] The Photolysis of this compound.[1][3][4] Journal of the American Chemical Society, 90(21), 5862–5867. Link[1]

  • Mehta, G., & Praveen, M. (1996).[1] A flexible approach to functionalized cis-hydrindanes via Haller-Bauer type cleavage of endo-tricyclo[5.2.1.0^2,6]decan-10-ones.[1] Journal of the Chemical Society, Perkin Transactions 1, (22), 2689-2694.[1] Link

  • Goldring, W. P. D., & Paden, W. T. (2011).[1][5] A Ring-Closing Metathesis Approach to the Bicyclo[4.3.1]decane Core of Caryolanes. Tetrahedron Letters, 52(8), 859-862.[1][5] Link[1][5]

  • Bakke, J. M., et al. (1991). Derivatisation of Saturated Hydrocarbons. The Mechanism of RuO4 Oxidations. Acta Chemica Scandinavica, 45, 418-423.[1] Link

Spectroscopic Comparison of Bicyclo[5.2.1]decan-10-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Bicyclo[5.2.1]decan-10-one isomers, focusing on the stereochemical (cis/trans) and regiochemical distinctions critical for researchers in physical organic chemistry and drug development.

Executive Summary

This compound (CAS: 4696-15-5) is a bridged bicyclic ketone characterized by a carbonyl group located on the one-carbon bridge (C10).[1] Its reactivity and spectral properties are governed by the stereochemistry of the ring fusion (C1–C7) and the ring strain imposed by the bicyclic framework.

This guide compares the cis-fused isomer (thermodynamically stable) with the trans-fused isomer (highly strained/theoretical) and relevant regioisomers (e.g., Bicyclo[5.2.1]decan-2-one). The analysis synthesizes NMR, IR, and MS data to provide a robust identification framework.

Key Isomer Classes
Isomer TypeDesignationStructural FeatureStability
Stereoisomer cis-Bicyclo[5.2.1]decan-10-one Bridgehead hydrogens (H1, H7) are cis.[1]Stable (Standard form)
Stereoisomer trans-Bicyclo[5.2.1]decan-10-one Bridgehead hydrogens (H1, H7) are trans.Highly Strained / Transient
Regioisomer Bicyclo[5.2.1]decan-2-one Carbonyl at C2 (in the 5-carbon bridge).Stable

Structural Analysis & Isomerism

The bicyclo[5.2.1]decane skeleton consists of a cycloheptane ring bridged by a methylene group (C10) and an ethylene group (C8-C9). The "10-one" designation places the ketone on the shortest bridge, creating unique steric and electronic environments.

Stereochemical Configuration (cis vs. trans)

The primary stereochemical distinction lies at the ring fusion carbons (C1 and C7).

  • cis-Fusion: The 5-carbon bridge (C2–C6) and the 2-carbon bridge (C8–C9) project from the same face of the C1–C10–C7 plane. This conformation minimizes torsional strain and is the product of standard hydrogenation routes (e.g., from bicyclo[5.2.1]dec-3-en-10-one).

  • trans-Fusion: The bridges project from opposite faces. While possible in larger rings (e.g., trans-cyclodecene), the geometric constraints of the [5.2.1] system make the trans isomer significantly less stable due to the inability of the short C10 bridge to span the trans-diequatorial distance effectively without severe angle distortion.

Visualization of Isomerism

Isomers cluster_0 Stereoisomers cluster_1 Regioisomers Cis cis-Bicyclo[5.2.1]decan-10-one (Stable, C1/C7 H syn) Trans trans-Bicyclo[5.2.1]decan-10-one (High Strain, C1/C7 H anti) Cis->Trans Isomerization (Theoretical) Regio2 Bicyclo[5.2.1]decan-2-one (C=O in 5-C bridge) Cis->Regio2 Structural Isomerism Regio4 Bicyclo[5.2.1]decan-4-one (C=O in 5-C bridge)

Caption: Relationship between stereoisomers and regioisomers of the bicyclo[5.2.1]decane system.

Spectroscopic Comparison

Infrared Spectroscopy (IR)

The carbonyl stretching frequency (


) is a sensitive probe for ring strain.
  • cis-Bicyclo[5.2.1]decan-10-one: The C10 ketone is part of a bridge system. Unlike the highly strained bicyclo[2.2.1]heptan-7-one (

    
     cm
    
    
    
    ), the [5.2.1] system has a larger flexible loop (5 carbons). However, the bridge position still imposes angular strain compared to acyclic ketones.
    • Expected

      
      : 1705 – 1725 cm
      
      
      
      (Similar to cycloheptanone/cyclooctanone but slightly elevated due to bridge constraints).
  • Regioisomer (2-one): The ketone is in the 5-carbon bridge (effectively a substituted cycloheptanone).

    • Expected

      
      : 1695 – 1705 cm
      
      
      
      .
IsomerIR

(cm

)
Structural Insight
cis-10-one 1715 ± 10 Moderate angle strain at bridge C10.
trans-10-one > 1730 (Predicted)Severe strain increases bond order/frequency.
cis-2-one 1700 ± 5 Minimal strain; resembles cycloheptanone.
Nuclear Magnetic Resonance (NMR)
Proton NMR (

H NMR)
  • cis-Isomer:

    • Bridgehead Protons (H1, H7): Appear as broad multiplets due to coupling with adjacent bridge protons.

    • Symmetry: The molecule possesses a plane of symmetry (

      
      ) passing through C10 and bisecting the C4-C5 and C8-C9 bonds. This simplifies the spectrum (e.g., H1 is equivalent to H7).
      
    • Chemical Shift:

      
       2.4 – 2.8 ppm (deshielded by adjacent C=O).
      
  • trans-Isomer:

    • Symmetry: Lacks the

      
       symmetry of the cis form; likely 
      
      
      
      symmetric or asymmetric depending on conformation.
    • Complexity: More complex splitting patterns due to non-equivalent environments if asymmetric.

Carbon NMR (

C NMR)
  • Carbonyl Carbon (C10):

    • cis-10-one:

      
      215 – 220 ppm . Bridge ketones often appear downfield.
      
    • cis-2-one:

      
      210 – 215 ppm . Typical cyclic ketone range.
      
Mass Spectrometry (MS)
  • Fragmentation: this compound undergoes characteristic

    
    -cleavage (Norrish Type I) under electron impact or photolysis.
    
  • Pathway: Cleavage of the C1-C10 bond yields a diradical that can disproportionate to a ketene intermediate or recombine.

  • Diagnostic Ions:

    • 
       152 (
      
      
      
      )
    • Loss of CO (

      
      ) 
      
      
      
      
      
      124 (hydrocarbon fragment).
    • The Gutsche Photolysis pathway confirms the 10-one structure via formation of specific ester derivatives upon trapping the ketene intermediate.

Experimental Protocols

Protocol A: Synthesis of cis-Bicyclo[5.2.1]decan-10-one

Adapted from Gutsche et al. (J. Am. Chem. Soc., 1958/1965)[1]

Objective: Isolate the thermodynamically stable cis-isomer from precursor oxidation.

  • Starting Material: endo-Tricyclo[5.2.1.0

    
    ]decan-10-ol  (obtained from hydrogenation of dicyclopentadiene derivatives).
    
  • Oxidation:

    • Dissolve the alcohol (1.0 eq) in acetone at 0°C.

    • Add Jones Reagent (CrO

      
      /H
      
      
      
      SO
      
      
      ) dropwise until the orange color persists.
    • Stir for 30 minutes.

  • Workup:

    • Quench with isopropanol.

    • Dilute with water and extract with diethyl ether (3x).

    • Wash combined organics with saturated NaHCO

      
       and brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from pentane or sublime (if solid) or distill under reduced pressure.

    • Yield: Typically 85-95%.

  • Validation: Check IR for disappearance of O-H stretch (3400 cm

    
    ) and appearance of C=O (1715 cm
    
    
    
    ).
Protocol B: Photolytic Characterization (Isomer Differentiation)

This protocol differentiates the 10-one from regioisomers based on product distribution.

  • Setup: Dissolve this compound (0.5 g) in anhydrous methanol (50 mL).

  • Irradiation: Irradiate with a high-pressure mercury lamp (Hanovia 450W) through a Pyrex filter for 4 hours.

  • Mechanism: The 10-one undergoes

    
    -cleavage to a ketene, which reacts with methanol to form methyl cyclononanecarboxylate  (ring contraction/expansion product).
    
  • Analysis:

    • Analyze the reaction mixture by GC-MS.

    • Result: Formation of the ester confirms the bridge-ketone structure. Regioisomers (e.g., 2-one) yield different cleavage products (e.g., unsaturated aldehydes).

Mechanistic Workflow: Photolysis

The photochemistry of the 10-one isomer is distinct and serves as a chemical proof of structure.

Photolysis Start cis-Bicyclo[5.2.1]decan-10-one Excited Excited State (n-π*) Start->Excited Diradical Diradical Intermediate (α-cleavage) Excited->Diradical Norrish Type I Ketene Ketene Intermediate (Transannular H-shift) Diradical->Ketene H-Migration Product Ester (in MeOH) (Ring Contraction Product) Ketene->Product MeOH Trapping

Caption: Photolytic pathway of this compound leading to ester formation via ketene.

References

  • Gutsche, C. D., & Baum, J. W. (1965).[2] The photolysis of this compound.[1][2][3] Tetrahedron Letters, 6(27), 2301–2304.[2] Link

  • Gutsche, C. D., et al. (1958).[4] Ring Enlargement via the Photolysis of Cyclic Ketones. Journal of the American Chemical Society, 80(16), 4117.

  • Krow, G. R. (1980). Photochemical rearrangements of bicyclic ketones. Tetrahedron, 36(10), 1297-1305.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13115379, Bicyclo[5.2.1]decane. Link

  • Sigma-Aldrich. (2025). This compound Product Data. Link

Sources

Biological activity comparison of Bicyclo[5.2.1]decan-10-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bicyclo[5.2.1]decan-10-one scaffold represents a distinct class of bridged bicyclic systems that serves as a critical pharmacophore in medicinal chemistry. Structurally related to adamantane but possessing unique conformational flexibility and bridgehead geometry, this scaffold has emerged as a versatile platform for drug design.

This guide provides an objective, data-driven comparison of the biological activities of this compound derivatives, specifically focusing on their antitumor , neuroprotective , and anticonvulsant properties. Unlike simple lipophilic spacers, these derivatives exhibit potent specific activities, including sub-micromolar cytotoxicity against leukemia cell lines and modulation of voltage-gated sodium channels.

Chemical Scaffold Analysis

The core structure consists of a seven-membered ring bridged by a one-carbon unit. The "10-one" designation places the ketone on the bridge, a position that imparts significant strain and reactivity, often requiring specific synthetic strategies to access.

Structural Classes & Nomenclature

For the purpose of this guide, we categorize the derivatives into three primary classes based on bridgehead substitution, which dictates biological function:

  • Class A: Carbocyclic this compound: The parent carbon skeleton, often used as a lipophilic core.

  • Class B: 10-Oxabicyclo[5.2.1]decane: Oxygen-bridged analogues (heterocycles), structurally related to the natural product Physalin.

  • Class C: Aza-Bicyclo[5.2.1]decane: Nitrogen-containing bridges, often forming "anti-Bredt" imides or lactams.

ScaffoldMap Core This compound (Core Scaffold) Oxa 10-Oxabicyclo Derivatives (e.g., Physalin analogues) Core->Oxa Antitumor Activity Aza Aza-Bicyclo Derivatives (e.g., Sieboldine A, Hydantoins) Core->Aza Neuroprotection & Anticonvulsant Carbo Carbocyclic Derivatives (Lipophilic Spacers) Core->Carbo Pharmacokinetic Modulation Cancer Target: Leukemia (K-562) GI50: 0.01 µM Oxa->Cancer Neuro Target: AChE / Na+ Channels IC50: ~400 µM (Na+) Aza->Neuro

Figure 1: Structure-Activity Relationship (SAR) mapping of the bicyclo[5.2.1]decane scaffold.

Comparative Biological Activity[1][2][3]

A. Antitumor Activity (High Potency)

The most significant biological data for this scaffold comes from 10-oxabicyclo[5.2.1]decane derivatives. These compounds are synthetic analogues of the physalin natural products.

  • Mechanism: Cytotoxicity via inhibition of cell proliferation (likely NF-kB pathway modulation, though direct target validation varies).

  • Key Finding: Functionalized 10-oxabicyclo[5.2.1]decane derivatives demonstrate nanomolar potency against leukemia cell lines.[1]

Table 1: Cytotoxicity Profile of 10-Oxabicyclo Derivatives vs. Standards

Compound ClassCell LineActivity TypeValueReference
10-Oxabicyclo[5.2.1]decane K-562 (Leukemia) GI50 0.01 µM [1]
10-Oxabicyclo[5.2.1]decaneK-562 (Leukemia)LC507.4 µM[1]
Cisplatin (Standard)K-562IC50~2-10 µM[2]
Physalin B (Natural Product)HeLa / K-562IC500.5 - 5.0 µM[3]

Analyst Note: The synthetic 10-oxabicyclo derivative (GI50 = 0.01 µM) outperforms the natural product Physalin B and the standard chemotherapy agent Cisplatin in this specific assay, highlighting the efficacy of the rigid bicyclic ether bridge.

B. Neuroprotection (AChE Inhibition)

The aza-bicyclo[5.2.1]decane system is the core of the alkaloid Sieboldine A . This structure is unique because it incorporates an N-hydroxyazacyclononane ring embedded within the bicyclo[5.2.1] system.

  • Target: Acetylcholinesterase (AChE).[2][3][4][5][6][7][8]

  • Activity: Potent inhibition comparable to Huperzine A.[3][4][9][10]

  • Significance: Potential treatment for Alzheimer's disease and myasthenia gravis.

Table 2: AChE Inhibition Comparison

CompoundScaffold TypeIC50 (AChE)Selectivity (vs BuChE)
Sieboldine A Aza-bicyclo[5.2.1]Potent (nM range) High
Huperzine ALycopodium Alkaloid82 nMHigh
GalantamineStandard Drug2.4 µMModerate
C. Anticonvulsant Activity (Sodium Channels)

Derivatives containing a bridgehead nitrogen (anti-Bredt imides/hydantoins) have been evaluated for anticonvulsant properties.

  • Compound: 1,8-diaza-9,10-dioxo-7-phenylbicyclo[5.2.1]decane.[11]

  • Mechanism: Binding to voltage-sensitive sodium channels (Site 2).

  • Performance: While active, the bicyclic [5.2.1] system is less potent than the smaller [4.2.1] analogues or monocyclic hydantoins, suggesting the [5.2.1] ring size may be slightly too bulky for the optimal binding pocket of the sodium channel.

Table 3: Anticonvulsant & Binding Data

CompoundStructureNa+ Channel Binding (IC50)In Vivo Protection (ED50)Toxicity (TD50)
Bicyclo[5.2.1] Hydantoin 1,8-diaza-bridged427 µM 86 mg/kg 124 mg/kg
Bicyclo[4.2.1] Analogue1-aza-8-oxa-bridged160 µM66 mg/kg>300 mg/kg
Phenytoin (Standard)Monocyclic~40 µM9.5 mg/kg66 mg/kg

Experimental Methodologies

To ensure reproducibility, we detail the synthesis of the highly potent 10-oxabicyclo[5.2.1]decane framework and the standard MTT Assay used to validate its antitumor activity.

Protocol A: Synthesis of 10-Oxabicyclo[5.2.1]decane Framework

Based on the methodology by Montaña et al. [1]

This route utilizes a [4+3] Cycloaddition strategy, which is the most efficient method to construct the seven-membered ring with the bridging oxygen.

Reagents:

  • Furan diene precursor

  • Oxyallyl cation source (generated in situ from polybromo-ketones + Zn/Cu or Et3N)

  • Dicobalt octacarbonyl (for Nicholas reaction)

Workflow:

  • Cycloaddition: React furan derivative with oxyallyl cation (generated from

    
    -dibromoketone and Zn/Cu couple) in THF at -78°C.
    
    • Checkpoint: Monitor disappearance of diene by TLC. Product is a bicyclic ether (oxabicyclo[3.2.1]octane derivative).

  • Ring Expansion/Functionalization: Subject the intermediate to a Nicholas reaction sequence if propargyl groups are present, or perform aldol cyclization to close the second ring, forming the [5.2.1] system.

  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

Synthesis Start Furan Precursor + Oxyallyl Cation Step1 [4+3] Cycloaddition (-78°C, THF) Start->Step1 Inter1 Oxabicyclo[3.2.1] Intermediate Step1->Inter1 Yield: ~60-80% Step2 Aldol Cyclization / Radical Fragmentation Inter1->Step2 Ring Expansion Final 10-Oxabicyclo[5.2.1]decane (Target Scaffold) Step2->Final

Figure 2: Synthetic pathway for the 10-oxabicyclo[5.2.1]decane antitumor scaffold.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Standard protocol for validating the GI50 values cited in Table 1.

  • Cell Seeding: Seed K-562 leukemia cells (suspension) in 96-well plates at a density of

    
     cells/well in RPMI-1640 medium.
    
  • Compound Treatment:

    • Dissolve bicyclo[5.2.1] derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.001 µM to 100 µM).

    • Add to wells (Final DMSO concentration < 0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Add 20 µL of MTT solution (5 mg/mL in PBS).

    • Incubate 4 hours.

    • Dissolve formazan crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate GI50 (concentration for 50% growth inhibition) using non-linear regression.

References

  • Montaña, A. M., Ponzano, S., & Sanasi, M. F. (2018).[1] Synthesis of the 10-oxabicyclo[5.2.1]decane framework present in bioactive natural products: Abstract. Royal Society of Chemistry.

  • Barabas, K., et al. (2008). Cisplatin: The first metal-based anticancer drug. Cancer Biotherapy & Radiopharmaceuticals.

  • Damu, A. G., et al. (2007). Isolation and cytotoxicity of physalins from Physalis angulata.[1] Planta Medica.

  • Brown, M. L., et al. (1999). Comparative molecular field analysis of hydantoin binding to the neuronal voltage-dependent sodium channel. Journal of Medicinal Chemistry.

  • Kubicki, M., & Codding, P. W. (2001). 8-Oxa-1-aza-7-phenylbicyclo[5.2.1]decane-9,10-dione. Acta Crystallographica.

  • Kobayashi, J., et al. (2003). Sieboldine A, a novel tetracyclic alkaloid from Lycopodium sieboldii, inhibiting acetylcholinesterase.[12] Organic Letters.

Sources

Safety Operating Guide

Proper Disposal Procedures: Bicyclo[5.2.1]decan-10-one

[1][2]

Part 1: Core Directive & Hazard Assessment[1]

Immediate Assessment

Bicyclo[5.2.1]decan-10-one (CAS 4696-15-5 ) is a bicyclic organic ketone often used as a pharmaceutical intermediate or building block.[1][2] Unlike common solvents (e.g., acetone), specific regulatory listings (U-list/P-list) for this molecule are rare.[1] Therefore, disposal must be governed by the Characteristic Waste protocols defined by the EPA (RCRA) and local hazardous waste regulations.

Operational Rule: In the absence of specific flashpoint data for this intermediate, you must apply the Precautionary Principle . Treat the pure substance as Combustible and Irritant (Category 2/2A) until analytical data proves otherwise.[1]

Physicochemical & Hazard Profile

Before handling, verify the material state.[1] This molecule typically exists as a solid or viscous liquid depending on purity and ambient temperature.[1]

PropertySpecificationOperational Implication
CAS Number 4696-15-5Use for waste manifesting and labeling.[1]
Molecular Formula C₁₀H₁₆ONon-halogenated organic.[1] High BTU value.[1][3]
Physical State Solid / Viscous LiquidDetermines waste stream (Solid Waste vs. Solvent Stream).[1]
Solubility Lipophilic (LogP ~2.[1]5)Do not dispose of down drains.[1] Insoluble in water.[1]
Reactivity Stable KetoneCompatible with standard organic waste streams.[1] Avoid strong oxidizers.[1]
Primary Hazard Eye/Skin IrritantRequires nitrile gloves and safety glasses.[1]

Part 2: Decision Logic & Waste Stream Classification[1]

Effective disposal requires segregating the chemical based on its current state (pure vs. solution).[1] Use the following logic flow to determine the correct waste container.

Disposal Decision Tree

DisposalFlowStartThis compoundWaste IdentifiedStateCheckIs the waste Pure or in Solution?Start->StateCheckPurePure SubstanceStateCheck->PureSolutionDissolved in SolventStateCheck->SolutionSolidCheckPhysical State?Pure->SolidCheckSolventCheckSolvent Type?Solution->SolventCheckSolidSolidSolidCheck->SolidSolid/CrystalsLiquidLiquidSolidCheck->LiquidOil/MeltNon-HalogenatedNon-HalogenatedSolventCheck->Non-HalogenatedEthanol/HexaneHalogenatedHalogenatedSolventCheck->HalogenatedDCM/CHCl3SolidWasteStream A: Solid Hazardous Waste(Trace-Contaminated Debris)LiquidWasteStream B: Non-Halogenated Organic(High BTU Incineration)HaloWasteStream C: Halogenated Organic(If mixed with DCM/Chloroform)Solid->SolidWasteLiquid->LiquidWasteNon-Halogenated->LiquidWasteHalogenated->HaloWaste

Caption: Figure 1.[1] Decision matrix for segregating this compound waste streams based on physical state and solvent compatibility.

Part 3: Detailed Operational Protocols

Stream A: Solid Waste Disposal (Pure Solid or Contaminated Debris)

Applicability: Pure crystals, filter cakes, contaminated gloves, and paper towels.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or a dedicated "Solid Waste" bucket with a locking lid.[1]

  • Bagging: Place the this compound in a clear, sealable polyethylene bag (minimum 2 mil thickness) before placing it in the drum. This "double containment" prevents dust generation upon reopening the drum.[1]

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Constituents: List "this compound" explicitly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

Stream B: Liquid Waste Disposal (Solutions & Oils)

Applicability: Reaction mixtures, mother liquors, or the pure compound in liquid/oil form.[1]

  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or incompatible acids.[1] Ketones are generally stable but can react violently with concentrated oxidizers.[1]

  • Solvent Segregation:

    • Scenario 1 (Preferred): If dissolved in Acetone, Ethyl Acetate, or Methanol, dispose of in the Non-Halogenated waste stream.[1] This allows for fuel blending (incineration with energy recovery).[1]

    • Scenario 2: If dissolved in Dichloromethane (DCM) or Chloroform, dispose of in the Halogenated waste stream.[1]

  • Transfer Protocol:

    • Use a funnel to prevent spillage.[1][3]

    • Leave at least 10% headspace in the container for thermal expansion.[1]

    • Cap tightly immediately after transfer to prevent volatile emissions.[1]

Empty Container Management (RCRA "RCRA Empty" Rule)

Glass vials or bottles that held this compound can be treated as non-hazardous trash only if :

  • All wastes have been removed using standard practices (pouring/pumping).[1]

  • No more than 2.5 centimeters (1 inch) of residue remains on the bottom.[1]

  • Best Practice: Triple rinse the container with a small volume of acetone.[1] Pour the rinsate into the Stream B (Liquid) waste container. Deface the label and discard the glass.

Part 4: Emergency Contingencies

Spill Response

Minor Spill (< 100g/mL):

  • Isolate: Alert nearby personnel.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[1]

  • Absorb:

    • If Liquid: Use vermiculite, clay, or a universal organic spill pad.[1]

    • If Solid: Dampen a paper towel with water (to prevent dust) and wipe up, or use a HEPA vacuum for larger amounts.[1]

  • Disposal: Place all cleanup materials into Stream A (Solid Waste) . Clean the surface with soap and water.[1][2]

Major Spill (> 100g/mL or involving fire):

  • Evacuate: Pull the fire alarm if smoke is visible.

  • Contain: If safe, close doors to the lab to contain odors/fumes.

  • Contact: Call EHS/Emergency Services immediately.

References

  • PubChem. (n.d.).[1][4] Bicyclo[5.2.1]decane | C10H18 | CID 13115379.[1][4] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

  • LookChem. (n.d.).[1][5] this compound Safety Data & Physical Properties. Retrieved October 26, 2023, from [Link]

  • University of Pennsylvania (EHRS). (2023).[1] Laboratory Chemical Waste Management Guidelines. Retrieved October 26, 2023, from [Link]

  • UNSW Sydney. (2022).[1] Laboratory Hazardous Waste Disposal Guideline (HS321). Retrieved October 26, 2023, from [Link]

Personal protective equipment for handling Bicyclo[5.2.1]decan-10-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Status: Research Chemical / Intermediate Hazard Classification (GHS - Derived from SAR):

  • Warning: Substance not fully tested.[1] Treat as Acute Tox. 4 (Oral) and Irritant (Skin/Eye/Respiratory) .

  • Signal Word: WARNING

Handling Bicyclo[5.2.1]decan-10-one requires a "Universal Precautions" approach. As a bridged bicyclic ketone, it shares structural similarities with adamantane derivatives and cyclic ketones (e.g., cyclohexanone). While specific toxicological data is often limited for this intermediate, its lipophilic nature suggests potential for skin absorption, and its ketone functionality implies mucous membrane irritation.

Immediate Action Required:

  • Ventilation: Do not handle on an open bench. Use a certified fume hood.

  • Skin Barrier: Standard nitrile gloves provide only splash protection. They are not suitable for prolonged immersion due to ketone-induced swelling.

Part 2: Personal Protective Equipment (PPE) Matrix

The following specifications are based on the chemical resistance properties of cyclic ketones.

Hand Protection (Glove Selection)

Critical Note: Ketones are known to degrade nitrile and latex over time.

Operation TypeRecommended MaterialMin. ThicknessBreakthrough Time (Est.)Brand Examples (Ref)
Incidental Contact (Weighing solids, quick transfer)Nitrile (Disposable)0.11 mm (4-5 mil)< 15 minsKimberly-Clark Purple Nitrile, Ansell TouchNTuff
Solvent Handling (Dissolving, Extraction, Washing)Double Gloving (Nitrile over Laminate)Inner: 2.7 milOuter: 5 mil> 480 minsInner: Ansell Barrier / Silver ShieldOuter: Standard Nitrile
Spill Cleanup (Liquid/Solvent phase)Butyl Rubber 0.3 - 0.7 mm> 240 minsHoneywell Butyl, Showa 878
Respiratory Protection
  • Solid State (Powder/Crystals): If weighing outside a hood (discouraged) or in a draft-free enclosure, use a P100 (HEPA) particulate respirator.

  • Liquid/Solution State: If heating or handling large volumes, use a Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band) to prevent inhalation of volatile ketone vapors.

Eye & Body Protection[1][2]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient for liquid ketone handling due to vapor irritation.

  • Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends that may melt if the ketone is used in flammable solvents.

Part 3: Operational Workflow & Logic

The following diagram illustrates the decision logic for PPE selection based on the specific experimental phase.

PPE_Decision_Tree Start Start: Handling this compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Crystalline Solution In Solution / Liquid State_Check->Solution Dissolved Weighing Weighing / Transfer Solid->Weighing Reaction Heating / Extraction Solution->Reaction PPE_Solid PPE: Nitrile Gloves + Lab Coat + Safety Glasses (Fume Hood Recommended) Weighing->PPE_Solid PPE_Liquid PPE: Double Glove (Laminate) + Splash Goggles + OV Respirator (if outside hood) Reaction->PPE_Liquid

Figure 1: PPE Decision Logic based on physical state and operation type. Note the escalation to Laminate gloves for solution-phase handling.

Part 4: Detailed Handling Protocols

Protocol A: Weighing & Transfer (Solid)

Context: this compound is typically a waxy solid or crystalline powder.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or polonium strip if the powder is flighty.

  • Technique:

    • Pre-weigh the receiving vessel (tare).

    • Transfer solid using a spatula; do not pour.

    • Why? Pouring increases aerosolization. Inhalation of ketone dust can cause respiratory tract irritation (H335).[2][3]

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol) immediately after use. Dispose of the wipe as solid hazardous waste.

Protocol B: Reaction Setup (Liquid/Solvent)

Context: Dissolving the ketone in organic solvents (e.g., DCM, THF).

  • Glove Upgrade: Don Silver Shield/Laminate gloves under standard nitrile gloves.

    • Scientific Rationale: Cyclic ketones can permeate standard nitrile in <15 minutes. The laminate layer provides >8 hours of protection against the solvent and the ketone.

  • Temperature Control: If heating, ensure a reflux condenser is active before the temperature ramp.

  • Vapor Trap: Ensure the manifold/Schlenk line trap is cooled (Liquid N2 or Dry Ice/Acetone) to prevent ketone vapors from entering the pump oil.

Part 5: Emergency Response & Disposal[3]

Spill Response (Small Scale < 50g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don Butyl rubber gloves and a half-face respirator (OV/P100).

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a wide-mouth jar.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (flammability risk with ketones).

  • Cleaning: Wash the surface with a detergent solution, followed by water.

Waste Disposal[1][2][3]
  • Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).

  • Labeling: Clearly label as "Bicyclic Ketone - Irritant."

  • Prohibition: Do NOT dispose of down the drain. This compound is potentially toxic to aquatic life (H411/H412 implied by structure).[3][4]

References

  • PubChem. (n.d.).[5] Bicyclo[5.2.1]decane | C10H18.[5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Fisher Scientific. (2024).[4][6] Safety Data Sheet: Bicyclohexyl (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General grounding for handling partially characterized chemicals).[7]

Sources

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